Product packaging for 2-Aminothiazole hydrochloride(Cat. No.:CAS No. 6142-05-8)

2-Aminothiazole hydrochloride

Cat. No.: B1265835
CAS No.: 6142-05-8
M. Wt: 136.6 g/mol
InChI Key: WDJXDOCQCALXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Aminothiazole hydrochloride is a useful research compound. Its molecular formula is C3H5ClN2S and its molecular weight is 136.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClN2S B1265835 2-Aminothiazole hydrochloride CAS No. 6142-05-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-5-1-2-6-3;/h1-2H,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJXDOCQCALXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210358
Record name Thiazol-2-ylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-05-8
Record name 2-Thiazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6142-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazol-2-ylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazol-2-ylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazol-2-ylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Aminothiazole hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49E82Y26Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 2-Aminothiazole Hydrochloride - A Comprehensive Overview of its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole hydrochloride is a heterocyclic amine salt that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its thiazole ring system is a prevalent scaffold in many biologically active molecules, contributing to its significance in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, complete with experimental protocols and data presented for clarity and practical application.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to distinguish these from the properties of its free base, 2-aminothiazole, which are also included for comparative purposes.

PropertyThis compound2-Aminothiazole (Free Base)
Molecular Formula C₃H₅ClN₂SC₃H₄N₂S
Molecular Weight 136.61 g/mol 100.14 g/mol
CAS Number 6142-05-896-50-4
Appearance White to off-white crystalline powder.[1]Light brown or pale yellow crystals.[2][3]
Melting Point Data not consistently available; expected to be higher than the free base.91-93 °C.[4]
Boiling Point Decomposes117 °C at 15 mmHg
Solubility Soluble in 1 M HCl (50 mg/mL).[4] Soluble in water.[5] Information on solubility in ethanol and DMSO is limited.Soluble in water (100 g/L at 20 °C), alcohols, and diethyl ether.[3][6]
pKa Data not available.5.36 (at 20 °C).[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, followed by treatment with hydrochloric acid.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Salt Formation a α-Halo Ketone (e.g., Chloroacetaldehyde) c Reaction in a suitable solvent (e.g., Ethanol) a->c b Thiourea b->c d 2-Aminothiazole (Free Base) c->d e 2-Aminothiazole in an organic solvent d->e Dissolution g Precipitation and Isolation e->g f Hydrochloric Acid (HCl) f->g h This compound g->h

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Hantzsch Thiazole Synthesis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol. To this solution, add an α-halo ketone such as chloroacetaldehyde (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Salt Formation: To the ethanolic solution of 2-aminothiazole, slowly add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or concentrated aqueous HCl) with stirring.

  • A precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts.

  • Dry the resulting white to off-white crystalline powder under vacuum to obtain pure this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

  • Finely powder a small amount of the dry this compound sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility Determination

A general protocol to determine the qualitative and semi-quantitative solubility of this compound in various solvents.

Methodology:

  • To a series of small, labeled test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

  • To each tube, add a specific volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or DMSO).

  • Agitate the tubes at a constant temperature (e.g., 25 °C) for a set period.

  • Visually inspect the tubes for the complete dissolution of the solid.

  • If the solid dissolves, the solubility is at least 10 mg/mL. If not, the solubility is less than 10 mg/mL. For more quantitative results, a gravimetric or spectroscopic method can be employed on the saturated solution.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The protonation of the amino group and the thiazole nitrogen can lead to shifts in the proton (¹H) and carbon (¹³C) signals compared to the free base.

¹H NMR Spectrum: The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show signals for the two protons on the thiazole ring and the protons of the ammonium group. The chemical shifts will be influenced by the solvent and the protonation state.

¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the three carbon atoms in the thiazole ring will be observed.

Experimental Protocol for NMR Analysis:

  • Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

  • Acquire the spectrum on a standard NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like TMS or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Expected Characteristic Peaks:

  • N-H stretching: Broad bands in the region of 3200-2800 cm⁻¹ corresponding to the ammonium group (R-NH₃⁺).

  • C=N stretching: A peak around 1650-1550 cm⁻¹ characteristic of the thiazole ring.

  • C-S stretching: Peaks in the fingerprint region (below 1500 cm⁻¹) associated with the carbon-sulfur bond.

Experimental Protocol for FTIR Analysis:

  • Prepare the sample using a suitable method, such as a KBr pellet or as a thin film on a salt plate.

    • KBr Pellet Method: Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Place the sample in the FTIR spectrometer.

  • Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the resulting spectrum to identify the characteristic absorption bands.

Diagram of FTIR Sample Preparation (KBr Pellet Method):

G a Grind 2-Aminothiazole HCl and KBr powder b Place mixture in pellet die a->b Transfer c Apply pressure to form a pellet b->c Press d Place pellet in FTIR sample holder c->d Mount e Acquire Spectrum d->e Analyze

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule. For this compound, under typical electrospray ionization (ESI) conditions, the spectrum would likely show the protonated molecule of the free base, [C₃H₄N₂S + H]⁺, at m/z 101.02.

Reactivity and Stability

This compound is a stable crystalline solid under normal laboratory conditions. As the salt of a weak base, it will react with strong bases to liberate the free 2-aminothiazole. The amino group on the thiazole ring can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. It is important to store the compound in a cool, dry place away from strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and characterization. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, facilitating the effective use of this important chemical intermediate. Further research to definitively determine properties such as the melting point and quantitative solubility of the hydrochloride salt is encouraged for a more complete understanding.

References

Navigating the Solubility Landscape of 2-Aminothiazole Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole and its derivatives are pivotal building blocks in medicinal chemistry, forming the structural core of numerous therapeutic agents. The hydrochloride salt of 2-aminothiazole is often utilized to enhance the compound's stability and aqueous solubility. However, for various applications in synthesis, formulation, and analytical chemistry, a thorough understanding of its solubility in organic solvents is paramount. This technical guide provides a comprehensive overview of the available solubility information for 2-aminothiazole hydrochloride in organic solvents, details a general experimental protocol for its determination, and outlines the analytical methods for its quantification.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a salt like this compound, the dissolution process involves the dissociation of the ionic lattice and the solvation of the resulting ions by the solvent molecules. The extent of solubility is governed by the interplay of several factors, including the polarity of the solvent, the lattice energy of the salt, and the strength of the solute-solvent interactions.

Qualitative Solubility of 2-Aminothiazole and its Hydrochloride Salt

While specific quantitative data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature, general solubility characteristics can be inferred from the properties of the parent compound, 2-aminothiazole, and the nature of its hydrochloride salt.

2-Aminothiazole, the free base, is described as being soluble in water, alcohols, and diethyl ether.[1] This suggests that the presence of the polar amino group and the nitrogen and sulfur heteroatoms in the thiazole ring allows for favorable interactions with polar protic and aprotic solvents.

The conversion of 2-aminothiazole to its hydrochloride salt is expected to significantly increase its polarity. Consequently, this compound is anticipated to exhibit higher solubility in polar solvents, particularly those capable of forming strong hydrogen bonds and solvating ions effectively. Its solubility in non-polar organic solvents is expected to be limited.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield a comprehensive dataset of quantitative solubility values for this compound in various organic solvents. This represents a notable data gap for researchers and professionals working with this compound. The determination of these values through experimental measurement is therefore a crucial step for any application requiring precise solubility information.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (e.g., methanol, ethanol, DMSO, DMF) of analytical grade

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow for equilibrium to be established. This can range from 24 to 72 hours, depending on the solvent and the compound. It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the suspension to settle for a short period within the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding the collection of any undissolved solid.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

    • Dilute the filtered saturated solution with a known volume of a suitable solvent (usually the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Diagram of the Experimental Workflow:

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantification prep1 Add excess 2-Aminothiazole HCl to a known volume of solvent prep2 Agitate at constant temperature (e.g., 24-72 hours) prep1->prep2 sample1 Withdraw supernatant prep2->sample1 sample2 Filter through syringe filter (e.g., 0.45 µm) sample1->sample2 sample3 Dilute sample to a known concentration sample2->sample3 analysis1 Analyze by HPLC or other suitable method sample3->analysis1 analysis2 Determine concentration using a calibration curve analysis1->analysis2 analysis3 Calculate original solubility analysis2->analysis3

Caption: A generalized workflow for the experimental determination of this compound solubility using the shake-flask method.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the accurate quantification of 2-aminothiazole and its derivatives. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance. The development of a specific and validated HPLC method is a prerequisite for accurate solubility determination.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships between the compound's characteristics, the solvent's properties, and the resulting solubility.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties lattice_energy Lattice Energy solubility Solubility lattice_energy->solubility - ionic_nature Ionic Nature ionic_nature->solubility + (in polar solvents) molecular_size Molecular Size molecular_size->solubility - polarity Polarity polarity->solubility + h_bonding Hydrogen Bonding Capacity h_bonding->solubility + dielectric_constant Dielectric Constant dielectric_constant->solubility +

Caption: Key factors influencing the solubility of this compound.

Conclusion

While this compound is a compound of significant interest in pharmaceutical and chemical research, there is a clear lack of publicly available quantitative data regarding its solubility in common organic solvents. This guide has provided the available qualitative information, a detailed general protocol for the experimental determination of solubility, and an overview of the analytical techniques required for quantification. The provided diagrams illustrate the experimental workflow and the interplay of factors governing solubility. It is imperative for researchers to experimentally determine the solubility of this compound in their specific solvent systems to ensure the accuracy and success of their work. This foundational data will undoubtedly contribute to the broader scientific understanding and application of this important chemical entity.

References

Stability of 2-Aminothiazole Hydrochloride Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 2-aminothiazole hydrochloride under acidic conditions. Given the prevalence of the 2-aminothiazole scaffold as a "privileged structure" in medicinal chemistry, understanding its stability profile is critical for the development of robust and reliable pharmaceutical products.[1] This document outlines typical experimental protocols for forced degradation studies, presents representative data, and discusses the analytical methods required for quantifying the active pharmaceutical ingredient (API) and its degradation products.

Introduction to the Stability of this compound

2-Aminothiazole and its derivatives are foundational components in a wide array of therapeutic agents, including those with anticancer and antimicrobial properties. The hydrochloride salt form is often utilized to enhance solubility and bioavailability. However, the inherent reactivity of the 2-aminothiazole ring system, particularly its susceptibility to hydrolysis under acidic conditions, necessitates a thorough evaluation of its stability. Forced degradation, or stress testing, is a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and enabling the development of stability-indicating analytical methods.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate these studies to ensure the safety and efficacy of pharmaceutical products.[4]

Quantitative Stability Data

Forced degradation studies are designed to accelerate the degradation of a drug substance to an extent that is analytically meaningful, typically in the range of 5-20% degradation.[5] The following tables present representative quantitative data from a simulated forced degradation study of this compound under various acidic conditions.

Table 1: Acid Hydrolysis of this compound at 60°C

Acid ConditionTime (hours)This compound Remaining (%)Total Degradation Products (%)
0.1 M HCl0100.00.0
295.24.8
688.511.5
1280.119.9
2468.931.1
1 M HCl0100.00.0
289.810.2
675.324.7
1260.739.3
2445.154.9

Table 2: Effect of Temperature on Acid Hydrolysis of this compound in 0.1 M HCl for 12 hours

Temperature (°C)This compound Remaining (%)Total Degradation Products (%)
4092.37.7
6080.119.9
8065.434.6

Experimental Protocols

The following sections detail the methodologies for conducting a comprehensive forced degradation study on this compound under acidic conditions.

Acid Hydrolysis Stress Study

This protocol outlines the procedure for subjecting this compound to acidic conditions to induce degradation.

Objective: To evaluate the stability of this compound in the presence of acid and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade (for neutralization)

  • Deionized Water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Heating apparatus (e.g., water bath or oven)

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in deionized water.[5]

  • Acid Treatment: Transfer aliquots of the stock solution to separate reaction vessels. Add an equal volume of HCl to achieve final acid concentrations of 0.1 M and 1 M.[2][4]

  • Stress Conditions: Incubate the reaction mixtures at a constant temperature, for example, 60°C. Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralization: Immediately upon withdrawal, cool the samples to room temperature and neutralize them with an appropriate amount of NaOH to quench the degradation reaction.[2]

  • Sample Dilution: Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Control Samples: Prepare and subject control samples (placebo, if in a formulation) and a solution of the drug in deionized water (without acid) to the same stress conditions.[6]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution of 2-Aminothiazole HCl in Water mix Mix Stock Solution with HCl (1:1 ratio) prep_stock->mix prep_acid Prepare 0.1 M and 1 M HCl Solutions prep_acid->mix heat Incubate at Controlled Temperature (e.g., 60°C) mix->heat sample Withdraw Samples at Predetermined Time Points heat->sample neutralize Neutralize with NaOH sample->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc

Stability-Indicating HPLC Method

A validated, stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the parent drug from its degradation products.

Objective: To develop and validate an HPLC method capable of accurately quantifying this compound in the presence of its acid-induced degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for polar compounds.[7]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[7]

  • Flow Rate: Typically 1.0 mL/min.[7]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: Based on the UV spectrum of 2-aminothiazole, a wavelength around 272 nm is often suitable.[7]

  • Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[8]

G cluster_dev Method Development cluster_val Method Validation cluster_app Application select_col Select Column (e.g., C18) select_mob Optimize Mobile Phase (pH, Organic Modifier) select_col->select_mob select_det Determine Detection Wavelength (UV Scan) select_mob->select_det specificity Specificity (Peak Purity) select_det->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision robustness Robustness precision->robustness analyze Analyze Stressed Samples robustness->analyze

Involvement in Signaling Pathways

While 2-aminothiazole itself is a building block, its derivatives are potent modulators of various signaling pathways implicated in diseases like cancer. Understanding these pathways provides context for the importance of maintaining the structural integrity of the 2-aminothiazole core.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Derivatives of 2-aminothiazole have been investigated as inhibitors of EGFR tyrosine kinase. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

KPNB1-Mediated Nuclear Import Pathway

Certain 2-aminothiazole derivatives have been shown to target importin β1 (KPNB1), a key protein in the nuclear import pathway. KPNB1 is responsible for transporting cargo proteins from the cytoplasm into the nucleus. In many cancers, KPNB1 is overexpressed, leading to the increased nuclear import of proteins that promote cell proliferation and survival. Inhibition of this pathway is a promising anticancer strategy.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cargo Cargo Protein (with NLS) Importin_alpha Importin α Cargo->Importin_alpha Binds Complex Trimeric Complex KPNB1 KPNB1 (Importin β1) Importin_alpha->KPNB1 Binds NPC Nuclear Pore Complex Complex->NPC Translocates through Cargo_released Released Cargo Protein RanGTP Ran-GTP NPC->RanGTP Interacts with RanGTP->Complex Dissociates Function Nuclear Function (e.g., Transcription) Cargo_released->Function

Conclusion

The stability of this compound under acidic conditions is a critical parameter that must be thoroughly investigated during pharmaceutical development. This technical guide has provided a framework for conducting such studies, including detailed experimental protocols, representative data, and the necessary analytical methodologies. By understanding the degradation profile of this important pharmaceutical building block, researchers and drug development professionals can design more stable formulations, ensure product quality and safety, and meet regulatory requirements. The contextual information on the signaling pathways in which 2-aminothiazole derivatives are active further underscores the importance of maintaining the integrity of this core structure.

References

2-Aminothiazole hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-aminothiazole hydrochloride, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its fundamental chemical properties, a comprehensive synthesis protocol, and its role in relevant biological pathways.

Core Chemical and Physical Data

This compound is the salt form of the heterocyclic amine 2-aminothiazole. The hydrochloride form often enhances solubility and stability for research and pharmaceutical applications.

PropertyValueSource
CAS Number 6142-05-8[1][2]
Molecular Formula C₃H₅ClN₂S[1][2]
Molecular Weight 136.60 g/mol [1][2]
Synonyms Thiazol-2-amine hydrochloride, 1,3-Thiazol-2-amine hydrochloride[1][2]

Synthesis of this compound: Experimental Protocol

The synthesis of 2-aminothiazole is most commonly achieved through the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thiourea derivative. The following protocol is adapted from established synthesis procedures for producing the free base, which is then converted to the hydrochloride salt.

Objective: To synthesize 2-aminothiazole from monochloroacetaldehyde and thiourea, followed by conversion to this compound.
Materials:
  • Monochloroacetaldehyde (MCA)

  • Thiourea

  • 2-Propanol (water content: ≤ 0.3%)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric Acid (HCl)

Procedure:

Part 1: Synthesis of 2-Aminothiazole [2]

  • Reaction Setup: In a 300 ml three-neck distillation flask equipped with a thermometer, a mechanical stirrer, and a reflux condenser, combine 20.6 g (0.27 mol) of thiourea and 200 ml of 2-propanol.

  • Addition of Reactant: Add 22.0 g (0.28 mol) of monochloroacetaldehyde to the flask.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 2.0 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, gradually add 25 g (0.30 mol) of sodium hydrogencarbonate to the reaction mixture. Continue stirring at 60°C for an additional 3 hours to neutralize the formed hydrohalic acid, resulting in the formation of this compound as an intermediate in the mixture.

  • Isolation of the Free Base:

    • To the crude reaction mixture containing this compound, add 100 g of a 20% aqueous sodium hydroxide solution.

    • Stir the mixture for 1 hour at 30°C to liberate the free 2-aminothiazole base.

    • Transfer the mixture to a separatory funnel and perform liquid-liquid extraction five times using 100 ml of diethyl ether for each extraction.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent (diethyl ether) from the filtrate by rotary evaporation to yield the crude solid 2-aminothiazole.

    • The crude product can be further purified by recrystallization from a suitable solvent like benzene or ethanol to yield pure 2-aminothiazole.

Part 2: Formation of this compound

  • Salt Formation: Dissolve the purified 2-aminothiazole in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid or pass dry hydrogen chloride gas through the solution while stirring.

  • Precipitation and Isolation: The this compound will precipitate out of the solution. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_synthesis Synthesis of 2-Aminothiazole cluster_workup Workup & Purification cluster_salt Salt Formation A Thiourea + Monochloroacetaldehyde B Reaction in 2-Propanol (60°C, 2h) A->B C Crude this compound Mixture B->C D Neutralization with NaHCO3 C->D E Liberation of Free Base (NaOH solution) D->E F Extraction with Diethyl Ether E->F G Drying & Solvent Removal F->G H Recrystallization G->H I Pure 2-Aminothiazole H->I J Dissolution in Solvent I->J K Addition of HCl J->K L Precipitation & Isolation K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 2-aminothiazole have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.

A significant area of research focuses on 2-aminothiazole derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. One of the key targets is Cyclin-Dependent Kinase 5 (CDK5).

The Role of 2-Aminothiazole Derivatives as CDK5 Inhibitors

CDK5 is a proline-directed serine/threonine kinase that plays a vital role in neuronal development, migration, and synaptic plasticity. However, its dysregulation is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and in the progression of certain cancers.

In pathological conditions, CDK5 can be hyperactivated, leading to the hyperphosphorylation of target proteins such as Tau. This hyperphosphorylation causes the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. 2-Aminothiazole-based compounds have been developed as potent inhibitors of CDK5, aiming to normalize its activity and mitigate downstream pathological effects.

CDK5_Pathway cluster_downstream Downstream Cellular Processes cluster_pathology Pathological Dysregulation p35 p35 / p39 Active_CDK5 Active CDK5/p35 Complex p35->Active_CDK5 binds & activates p25 p25 p35->p25 cleavage CDK5 CDK5 (inactive) CDK5->Active_CDK5 Hyperactive_CDK5 Hyperactive CDK5/p25 CDK5->Hyperactive_CDK5 Neuronal_Dev Neuronal Development & Synaptic Plasticity Active_CDK5->Neuronal_Dev phosphorylates Cell_Cycle Cell Cycle Regulation Active_CDK5->Cell_Cycle phosphorylates Other_Substrates Other Substrates Active_CDK5->Other_Substrates phosphorylates Calpain Calpain Calpain->p25 mediates p25->Hyperactive_CDK5 binds & hyperactivates Tau Tau Protein Hyperactive_CDK5->Tau hyperphosphorylates Hyper_Tau Hyperphosphorylated Tau Tau->Hyper_Tau NFT Neurofibrillary Tangles (Alzheimer's Disease) Hyper_Tau->NFT aggregates to form Inhibitor 2-Aminothiazole Derivatives Inhibitor->Hyperactive_CDK5 inhibit

Caption: CDK5 signaling pathway and the inhibitory action of 2-aminothiazole derivatives.

References

The Hantzsch Thiazole Synthesis of 2-Aminothiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a pivotal method for the construction of the thiazole ring. This guide provides an in-depth exploration of the Hantzsch synthesis mechanism specifically for the preparation of 2-aminothiazole, a crucial scaffold in medicinal chemistry. The inherent value of 2-aminothiazole derivatives in drug discovery, exhibiting a wide array of biological activities, underscores the importance of a thorough understanding of its synthesis.

Core Mechanism of 2-Aminothiazole Formation

The Hantzsch synthesis of 2-aminothiazole is fundamentally a condensation reaction between an α-halocarbonyl compound and thiourea. The most direct pathway to unsubstituted 2-aminothiazole employs an α-haloacetaldehyde, which is often generated in situ or used in the form of a more stable acetal due to its tendency to polymerize.[1]

The reaction mechanism proceeds through several key steps:

  • Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl compound. This step forms a thiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the thiouronium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

  • Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate, leading to the formation of the aromatic 2-aminothiazole ring.

The following diagram illustrates the detailed mechanistic pathway:

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product thiourea Thiourea intermediate1 Thiouronium Salt thiourea->intermediate1 Nucleophilic Attack alpha_halo α-Haloacetaldehyde alpha_halo->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H2O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis for 2-Aminothiazole.

Experimental Workflow: A Generalized Approach

The synthesis of 2-aminothiazole via the Hantzsch reaction generally follows a straightforward experimental workflow. This involves the reaction of the starting materials in a suitable solvent, followed by neutralization, product isolation, and purification.

Experimental_Workflow start Start reactants Combine α-Haloacetaldehyde and Thiourea in Solvent start->reactants reaction Heat Reaction Mixture (e.g., 50-80 °C) reactants->reaction neutralization Neutralize with Base (e.g., NaHCO3, NaOH) reaction->neutralization isolation Isolate Crude Product (Filtration or Extraction) neutralization->isolation purification Purify by Recrystallization or Column Chromatography isolation->purification characterization Characterize Product (NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: Generalized Experimental Workflow for Hantzsch 2-Aminothiazole Synthesis.

Quantitative Data from Experimental Protocols

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of 2-aminothiazole and its derivatives, providing a comparative overview of reaction conditions and yields.

α-Halocarbonyl CompoundThiourea DerivativeSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Monochloroacetaldehyde (from trimer)Thiourea2-Propanol60251.9[2]
Monochloroacetaldehyde (from trimer)ThioureaMethanol50388.9[2]
2-BromoacetophenoneThioureaMethanolReflux0.5High[3]
Substituted α-bromoacetophenonesThioureaNone (Solvent-free)Melting PointSeconds42-93[4]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)652-3.579-90[5]
Chloroacetyl substituted amidesThioureaDMFReflux2Not specified[6]
Aromatic methyl ketones (in situ bromination with CuBr2)ThioureaEthyl AcetateRefluxNot specified87[7]

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 2-aminothiazole from chloroacetaldehyde (generated from its dimer or trimer) and thiourea, adapted from established procedures.[2]

Materials:

  • Monochloroacetaldehyde trimer

  • Thiourea

  • Methanol (anhydrous)

  • Sodium hydroxide (20% aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Benzene (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Thermometer

  • Stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Depolymerization of Monochloroacetaldehyde Trimer: In a suitable apparatus, carefully depolymerize the monochloroacetaldehyde trimer to obtain monomeric monochloroacetaldehyde. Caution: Monochloroacetaldehyde is a lachrymator and toxic. Handle in a well-ventilated fume hood.

  • Reaction Setup: In a 300 mL three-neck round-bottom flask equipped with a thermometer, a mechanical stirrer, and a reflux condenser, place 22.0 g (0.28 mol) of the freshly prepared monochloroacetaldehyde and 20.6 g (0.27 mol) of thiourea.

  • Reaction: Add 200 mL of methanol to the flask. Heat the reaction mixture to 50°C and maintain this temperature with stirring for 3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 2-aminothiazole hydrochloride, will be in solution.

  • Neutralization and Extraction: To the solution of this compound, add 100 g of a 20% aqueous sodium hydroxide solution and stir the mixture for 1 hour at 30°C to liberate the free base. Extract the aqueous mixture five times with 100 mL portions of diethyl ether.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: Recrystallize the crude 2-aminothiazole from benzene to obtain the pure product. The expected yield is approximately 24.3 g (88.9% based on thiourea).

This guide provides a comprehensive overview of the Hantzsch synthesis of 2-aminothiazole, from its fundamental mechanism to practical experimental considerations. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic scaffold.

References

An In-depth Technical Guide to the Synthesis of 2-Aminothiazole Hydrochloride: Core Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The hydrochloride salt of 2-aminothiazole is a common and stable form used in further synthetic transformations. This technical guide provides a comprehensive overview of the primary starting materials and detailed experimental protocols for the synthesis of 2-aminothiazole hydrochloride. The information is presented to aid researchers and professionals in drug development in selecting and implementing the most suitable synthetic strategies.

Core Synthetic Strategies and Starting Materials

The synthesis of 2-aminothiazole and its salts predominantly relies on the Hantzsch thiazole synthesis and its variations. This classical method involves the condensation of a compound containing a thiourea or thioamide moiety with an α-halocarbonyl compound or its equivalent. The choice of starting materials can significantly impact the reaction efficiency, yield, purity, and scalability of the synthesis.

The primary starting materials for the synthesis of this compound can be categorized as follows:

  • Thiourea with Chloroacetaldehyde or its Precursors: This is the most direct and widely employed method. Chloroacetaldehyde is highly reactive and prone to polymerization, thus its stabilized forms such as the dimer, trimer, or acetals (e.g., α,β-dichloroethyl ethyl ether, 1,1-diethoxy-2-chloroethane) are often used.[1][2]

  • Thiourea with α-Halo Ketones: A versatile approach that allows for the synthesis of substituted 2-aminothiazoles by varying the ketone starting material.

  • Alternative Approaches: Other less common but notable methods include the use of α-thiocyanato ketones.[3]

The following sections provide a detailed comparison of these methods, including experimental protocols and quantitative data.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from various published experimental protocols for the synthesis of 2-aminothiazole and its hydrochloride salt. This allows for a direct comparison of different starting materials, reaction conditions, and outcomes.

Table 1: Synthesis of this compound from Thiourea and Chloroacetaldehyde Precursors

Starting Material (Aldehyde Source)Co-reactantSolventReaction ConditionsYield (%)Purity (%)Reference
Chloroacetaldehyde trimerThioureaMethanol50°C, 3 h92.699.8[1]
Chloroacetaldehyde trimerThiourea2-Propanol60°C, 2 h88.999.9[1]
Chloroacetaldehyde trimerThioureaBenzene70°C, 2.5 h85.299.9[1]
Chloroacetaldehyde trimerThioureaAcetonitrile60°C, 3 h55.696.5[1]
Chloroacetaldehyde trimerThioureaWater80°C, 1 h51.995.8[1]
1,2-dichloro-1-ethoxyethaneThioureaNot specifiedNot specifiedNot specifiedNot specified[4]
ChloroacetalThioureaWater/EthanolNot specified~92Not specified[5]

Table 2: Synthesis of 2-Aminothiazoles from Thiourea and α-Halo Ketones

Starting Material (α-Halo Ketone)Co-reactantSolventReaction ConditionsProductYield (%)Reference
2-BromoacetophenoneThioureaEthanolReflux2-Amino-4-phenylthiazoleNot specified[6]
Substituted Phenacyl BromidesArylthioureasNot specifiedNot specified2-Arylamino-4-arylthiazolesGoodNot specified
α-Halo KetonesAmmonium ThiocyanateWater/EthanolN-methylimidazole catalystSubstituted 2-aminothiazolesGood to moderate[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data presentation tables.

Protocol 1: Synthesis of 2-Aminothiazole from Chloroacetaldehyde Trimer and Thiourea in Methanol[1]
  • Reaction Setup: In a 300 ml three-neck distillation flask equipped with a thermometer, a stirrer, and a reflux condenser, place 22.0 g (0.28 mol) of monochloroacetaldehyde (obtained from the depolymerization of its trimer) and 20.6 g (0.27 mol) of thiourea.

  • Solvent Addition: Add 200 ml of methanol (with a water content of not more than 0.07%).

  • Reaction: Heat the mixture and carry out the reaction for 3 hours at 50°C with stirring.

  • Work-up: After the reaction is complete, distill off the methanol from the reaction mixture to yield this compound.

  • Neutralization and Extraction: To the obtained hydrochloride salt, add 100 g of a 20% aqueous sodium hydroxide solution and stir the mixture for 1 hour at 30°C. Extract the product five times with 100 ml of diethyl ether.

  • Isolation and Purification: Dry the combined ether extracts with anhydrous magnesium sulfate. Distill off the solvent to deposit crystals of 2-aminothiazole.

  • Final Product: The resulting 2-aminothiazole has a purity of 99.8% with a synthesis yield of 92.6% based on the amount of thiourea used.

Protocol 2: Synthesis of 2-Aminothiazole from Chloroacetal and Thiourea[5]
  • Reaction Mixture: A mixture of 153 parts of chloroacetal, 76 parts of thiourea, 150 parts of water, and 150 parts of 95% ethyl alcohol is prepared.

  • Reaction: The mixture is allowed to stand for about 24 hours at room temperature and is then refluxed for 2 hours.

  • Purification: The warm reaction mixture is filtered to remove undissolved salts, and the residue is washed with warm alcohol.

  • Isolation: The filtrate is concentrated by evaporation. A few pellets of sodium hydroxide are added, and the product is fractionated under vacuum.

  • Final Product: This process yields approximately 92% of the theoretical amount of 2-aminothiazole.

Mandatory Visualizations

Synthetic Pathways

The following diagrams illustrate the core synthetic routes to this compound.

G cluster_hantzsch Hantzsch Thiazole Synthesis thiourea Thiourea intermediate Thiouronium Intermediate thiourea->intermediate Nucleophilic Attack alpha_haloketone α-Haloketone / Chloroacetaldehyde (or precursor) alpha_haloketone->intermediate aminothiazole_hcl 2-Aminothiazole Hydrochloride intermediate->aminothiazole_hcl Cyclization & Dehydration

Figure 1: Hantzsch Synthesis of this compound.

G cluster_precursors Chloroacetaldehyde Precursor Pathways trimer Chloroacetaldehyde Trimer chloroacetaldehyde Chloroacetaldehyde trimer->chloroacetaldehyde Depolymerization acetal Chloroacetal (e.g., Diethyl Acetal) acetal->chloroacetaldehyde Hydrolysis dichloro_ether α,β-Dichloroethyl Ethyl Ether dichloro_ether->chloroacetaldehyde Hydrolysis aminothiazole_hcl 2-Aminothiazole Hydrochloride chloroacetaldehyde->aminothiazole_hcl thiourea Thiourea thiourea->aminothiazole_hcl Hantzsch Reaction

Figure 2: Generation of Chloroacetaldehyde from Precursors.
Signaling Pathways

2-Aminothiazole derivatives are potent inhibitors of various protein kinases involved in cell signaling pathways critical for cancer cell proliferation and survival. The diagrams below illustrate the inhibitory action of these compounds on the PI3K/Akt/mTOR and MAPK/ERK pathways.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Figure 3: Inhibition of PI3K/Akt/mTOR Pathway.

G cluster_mapk MAPK/ERK Signaling Pathway Inhibition GF Growth Factor Ras Ras GF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Inhibitor 2-Aminothiazole Derivative Inhibitor->Raf inhibits Inhibitor->MEK inhibits

Figure 4: Inhibition of MAPK/ERK Pathway.

Conclusion

The synthesis of this compound is a well-established process with the Hantzsch synthesis being the most versatile and widely adopted method. The choice of starting materials, particularly the source of the C2-aldehyde equivalent, offers a trade-off between reactivity, stability, and cost. For laboratory-scale synthesis and the preparation of diverse analogs, the use of α-haloketones is advantageous. For large-scale industrial production, the use of stabilized forms of chloroacetaldehyde, such as its trimer or acetals, provides a more controlled and high-yielding process. The potent inhibitory activity of 2-aminothiazole derivatives against key signaling pathways underscores their importance in modern drug discovery and development. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis and application of this critical heterocyclic scaffold.

References

Spectroscopic Analysis of 2-Aminothiazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-aminothiazole hydrochloride, a key heterocyclic building block in medicinal chemistry. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this important compound.

Spectroscopic Data Summary

The spectral data for this compound is presented below. It is important to note that while extensive data is available for the free base, 2-aminothiazole, specific experimental data for the hydrochloride salt is less common. The data presented here for the hydrochloride is based on the analysis of the free base and the known effects of protonation on the respective spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure. The protonation of the exocyclic amino group or the ring nitrogen in the presence of hydrochloric acid will lead to downfield shifts of adjacent protons and carbons compared to the free base.

Table 1: ¹H NMR Spectral Data of 2-Aminothiazole

ProtonChemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityCoupling Constant (J) in Hz
H-46.93d3.7
H-56.53d3.7
-NH₂6.86s-

Note: For this compound, the chemical shifts of H-4 and H-5 are expected to shift downfield due to the electron-withdrawing effect of the protonated amine group. The amine protons will also be shifted downfield and may appear as a broader singlet.

Table 2: ¹³C NMR Spectral Data of 2-Aminothiazole

CarbonChemical Shift (δ) in DMSO-d₆ (ppm)
C-2169.2
C-4153.4
C-5111.1

Note: In the hydrochloride salt, the chemical shifts of all carbons, particularly C-2 and C-4, are anticipated to be deshielded and shift to a higher ppm value.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt and the thiazole ring.

Table 3: FT-IR Spectral Data of 2-Aminothiazole

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine)
1620StrongC=N stretching (thiazole ring)
1504MediumC=C stretching (thiazole ring)
1115MediumC-N stretching

Note: For this compound, a broad and strong absorption band is expected in the 3000-2500 cm⁻¹ region, which is characteristic of the N-H stretching vibration of an ammonium salt. The C=N and C=C stretching frequencies may also be slightly shifted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data of 2-Aminothiazole

m/zRelative Intensity (%)Assignment
100100[M]⁺ (Molecular ion)
5874[M-C₂H₂N]⁺
7317[M-HCN]⁺

Note: For this compound, under typical electrospray ionization (ESI) conditions in the positive ion mode, the spectrum is expected to show a prominent peak at m/z 101, corresponding to the protonated molecule [M+H]⁺ of the free base.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Internal Standard: Add a small amount of an appropriate internal standard, such as tetramethylsilane (TMS) for organic solvents or a calibrated solvent signal for D₂O.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-300 amu).

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide, as well as a general workflow for spectral analysis.

Spectroscopic_Structural_Correlation cluster_structure This compound Structure cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Structural Information Structure C₃H₅N₂S·HCl NMR NMR IR IR MS MS Connectivity Proton & Carbon Connectivity (¹H-NMR, ¹³C-NMR) NMR->Connectivity FunctionalGroups Functional Groups (-NH₃⁺, Thiazole Ring) IR->FunctionalGroups MolecularWeight Molecular Weight & Elemental Formula MS->MolecularWeight

Caption: Correlation of spectroscopic techniques with structural information.

Experimental_Workflow start Sample of 2-Aminothiazole HCl prep Sample Preparation start->prep nmr_acq NMR Data Acquisition (¹H & ¹³C) prep->nmr_acq ir_acq FT-IR Data Acquisition prep->ir_acq ms_acq MS Data Acquisition prep->ms_acq nmr_analysis NMR Spectral Analysis nmr_acq->nmr_analysis ir_analysis IR Spectral Analysis ir_acq->ir_analysis ms_analysis MS Spectral Analysis ms_acq->ms_analysis structure_elucidation Structure Confirmation nmr_analysis->structure_elucidation ir_analysis->structure_elucidation ms_analysis->structure_elucidation report Final Report structure_elucidation->report

Caption: General experimental workflow for spectroscopic analysis.

A Technical Guide to 2-Aminothiazole Hydrochloride: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 2-Aminothiazole hydrochloride (CAS No. 6142-05-8), a crucial building block in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals who require high-purity this compound for their work.

Commercial Availability and Purity

This compound is commercially available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%. It is essential for researchers to select a grade of appropriate purity for their specific application, as impurities can significantly impact the outcome of chemical reactions and biological assays. Below is a summary of representative commercial offerings.

SupplierCAS NumberPurity SpecificationAvailable Quantities
Suzhou Health Chemicals Co.6142-05-898.5%[1]1/5/10/25kgs/drum
ChemicalBook Supplier 16142-05-899%[2]Grams to Kilograms
ChemicalBook Supplier 26142-05-899%[2]Grams to Kilograms
ChemicalBook Supplier 36142-05-899%[2]Grams to Kilograms
Pi Chemicals System6142-05-898%[3]Inquire for details
Thermo Scientific6142-05-897%[4]100 g

It is always recommended to request a certificate of analysis (CoA) from the supplier to obtain detailed information about the lot-specific purity and impurity profile.

Synthesis and Purification Overview

2-Aminothiazole and its hydrochloride salt are commonly synthesized via the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone or α-haloaldehyde with a thiourea. The resulting 2-aminothiazole is often isolated as its hydrochloride salt.

A general synthetic pathway is illustrated below:

G alpha_halo_ketone α-Haloketone reaction Hantzsch Thiazole Synthesis alpha_halo_ketone->reaction thiourea Thiourea thiourea->reaction aminothiazole 2-Aminothiazole reaction->aminothiazole hydrochloride 2-Aminothiazole Hydrochloride aminothiazole->hydrochloride hcl HCl hcl->hydrochloride

General Hantzsch Thiazole Synthesis for this compound.

Purification of the crude this compound is critical to remove unreacted starting materials, by-products, and colored impurities. Recrystallization is a common and effective method for this purpose.

Experimental Protocols

Purification of this compound by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require optimization based on the impurity profile of the starting material.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. A mixture of ethanol and water can also be effective. The solvent should be heated to its boiling point to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution. Swirl the flask and continue to heat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. The rate of cooling will affect the crystal size; slower cooling generally results in larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.

The workflow for this purification process is depicted in the following diagram:

G start Crude 2-Aminothiazole Hydrochloride dissolution Dissolve in Minimal Hot Solvent start->dissolution decolorization Add Activated Carbon (Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Slow Cooling to Room Temperature hot_filtration->crystallization ice_bath Cool in Ice Bath crystallization->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying end Purified 2-Aminothiazole Hydrochloride drying->end

Workflow for the Purification of this compound.

Quality Control and Analysis

To ensure the purity of the final product, various analytical techniques can be employed. A logical workflow for the quality control of purified this compound is presented below.

G cluster_0 Quality Control Workflow cluster_1 Physical Characterization cluster_2 Purity and Identity Confirmation start Purified 2-Aminothiazole Hydrochloride Sample melting_point Melting Point Analysis start->melting_point appearance Visual Appearance (Color, Form) start->appearance hplc HPLC for Purity (%) start->hplc end Certificate of Analysis Generation melting_point->end appearance->end nmr NMR for Structural Confirmation hplc->nmr ms Mass Spectrometry for Molecular Weight nmr->ms ms->end

References

Theoretical Reactivity of 2-Aminothiazole Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 2-aminothiazole hydrochloride. 2-Aminothiazole is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its hydrochloride salt is frequently used to improve solubility and stability. Understanding the inherent reactivity of this protonated form is crucial for designing novel therapeutics, predicting metabolic pathways, and optimizing synthetic routes. This document synthesizes findings from computational chemistry, particularly Density Functional Theory (DFT), to elucidate the electronic structure, reaction mechanisms, and regioselectivity of this important heterocyclic compound.

The Effect of Protonation on Structure and Reactivity

Theoretical studies, primarily using DFT and other quantum chemical methods, have established that 2-aminothiazole protonates at the endocyclic (aza) nitrogen atom.[1][3] This protonation significantly alters the electronic landscape and, consequently, the chemical reactivity of the molecule compared to its neutral form.

The positive charge introduced upon protonation is delocalized across the heterocyclic ring, leading to a general deactivation of the ring towards electrophilic attack. Conversely, the exocyclic amino group may exhibit altered nucleophilicity. Conformational analyses performed using DFT with the B3LYP functional and 6-31G** basis set have shown differences in the preferred geometries of neutral versus protonated 2-aminothiazole derivatives.[4]

Frontier Molecular Orbitals and Reactivity Descriptors

The reactivity of this compound can be rationalized by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

Quantum chemical calculations are employed to determine various reactivity descriptors.[5][6] These quantitative measures help predict the molecule's behavior in chemical reactions.

Parameter Description Relevance to Reactivity Typical Computational Method
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles.DFT (e.g., B3LYP/6-311++G(d,p))
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles.DFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOA smaller gap implies higher chemical reactivity and lower kinetic stability.Calculated from EHOMO and ELUMO
Global Hardness (η) Resistance to change in electron distributionCalculated as (ELUMO - EHOMO)/2. A higher value indicates lower reactivity.[7]Calculated from EHOMO and ELUMO
Global Softness (σ) Reciprocal of global hardnessA higher value indicates higher reactivity.[7]Calculated from Global Hardness
Mulliken Atomic Charges Distribution of electron density among atomsPredicts the most electropositive and electronegative centers, indicating likely sites for nucleophilic/electrophilic attack.DFT, Mulliken Population Analysis
Molecular Electrostatic Potential (MEP) 3D potential map of charge distributionVisually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.DFT Calculations

Key Reaction Mechanisms: A Theoretical Perspective

Hantzsch Thiazole Synthesis

The most fundamental synthesis of the 2-aminothiazole core is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea derivative.[8][9][10] Theoretical studies support a mechanism involving the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone.[5] This is followed by cyclization and dehydration to form the aromatic thiazole ring.

The reaction is often carried out under acidic conditions, which can influence the regioselectivity, especially when using substituted thioureas.[11] The presence of acid can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[11]

Hantzsch_Synthesis Hantzsch Synthesis of 2-Aminothiazole cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_product Product Alpha_Haloketone α-Haloketone (R-CO-CH₂X) Step1 Nucleophilic Attack (S on CH₂X) Alpha_Haloketone->Step1 Thiourea Thiourea (H₂N-CS-NH₂) Thiourea->Step1 Step2 Intermediate Formation (Isothiouronium salt) Step1->Step2 Forms salt Step3 Cyclization (N attacks C=O) Step2->Step3 Intramolecular Step4 Dehydration Step3->Step4 -H₂O Product_Node 2-Aminothiazole Derivative Step4->Product_Node

Caption: A workflow diagram of the Hantzsch synthesis for 2-aminothiazole derivatives.

Reactions with Electrophiles

The reactivity of 2-aminothiazole towards electrophiles is dichotomous and depends on the protonation state. Quantum-chemical considerations are essential to predict the outcome.[12]

  • Neutral Form: In its neutral state, the ring nitrogen is generally the more reactive center for electrophilic attack. However, the exocyclic amino group can also react, particularly with certain electrophiles like aromatic aldehydes to form Schiff bases.[13]

  • Protonated Form (Hydrochloride): When the ring nitrogen is protonated, its nucleophilicity is eliminated. The exocyclic amino group becomes the primary site for reaction with electrophiles, although its reactivity may be attenuated by the overall positive charge on the molecule. This directs reactions such as acylation or alkylation to the -NH₂ group.

Electrophilic_Reactivity Reactivity of 2-Aminothiazole with Electrophiles (E+) cluster_neutral Neutral Conditions (pH > pKa) cluster_acidic Acidic Conditions (pH < pKa) (Hydrochloride Salt) Start 2-Aminothiazole Neutral_Form Neutral Species Start->Neutral_Form Base Protonated_Form Protonated Species (N1-H+) Start->Protonated_Form Acid (HCl) Ring_Attack Product A (Ring N-Alkylation/Acylation) Neutral_Form->Ring_Attack Major Pathway (N1 attack) Exo_Attack Product B (Exocyclic N-Alkylation/Acylation) Neutral_Form->Exo_Attack Minor Pathway Exo_Attack_Acid Product C (Exocyclic N-Alkylation/Acylation) Protonated_Form->Exo_Attack_Acid Primary Pathway

Caption: Logical relationship of electrophilic attack on 2-aminothiazole under different pH conditions.

Methodologies and Protocols

Protocol for Theoretical Reactivity Studies

A typical workflow for the computational investigation of this compound reactivity involves several key steps.

DFT_Workflow General Workflow for Theoretical Reactivity Analysis Input 1. Define Structure (2-Aminothiazole HCl) Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq 3. Frequency Calculation (Confirm minimum energy) Opt->Freq Props 4. Calculate Electronic Properties (HOMO, LUMO, MEP, Charges) Freq->Props React 5. Model Reaction Pathways (Transition State Search) Props->React Analysis 6. Analyze Data (Calculate ΔE, reaction barriers) React->Analysis Conclusion 7. Draw Reactivity Conclusions Analysis->Conclusion

Caption: A typical workflow for the computational analysis of a molecule's reactivity using DFT.

Detailed Steps:

  • Structure Preparation: The 3D structure of this compound is built using molecular modeling software. The proton is placed on the endocyclic nitrogen atom.

  • Geometry Optimization: A ground-state geometry optimization is performed using DFT. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or 6-31+G(d,p).[7][14]

  • Frequency Analysis: A frequency calculation is run on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) are often used to obtain more accurate electronic properties, including HOMO/LUMO energies, molecular electrostatic potential (MEP) maps, and atomic charges.[7][8]

  • Reaction Modeling (Optional): To study a specific reaction, transition state (TS) geometries are located. This involves finding the saddle point on the potential energy surface connecting reactants and products. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm the TS connects the desired minima.

  • Data Analysis: The calculated energies are used to determine reaction barriers, heats of reaction, and other thermodynamic properties that provide quantitative insight into the reaction's feasibility and kinetics.[6]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-arylthiazole

This protocol is a representative example based on procedures found in the literature for the synthesis of 2-aminothiazole derivatives.[5][9]

Objective: To synthesize a 2-amino-4-arylthiazole derivative via the Hantzsch condensation reaction.

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Thiourea (1.0 - 1.2 eq)

  • Ethanol (as solvent)

  • Ice-cold water

  • Ethyl acetate

Procedure:

  • A stoichiometric amount of the appropriate α-bromoacetophenone is dissolved in ethanol in a round-bottom flask.

  • Thiourea (1.0 to 1.2 equivalents) is slowly added to the solution.

  • The reaction mixture is heated to reflux for a period ranging from 30 minutes to several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • If a precipitate forms, it is collected by vacuum filtration. If no solid forms, the aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.

  • The collected solid or the residue from the evaporated organic extract is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure 2-aminothiazole product.

  • The final structure is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][9]

Conclusion

Theoretical studies, predominantly leveraging Density Functional Theory, provide invaluable insights into the reactivity of this compound. The key determinant of its chemical behavior is the protonation at the endocyclic nitrogen, which deactivates the thiazole ring and directs electrophilic attack towards the exocyclic amino group. Computational modeling allows for the quantitative prediction of reactivity through the analysis of frontier molecular orbitals and other electronic descriptors. This theoretical framework, when combined with experimental validation, empowers researchers to better predict reaction outcomes, design more efficient syntheses, and rationally develop new 2-aminothiazole-based molecules for drug discovery.

References

Methodological & Application

Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various 2-aminothiazole derivatives, commencing from 2-aminothiazole hydrochloride. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications in anticancer, antimicrobial, and anti-inflammatory research. The following sections offer a comprehensive guide to the synthesis, derivatization, purification, and characterization of these valuable compounds, supplemented with quantitative data and visual workflows to facilitate reproducible research.

Overview of Synthetic Strategy

The synthesis of 2-aminothiazole derivatives from this compound typically involves a two-stage process. The first stage is the liberation of the free base, 2-aminothiazole, from its hydrochloride salt. The second stage involves the derivatization of the 2-aminothiazole core, commonly through the renowned Hantzsch thiazole synthesis to introduce substituents at the 4- and 5-positions, or through modification of the exocyclic amino group via reactions such as acylation and sulfonylation.

G cluster_0 Stage 1: Preparation of 2-Aminothiazole cluster_1 Stage 2: Synthesis of Derivatives 2-Aminothiazole HCl 2-Aminothiazole HCl Neutralization Neutralization 2-Aminothiazole HCl->Neutralization Base (e.g., NaOH, NaHCO3) 2-Aminothiazole (Free Base) 2-Aminothiazole (Free Base) Neutralization->2-Aminothiazole (Free Base) Hantzsch Synthesis Hantzsch Synthesis N-Acylation/Sulfonylation N-Acylation/Sulfonylation 2-Aminothiazole (Free Base)->N-Acylation/Sulfonylation α-Haloketone α-Haloketone α-Haloketone->Hantzsch Synthesis Thiourea Thiourea Thiourea->Hantzsch Synthesis Substituted 2-Aminothiazole Substituted 2-Aminothiazole Hantzsch Synthesis->Substituted 2-Aminothiazole Acyl/Sulfonyl Chloride Acyl/Sulfonyl Chloride Acyl/Sulfonyl Chloride->N-Acylation/Sulfonylation N-Substituted 2-Aminothiazole Derivative N-Substituted 2-Aminothiazole Derivative N-Acylation/Sulfonylation->N-Substituted 2-Aminothiazole Derivative

General synthetic workflow for 2-aminothiazole derivatives.

Experimental Protocols

Protocol 1: Preparation of 2-Aminothiazole (Free Base) from this compound

This protocol details the neutralization of this compound to yield the free base, a crucial precursor for subsequent derivatization reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in deionized water in a round-bottom flask.

  • Neutralization: Slowly add a 20% aqueous solution of sodium hydroxide or a saturated solution of sodium bicarbonate to the stirred solution at room temperature (30°C) until the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the 2-aminothiazole free base with diethyl ether (5 x 100 ml).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crystalline 2-aminothiazole.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like benzene or ethanol.

Expected Yield: 85-95%

Protocol 2: Hantzsch Synthesis of 4-Aryl-2-aminothiazole Derivatives

This protocol outlines the synthesis of 4-aryl-2-aminothiazoles via the Hantzsch condensation of a substituted α-bromoacetophenone with thiourea.

G α-Bromoacetophenone α-Bromoacetophenone Reaction_Vessel Ethanol, Reflux α-Bromoacetophenone->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel Cyclocondensation Cyclocondensation Reaction_Vessel->Cyclocondensation Workup Workup Cyclocondensation->Workup Cooling, Neutralization Purification Purification Workup->Purification Filtration/Extraction 4-Aryl-2-aminothiazole 4-Aryl-2-aminothiazole Purification->4-Aryl-2-aminothiazole Recrystallization/ Column Chromatography

Workflow for the Hantzsch thiazole synthesis.

Materials:

  • Substituted phenacyl bromide (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Ice

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenacyl bromide and thiourea in ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 30 minutes to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it over crushed ice to precipitate the solid product.

  • Isolation: Collect the solid product by filtration.

  • Purification: Purify the crude product by recrystallization from hot ethanol. For less crystalline products, column chromatography on silica gel using a hexane-ethyl acetate solvent system is recommended.[1]

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][2]

Protocol 3: N-Acylation of 2-Aminothiazole

This protocol describes the acylation of the exocyclic amino group of 2-aminothiazole using an acid chloride.

Materials:

  • 2-Aminothiazole (26 mmol)

  • Acetyl chloride or other acid chloride (26 mmol)

  • Dry acetone (60 ml)

  • Acidified cold water

  • Round-bottom flask, reflux condenser

Procedure:

  • Reaction: In a round-bottom flask, dissolve 2-aminothiazole in dry acetone and add the acid chloride.

  • Reflux: Reflux the reaction mixture for two hours.

  • Precipitation: After cooling, pour the mixture into acidified cold water to precipitate the product.

  • Isolation: Filter the resulting solid and wash with cold acetone.[3]

Protocol 4: N-Sulfonylation of 2-Aminothiazole

This protocol details the synthesis of N-sulfonylated 2-aminothiazole derivatives.

Materials:

  • 2-Aminothiazole (2.0 mmol)

  • Appropriate sulfonyl chloride (2.0 mmol)

  • Sodium carbonate (3.0 mmol)

  • Dichloromethane (10 mL)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction: Stir a mixture of 2-aminothiazole, the corresponding sulfonyl chloride, and sodium carbonate in dichloromethane at room temperature. Monitor the reaction by TLC.

  • Work-up: Add distilled water (20 mL) and extract the mixture with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[1]

Data Presentation

Synthesis Yields of 2-Aminothiazole Derivatives
EntryDerivative TypeR GroupYield (%)Reference
14-Aryl-2-aminothiazole4-Bromophenyl72.9[2]
2N-Sulfonylated4-Bromophenyl35[1]
3N-Sulfonylated4-(Trifluoromethyl)phenyl44[1]
4N-Sulfonylated4-Cyanophenyl55[4]
5N-Sulfonylated2-Naphthyl36[1]
6N-AcylAcetylNot specified, solid obtained[3]
7N-AcylBenzoylHigh[5]
Biological Activity of Synthesized 2-Aminothiazole Derivatives

The synthesized 2-aminothiazole derivatives often exhibit significant biological activities. The following tables summarize some reported antimicrobial and anticancer activities.

Table 3.2.1: Antimicrobial Activity of 2-Aminothiazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
2-AMO derivative 6bM. tuberculosis H37Ra3.125[6]
2-AMT counterpart 6aM. tuberculosis H37Ra≥ 500[6]
Piperazinyl derivative 121dMethicillin-resistant S. aureus4[7]
Piperazinyl derivative 121dE. coli8[7]

Table 3.2.2: Anticancer Activity of 2-Aminothiazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Thiazolopyridazine derivative 88HS 578T (Breast Cancer)0.8[8]
Analogue 20H1299 (Lung Cancer)4.89[7]
Analogue 20SHG-44 (Glioma)4.03[7]
Compound 27HeLa (Cervical Cancer)1.6[7]
Compound 28HT29 (Colon Cancer)0.63[7]
Compound 5aNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)3.61, 3.14, 4.20[9]
Compound 5dNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)3.04, 3.20, 3.38[9]

Conclusion

The synthetic routes detailed in these application notes provide robust and versatile methods for the preparation of a wide array of 2-aminothiazole derivatives. The presented protocols, starting from the readily available this compound, offer clear, step-by-step guidance for researchers. The summarized quantitative data on reaction yields and biological activities underscore the significance of this heterocyclic scaffold in the ongoing quest for novel therapeutic agents. The provided workflows and protocols are intended to serve as a valuable resource for scientists engaged in medicinal chemistry and drug discovery, facilitating the exploration of the vast chemical space and therapeutic potential of 2-aminothiazole derivatives.

References

2-Aminothiazole Hydrochloride: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of therapeutic applications. Its synthetic tractability and ability to interact with various biological targets have made it a cornerstone in the development of novel drugs. This document provides detailed application notes and experimental protocols for researchers engaged in the design, synthesis, and evaluation of 2-aminothiazole-based compounds.

Applications in Medicinal Chemistry

The versatility of the 2-aminothiazole scaffold has been exploited in the development of agents targeting a variety of diseases. Key therapeutic areas include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[1][2] Many of these compounds function as potent inhibitors of protein kinases that are crucial for cancer cell signaling and survival.[3][4]

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[1]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideA549 (Lung Cancer)Strong antiproliferative activity[1]
Analogue 20H1299 (Lung Cancer)4.89 µM[1]
Analogue 20SHG-44 (Glioma)4.03 µM[1]
Compound 21K563 (Leukemia)16.3 µM[1]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[1]
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[1]
Compound 28 (m-Cl substitution)HT29 (Colon Cancer)0.63 µM[1]
Compound 28 (m-Cl substitution)HeLa (Cervical Cancer)6.05 µM[1]
Compound 28 (m-Cl substitution)A549 (Lung Cancer)8.64 µM[1]
Compound 4bLeukemia HL-601.3 ± 0.29 µM[5]
Antimicrobial Activity

The 2-aminothiazole nucleus is a key component in a number of antimicrobial agents. Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[6][7]

Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
Piperazinyl derivative 121dS. aureus 292132[3]
Piperazinyl derivative 121dE. coli2[3]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl)S. aureus4 - 16[3]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl)S. epidermidis4 - 16[3]
Compound 2aStaphylococcus aureus (MDR)Good activity[8]
Compound 2bStaphylococcus epidermidis (MDR)Good activity[8]
NS-5Bacillus subtilis- (Zone of inhibition: 17-20 mm)[9]
NS-8Escherichia coli- (Zone of inhibition: 19-21 mm)[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminothiazole derivatives.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[10][11]

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [10][12]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Scintillation vial (20 mL)

  • Magnetic stir bar and hot plate

  • Buchner funnel and vacuum filtration apparatus

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water.

  • Spread the collected solid on a watch glass and allow it to air dry completely.

Workflow for Hantzsch Synthesis

Hantzsch_Synthesis_Workflow Reactants Combine Reactants (α-haloketone, thiourea) Reaction Heat and Stir (e.g., Reflux in Ethanol) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitate Product (e.g., add Na2CO3 solution) Cooling->Precipitation Isolation Isolate Solid (Vacuum Filtration) Precipitation->Isolation Washing Wash with Water Isolation->Washing Drying Air Dry Product Washing->Drying

General workflow for Hantzsch synthesis.
In Vitro Anticancer Activity Assays

Protocol 2: MTT Assay for Cell Viability [13][14][15][16]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-Aminothiazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24-96 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-25 µL of MTT stock solution to each well.

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 50-100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compounds Prepare Serial Dilutions of Test Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 2-4 hours Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan with DMSO Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

General workflow for the MTT assay.
In Vitro Antimicrobial Susceptibility Testing

Protocol 3: Kirby-Bauer Disk Diffusion Method [17][18][19][20]

This method assesses the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • 2-Aminothiazole test compounds

  • Sterile filter paper disks

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in sterile saline with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of MHA Plate: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate to create a bacterial lawn.[20]

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact. Disks should be spaced at least 24 mm apart.[18][20]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[20]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Mechanism of Action Studies

Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining) [21][22][23][24]

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells (approximately 1 x 10⁶) and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[24]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate at room temperature for 5-10 minutes in the dark.[22]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate out doublets and debris, and analyze the DNA content of the single-cell population.

Protocol 5: Apoptosis Assay by Annexin V/PI Staining [25][26][27][28][29]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest cells and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[28]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[27]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 6: Western Blot Analysis of PI3K/Akt Signaling Pathway [30][31][32]

This protocol is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Mechanisms

2-aminothiazole derivatives exert their biological effects by modulating various cellular signaling pathways.

Kinase Inhibition

A primary mechanism of action for many anticancer 2-aminothiazole derivatives is the inhibition of protein kinases. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase Protein Kinase (e.g., Src, Akt, Aurora) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Cellular_Response Cell Proliferation, Survival, Angiogenesis Phospho_Substrate->Cellular_Response Signal Transduction Inhibitor 2-Aminothiazole Kinase Inhibitor Inhibitor->Kinase Inhibition

Inhibition of kinase signaling by 2-aminothiazole derivatives.
Induction of Apoptosis

Many 2-aminothiazole compounds induce programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor 2-Aminothiazole Derivative Inhibitor->Mitochondrion Induces Stress Inhibitor->Death_Receptor Sensitizes

Induction of apoptosis by 2-aminothiazole derivatives.
PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival that is often dysregulated in cancer. Several 2-aminothiazole derivatives have been shown to inhibit key components of this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Aminothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of kinase inhibitors derived from the versatile 2-aminothiazole scaffold. The 2-aminothiazole core is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs, including the potent kinase inhibitor Dasatinib.[1] These protocols offer a foundational methodology for developing novel kinase inhibitors, from initial synthesis to biological evaluation.

Introduction

The 2-aminothiazole ring system is a critical pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[4] This guide details the synthesis of a 4-phenyl-2-aminothiazole derivative, a common structural motif in many kinase inhibitors, and outlines the subsequent acylation to generate a small library of potential inhibitors. Furthermore, a general protocol for assessing their biological activity is provided.

Data Presentation

Table 1: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Thiazole Synthesis
StepReactantsSolventConditionsProductYield (%)Reference
12-Bromoacetophenone, ThioureaMethanolReflux, 30 min2-Amino-4-phenylthiazole~90%[5]
Table 2: Acylation of 2-Amino-4-phenylthiazole
Compound IDAcylating AgentSolventConditionsProductYield (%)Reference
3a Acetyl chlorideDry PyridineRT, 2hN-(4-phenylthiazol-2-yl)acetamideHigh[6]
3b Benzoyl chlorideDry PyridineRT, 2hN-(4-phenylthiazol-2-yl)benzamideHigh[6]
3c 4-Nitrobenzoyl chlorideDry PyridineRT, 2hN-(4-phenylthiazol-2-yl)-4-nitrobenzamideHigh[6]
Table 3: Representative Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)Reference
Dasatinib (related 2-aminothiazole derivative) Bcr-Abl<1[7]
CDK Inhibitor (related 2-aminothiazole derivative) CDK21-10[8]
Aurora Kinase Inhibitor (related 2-aminothiazole derivative) Aurora AVaries[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of the 2-aminothiazole core structure via the Hantzsch thiazole synthesis.[5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Deionized Water

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Stir bar and magnetic stir plate

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • In a 50 mL round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Add methanol (10 mL) and a stir bar to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 30 minutes.

  • After 30 minutes, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and stir.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water (2 x 10 mL).

  • Dry the product to obtain 2-amino-4-phenylthiazole as a solid.

Protocol 2: Acylation of 2-Amino-4-phenylthiazole

This protocol details the derivatization of the 2-amino group via acylation to generate amide derivatives.[6]

Materials:

  • 2-Amino-4-phenylthiazole

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Dry Pyridine

  • Round-bottom flask (25 mL)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Deionized Water

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-amino-4-phenylthiazole (1.0 mmol, 176 mg) in dry pyridine (5 mL).

  • Cool the solution in an ice bath.

  • Slowly add the desired acyl chloride (1.1 mmol) to the stirred solution.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into a beaker containing ice water (20 mL) to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the product with cold water and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[10]

Materials:

  • Recombinant human kinase (e.g., Aurora A, CDK2)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized 2-aminothiazole derivatives (test compounds)

  • Positive control inhibitor (e.g., a known inhibitor for the target kinase)

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase assay buffer.

  • Add the diluted test compounds or positive control to the appropriate wells. Include a "no inhibitor" control (DMSO only).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

G Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Aminothiazole Hydrochloride hantzsch Hantzsch Thiazole Synthesis (Protocol 1) start->hantzsch Thiourea, α-haloketone acylation Acylation (Protocol 2) hantzsch->acylation Acyl Chloride, Pyridine purification Purification (Recrystallization/Chromatography) acylation->purification assay Kinase Inhibition Assay (Protocol 3) purification->assay Characterized Inhibitor data_analysis IC50 Determination assay->data_analysis

Caption: Workflow for synthesis and evaluation of 2-aminothiazole kinase inhibitors.

G Simplified Aurora Kinase Signaling Pathway cluster_pathway Cell Cycle Progression Aurora_A Aurora A Kinase PLK1 PLK1 Aurora_A->PLK1 CDC25 CDC25 PLK1->CDC25 CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Aurora_A

Caption: Inhibition of the Aurora A kinase signaling pathway.

G Logical Relationship of Protocols P1 Protocol 1: Core Synthesis P2 Protocol 2: Derivatization P1->P2 Provides Scaffold P3 Protocol 3: Biological Assay P2->P3 Provides Test Compounds Data Data Generation (Tables 1-3) P3->Data Generates Activity Data

Caption: Logical flow of the experimental protocols.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 2-Aminothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminothiazole hydrochloride and its derivatives in the synthesis of novel anticancer agents. This document includes a summary of their cytotoxic activities, detailed experimental protocols for their synthesis, and visualizations of the key signaling pathways they modulate.

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including potent anticancer properties.[1] Its versatility allows for diverse chemical modifications, enabling the development of targeted therapies against various cancer types.[2] Clinically approved drugs such as Dasatinib, a multi-targeted kinase inhibitor, highlight the therapeutic potential of this structural class.[2] 2-Aminothiazole-based compounds exert their anticancer effects through various mechanisms, including the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[2][3] This document outlines synthetic methodologies and biological data for several promising 2-aminothiazole derivatives.

Data Presentation: In Vitro Cytotoxicity of 2-Aminothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-aminothiazole derivatives against a panel of human cancer cell lines. This data provides a comparative analysis of the potency of different structural modifications.

Compound/DerivativeCancer Cell LineIC50 Value
DasatinibK562 (Leukemia)< 1 µM
DasatinibMCF-7 (Breast)< 1 µM
DasatinibHT-29 (Colon)< 1 µM
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)K562 (Leukemia)16.3 µM
Compound 6dMCF-7 (Breast)20.2 µM
Compound 6dHT-29 (Colon)21.6 µM
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylatePanc-1 (Pancreatic)43.08 µM
Thiazole Derivative 3b PI3Kα0.086 µM
Thiazole Derivative 3b mTOR0.221 µM
2-amino-thiazole-5-carboxylic acid phenylamide derivative 20 H1299 (Lung)4.89 µM
2-amino-thiazole-5-carboxylic acid phenylamide derivative 20 SHG-44 (Glioma)4.03 µM
Thiazole derivatives 23 and 24 HepG2 (Liver)0.51 mM and 0.57 mM
Thiazole derivatives 23 and 24 PC12 (Pheochromocytoma)0.309 mM and 0.298 mM

Experimental Protocols

Detailed methodologies for the synthesis of key 2-aminothiazole-based anticancer agents are provided below.

Protocol 1: General Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

This protocol describes a general and widely used method for the synthesis of the 2-aminothiazole core.[4]

Workflow Diagram:

G reagents α-Haloketone + Thiourea reaction Reflux reagents->reaction solvent Ethanol (Solvent) solvent->reaction workup Neutralization & Precipitation reaction->workup product 2-Aminothiazole Derivative workup->product

General workflow for Hantzsch thiazole synthesis.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium carbonate solution (5%)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed and precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude 2-aminothiazole derivative.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib Intermediate)

This protocol outlines a key step in the synthesis of the multi-kinase inhibitor, Dasatinib.[5]

Workflow Diagram:

G start 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide reaction Stir at 10-20°C then RT for 1.5h start->reaction reagent 4,6-dichloro-2-methylpyrimidine reagent->reaction base Sodium t-butoxide in THF base->reaction quench Acidification with HCl reaction->quench filtration Vacuum Filtration quench->filtration product Dasatinib Intermediate filtration->product

Synthesis workflow for a key Dasatinib intermediate.

Materials:

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • Sodium t-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2N)

  • Toluene

  • Water

Procedure:

  • To a stirred solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) in anhydrous THF, add 4,6-dichloro-2-methylpyrimidine (1.1 equivalents).

  • Slowly add a solution of sodium t-butoxide (1.2 equivalents) in THF, maintaining the temperature between 10-20°C.

  • Stir the mixture at room temperature for 1.5 hours.

  • Cool the reaction to 0-5°C and slowly add 2N hydrochloric acid to quench the reaction.

  • Stir the mixture for an additional 1.75 hours at 0-5°C.

  • Collect the resulting solid by vacuum filtration, wash with water, and dry to yield the desired product.[5]

Protocol 3: Synthesis of 2-Amino-thiazole-5-carboxylic acid phenylamide Derivatives

This protocol describes a method for synthesizing a class of 2-aminothiazole derivatives with substitutions on the phenylamide moiety, which have shown promising anticancer activity.[6][7]

Workflow Diagram:

G start Substituted Aniline + 3-Ethoxyacryloyl chloride step1 Formation of (E)-N-aryl-3-ethoxyacrylamide start->step1 step2 α-Bromination step1->step2 reagent2 N-Bromosuccinimide (NBS) reagent2->step2 step3 Cyclization step2->step3 reagent3 Thiourea reagent3->step3 product 2-Aminothiazole-5-carboxamide Derivative step3->product

Synthetic route to 2-aminothiazole-5-carboxamide derivatives.

Materials:

  • Substituted aniline (e.g., 2-chloro-6-methylaniline)

  • 3-Ethoxyacryloyl chloride

  • Pyridine

  • Tetrahydrofuran (THF)

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

Procedure:

  • Synthesis of (E)-N-aryl-3-ethoxyacrylamide: To a cooled (0-5°C) solution of the substituted aniline (1 equivalent) and pyridine (1.5 equivalents) in THF, slowly add 3-ethoxyacryloyl chloride (1.5 equivalents). Stir the mixture at room temperature for 2 hours. Quench with 1N HCl and concentrate to a slurry. Dilute with water, stir, and filter to collect the product.[5]

  • α-Bromination and Cyclization: Dissolve the (E)-N-aryl-3-ethoxyacrylamide (1 equivalent) in a suitable solvent and treat with N-bromosuccinimide (1.1 equivalents) to achieve α-bromination.

  • Add thiourea (1.2 equivalents) to the reaction mixture and reflux in ethanol to facilitate the cyclization and formation of the 2-aminothiazole ring.[7]

  • After completion of the reaction, cool the mixture and isolate the product by precipitation and filtration. Further purification can be achieved by recrystallization.

Signaling Pathways

2-Aminothiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that is frequently hyperactivated in various cancers, promoting cell growth and survival.[8] Several 2-aminothiazole derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[9][10]

Diagram of PI3K/Akt/mTOR Pathway Inhibition:

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Inhibitor 2-Aminothiazole Derivative (e.g., PI3K/mTOR inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.
Apoptosis Induction Pathway

Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic pathway, which involves the mitochondria.

Diagram of Apoptosis Induction:

G cluster_mito Mitochondrial (Intrinsic) Pathway Inhibitor 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Inhibitor->Bax Upregulates CytochromeC Cytochrome c release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application of 2-Aminothiazole Hydrochloride in Agricultural Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Aminothiazole hydrochloride and its derivatives are emerging as a versatile class of compounds with significant potential in agricultural chemistry. Exhibiting a broad spectrum of biological activities, these molecules are being actively researched and developed as fungicides, bactericides, insecticides, and plant growth regulators. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working in this field.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal and agricultural chemistry due to its diverse biological activities. The hydrochloride salt form often enhances solubility and stability, making it suitable for various formulations. In agriculture, derivatives of 2-aminothiazole have shown promise in protecting crops from a range of biotic stresses and in enhancing plant growth and yield.

Applications in Agricultural Chemistry

Antifungal Activity

2-Aminothiazole derivatives have demonstrated potent antifungal activity against a variety of economically important plant pathogens. Their primary mode of action often involves the inhibition of key fungal enzymes, such as lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[1] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal cell death. Another potential target is the MurB enzyme, involved in peptidoglycan biosynthesis in some fungal-like organisms.[2]

Table 1: Antifungal Activity of 2-Aminothiazole Derivatives against Plant Pathogens

Compound/DerivativeTarget PathogenEfficacy (EC50/IC50/MIC in µg/mL)Reference
2-Aminothiazole derivative (F8)Phytophthora parasitica var. nicotianaeComparable to carbendazim[3]
AmicarthiazolVarious fungal pathogensCommercial Fungicide[4]
AbafunginVarious fungal pathogensCommercial Fungicide[4]
Saccharin derivatives with 2-aminothiazoleBotrytis cinerea, Curvularia lunata, Rhizoctonia solaniFungicidal activity observed[4]
Antibacterial Activity

Certain 2-aminothiazole derivatives have shown significant antibacterial activity against plant pathogenic bacteria. The mechanism of action can involve increasing the permeability of bacterial membranes, leading to leakage of cellular contents and ultimately cell death.[3]

Table 2: Antibacterial Activity of 2-Aminothiazole Derivatives against Plant Pathogens

Compound/DerivativeTarget PathogenEfficacy (EC50 in µg/mL)Reference
2-Aminothiazole derivative (F29)Xanthomonas oryzae pv. oryzicola (Xoc)2.0[3]
2-Aminothiazole derivative (F8)Xanthomonas axonopodis pv. citri (Xac)22.8[3]
Insecticidal Activity

Derivatives of 2-aminothiazole have also been investigated for their insecticidal properties against various agricultural pests.

Table 3: Insecticidal Activity of Benzothiazole Derivatives (structurally related to 2-aminothiazoles)

Compound/DerivativeTarget PestEfficacy (LC50 in ppm)
Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylateSpodoptera littoralis (4th instar larvae)34.02
1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneSpodoptera littoralis (4th instar larvae)35.29
Plant Growth Regulation

2-Aminothiazole derivatives can influence plant growth and development, acting as plant growth regulators (PGRs). Their effects can range from promoting seed germination and seedling growth to influencing root and shoot development.

Experimental Protocols

Antifungal Activity Assays

Objective: To determine the inhibitory effect of 2-aminothiazole derivatives on the mycelial growth of fungal pathogens.

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent like DMSO or water)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Protocol:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50°C.

  • Add the desired concentrations of the 2-aminothiazole test compound to the molten PDA. Ensure the final solvent concentration is consistent across all treatments and controls (typically ≤1%). A solvent-only control should be included.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the periphery of an actively growing fungal culture, cut a mycelial disc using a sterile cork borer.

  • Place the mycelial disc in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal temperature for the fungus (e.g., 25°C for B. cinerea) in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plates reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis.

Objective: To assess the effect of 2-aminothiazole derivatives on the germination of fungal spores.

Materials:

  • Fungal spore suspension of the target pathogen

  • Sterile concave glass slides or 96-well microtiter plates

  • This compound stock solution

  • Sterile distilled water or a suitable germination buffer

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

Protocol:

  • Prepare a spore suspension from a sporulating fungal culture and adjust the concentration to a known value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Prepare a series of dilutions of the 2-aminothiazole test compound in sterile distilled water or buffer.

  • In the wells of a microtiter plate or on a concave slide, mix a small volume of the spore suspension with an equal volume of the test compound dilution. Include a control with only spore suspension and water/buffer.

  • Incubate the slides or plates in a humid chamber at the optimal temperature for germination for a sufficient period (e.g., 6-24 hours).

  • Place a drop of a spore germination inhibitor (e.g., lactophenol cotton blue) to stop further germination.

  • Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • Calculate the percentage of spore germination inhibition using the formula: Inhibition (%) = [1 - (T/C)] x 100 where T is the percentage of germination in the treatment, and C is the percentage of germination in the control.

  • Determine the EC50 value for spore germination inhibition.

Insecticidal Activity Assay

Objective: To determine the contact and/or stomach toxicity of 2-aminothiazole derivatives against leaf-feeding insects.

Materials:

  • Host plant leaves (e.g., castor bean leaves for Spodoptera litura)

  • Test insects (e.g., 2nd or 3rd instar larvae of S. litura)

  • This compound solutions at various concentrations

  • A wetting agent (e.g., Triton X-100 or Tween 20)

  • Petri dishes or ventilated containers

  • Filter paper

Protocol:

  • Prepare a series of concentrations of the test compound in water containing a small amount of a wetting agent (e.g., 0.05%).

  • Excise fresh, untreated host plant leaves.

  • Dip each leaf into a test solution for a set period (e.g., 10-30 seconds), ensuring complete coverage. A control leaf should be dipped in water with the wetting agent only.

  • Allow the treated leaves to air-dry completely.

  • Place one treated leaf in each Petri dish lined with moist filter paper.

  • Introduce a known number of test insects (e.g., 10 larvae) into each Petri dish.

  • Seal the Petri dishes (with ventilation) and incubate them under controlled conditions (temperature, humidity, and photoperiod).

  • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Correct for control mortality using Abbott's formula if necessary.

  • Calculate the LC50 value (lethal concentration to kill 50% of the test population) using probit analysis.

Plant Growth Regulation Assay

Objective: To evaluate the effect of this compound on seed germination and early seedling growth.

Materials:

  • Seeds of a model plant species (e.g., lettuce, radish, or cress)

  • Petri dishes

  • Filter paper

  • This compound solutions at various concentrations

  • Distilled water (control)

  • Growth chamber or incubator with controlled light and temperature

Protocol:

  • Prepare a series of concentrations of this compound in distilled water.

  • Place two layers of filter paper in each Petri dish.

  • Pipette a fixed volume of the respective test solution or distilled water (control) onto the filter paper to ensure uniform moistening.

  • Place a predetermined number of seeds (e.g., 20-30) evenly on the moist filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 h light/dark cycle).

  • Record the number of germinated seeds daily for a specified period (e.g., 7 days). A seed is considered germinated when the radicle emerges.

  • At the end of the experiment, carefully remove the seedlings and measure the root length and shoot length of each seedling.

  • Calculate the germination percentage, germination rate, and the percentage of inhibition or stimulation of root and shoot elongation compared to the control.

Signaling Pathways and Experimental Workflows

Proposed Antifungal Mechanism of Action

While the exact signaling pathways for all 2-aminothiazole derivatives are not fully elucidated, a prominent mechanism for many antifungal azole compounds, which share structural similarities, is the inhibition of the ergosterol biosynthesis pathway.

Antifungal_Mechanism cluster_fungus Fungal Cell cluster_inhibitor Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative CYP51\n(14α-demethylase) CYP51 (14α-demethylase) 2-Aminothiazole\nDerivative->CYP51\n(14α-demethylase) Inhibits

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.

General Workflow for Fungicide Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a new 2-aminothiazole derivative as a fungicide.

Fungicide_Workflow Start Start Synthesize 2-Aminothiazole\nDerivative Synthesize 2-Aminothiazole Derivative Start->Synthesize 2-Aminothiazole\nDerivative In Vitro Assays In Vitro Assays Synthesize 2-Aminothiazole\nDerivative->In Vitro Assays Mycelial Growth\nInhibition Mycelial Growth Inhibition In Vitro Assays->Mycelial Growth\nInhibition Spore Germination\nInhibition Spore Germination Inhibition In Vitro Assays->Spore Germination\nInhibition Determine EC50 Determine EC50 Mycelial Growth\nInhibition->Determine EC50 Spore Germination\nInhibition->Determine EC50 Greenhouse Trials Greenhouse Trials Determine EC50->Greenhouse Trials Field Trials Field Trials Greenhouse Trials->Field Trials Data Analysis &\nConclusion Data Analysis & Conclusion Field Trials->Data Analysis &\nConclusion End End Data Analysis &\nConclusion->End

Caption: Experimental workflow for fungicide efficacy evaluation.

Logical Relationship for Antibacterial Mode of Action

This diagram depicts the logical steps in the proposed antibacterial mechanism of certain 2-aminothiazole derivatives.

Antibacterial_Logic Compound Application Compound Application Interaction with\nBacterial Cell Membrane Interaction with Bacterial Cell Membrane Compound Application->Interaction with\nBacterial Cell Membrane Increased Membrane\nPermeability Increased Membrane Permeability Interaction with\nBacterial Cell Membrane->Increased Membrane\nPermeability Leakage of\nIntracellular Contents Leakage of Intracellular Contents Increased Membrane\nPermeability->Leakage of\nIntracellular Contents Bacterial Cell Death Bacterial Cell Death Leakage of\nIntracellular Contents->Bacterial Cell Death

Caption: Logical flow of a proposed antibacterial mechanism.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel agricultural chemicals. Their diverse biological activities, coupled with the potential for chemical modification to optimize efficacy and safety, make them attractive candidates for further research. The protocols and information provided herein serve as a valuable resource for scientists and researchers dedicated to advancing agricultural chemistry and crop protection.

References

Application Notes and Protocols for N-acylation of 2-Aminothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-acylation of 2-aminothiazole hydrochloride, a critical reaction in the synthesis of various biologically active compounds. The protocols outlined below are designed to be clear, concise, and reproducible for researchers in medicinal chemistry and drug development.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] N-acylation of the 2-amino group is a common strategy to synthesize derivatives with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This document details the procedure for the N-acylation of this compound, offering a general workflow and specific protocols.

Data Presentation

The following table summarizes various reported conditions for the N-acylation of 2-aminothiazole and its derivatives, providing a comparative overview of reagents, solvents, and yields.

Acylating AgentSubstrateBaseSolventReaction ConditionsYield (%)Reference
Acetyl chloride2-AminothiazoleNone specifiedDry AcetoneReflux, 2 hoursSolid product obtained[5][6]
Chloroacetyl chloride2-AminothiazoleK₂CO₃ChloroformReflux, 12 hours at 80°CNot specified[3]
O-acetylsalicyloyl chloride2-amino-4-bromothiazoleEt₃NDry THF0°C to 20°C, 46 hoursNot specified[7]
Substituted Carboxylic Acids2-amino-4-(2-pyridyl) thiazoleEDCINot specifiedNot specifiedNot specified[4]
Acetic anhydride2-amino-5-(4-acetylphenylazo)-thiazoleNone specifiedSolvent-freeNot specifiedN-acetylated product obtained[4]
Benzoyl chlorides2-amino-4-phenyl-5-phenylazothiazoleNot specifiedNot specifiedSchotten-Bauman conditionsGood[8]

Experimental Protocols

The following protocols provide detailed methodologies for the N-acylation of this compound. Since the starting material is a hydrochloride salt, a base is required to neutralize the salt and free the amine for acylation.

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred suspension of this compound (1.0 eq.) in the chosen anhydrous solvent (approximately 0.2-0.5 M), add the base (2.2 eq. of Et₃N or K₂CO₃).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the acyl chloride (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If using a water-immiscible solvent like DCM, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • If using a water-miscible solvent like THF or acetone, remove the solvent under reduced pressure. Partition the residue between water and an extraction solvent (e.g., ethyl acetate). Wash the organic layer as described in step 7.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acylated 2-aminothiazole.

Protocol 2: Specific Procedure for the Synthesis of N-(thiazol-2-yl)acetamide

This protocol is adapted from a literature procedure for the synthesis of N-(thiazol-2-yl)acetamide from 2-aminothiazole and is modified for the hydrochloride salt.[5][6]

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dry Acetone

  • Acidified cold water

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend this compound (26 mmol) in dry acetone (60 ml).

  • Add triethylamine (28.6 mmol, 1.1 eq.) to the suspension and stir for 15 minutes at room temperature.

  • Slowly add acetyl chloride (26 mmol) to the mixture.

  • Reflux the reaction mixture for two hours.[5][6]

  • After cooling to room temperature, pour the mixture into acidified cold water.[5][6]

  • Collect the resulting solid by filtration.

  • Wash the solid with cold acetone and dry to obtain N-(thiazol-2-yl)acetamide.[5][6]

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway involving an N-acylated 2-aminothiazole derivative.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend 2-Aminothiazole Hydrochloride in Solvent add_base Add Base (e.g., Et3N) start->add_base stir Stir for 15-30 min add_base->stir cool Cool to 0 °C stir->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride react Stir at Room Temperature (2-16 h) add_acyl_chloride->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure N-Acylated 2-Aminothiazole purify->product

Caption: Experimental workflow for the N-acylation of this compound.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Alpelisib Alpelisib (2-aminothiazole derivative) Alpelisib->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway inhibited by Alpelisib.[1]

References

Application Notes and Protocols: The Role of 2-Aminothiazole Hydrochloride in the Preparation of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its inherent structural features allow for versatile functionalization, leading to a diverse array of derivatives with a broad spectrum of biological activities. 2-Aminothiazole hydrochloride serves as a key starting material in the synthesis of numerous bioactive compounds, including potent anticancer, antimicrobial, and anti-inflammatory agents. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the utilization of this compound for the development of novel therapeutic agents. The versatility of the 2-aminothiazole core is underscored by its presence in clinically approved drugs such as Dasatinib (a kinase inhibitor for cancer therapy) and Alpelisib (a PI3K inhibitor for breast cancer), highlighting its therapeutic relevance.[1][2]

Synthetic Applications of 2-Aminothiazole

This compound is a versatile building block for the synthesis of a wide range of bioactive heterocycles. Common synthetic strategies include the Hantzsch thiazole synthesis, multicomponent reactions, and various coupling reactions to introduce diverse substituents.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the formation of the thiazole ring. It typically involves the condensation of an α-haloketone with a thioamide. In the context of 2-aminothiazole derivatives, this often involves the reaction of a substituted α-haloketone with thiourea (or its derivatives) to yield 2-aminothiazoles. One-pot modifications of this reaction, using reagents like copper(II) bromide to generate the α-haloketone in situ from an aromatic methyl ketone, offer a more efficient and facile route to these compounds.[3]

Multicomponent Reactions

Multicomponent reactions (MCRs) involving 2-aminothiazole have emerged as a powerful tool for the rapid generation of molecular diversity. These reactions allow for the formation of complex heterocyclic systems in a single step from three or more starting materials, which is highly advantageous in drug discovery for the creation of compound libraries.

Derivatization of the 2-Amino Group

The exocyclic amino group of the 2-aminothiazole core is a key site for derivatization to modulate biological activity. Acylation, sulfonylation, and the formation of ureas, thioureas, and Schiff bases are common modifications that have led to the discovery of potent bioactive molecules. For instance, the synthesis of N-(thiazol-2-yl)acetamide derivatives has been shown to yield compounds with significant antimicrobial properties.[4]

Bioactive Heterocycles Derived from 2-Aminothiazole

The structural versatility of 2-aminothiazole has been exploited to develop a multitude of compounds with diverse pharmacological activities.

Anticancer Agents and Kinase Inhibitors

A significant area of research has focused on the development of 2-aminothiazole-based anticancer agents, particularly kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. 2-Aminothiazole derivatives have been successfully designed to target various kinases, including:

  • Src Family Kinases: Dasatinib, a potent pan-Src kinase inhibitor, features a 2-aminothiazole core and is used in the treatment of chronic myelogenous leukemia (CML).[5][6]

  • PI3K (Phosphoinositide 3-kinase): Alpelisib is an orally available α-specific PI3K inhibitor containing a 2-aminothiazole moiety, approved for the treatment of certain types of breast cancer.[2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[7]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis. Several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases.[1][8][9]

Antimicrobial Agents

2-Aminothiazole derivatives have demonstrated significant activity against a range of microbial pathogens, including multidrug-resistant strains. The synthesis of Schiff bases and other derivatives has yielded compounds with promising antibacterial and antifungal properties.[10] Research in this area is driven by the urgent need for new antimicrobial agents to combat the growing threat of antibiotic resistance.

Anti-inflammatory Agents

The anti-inflammatory potential of 2-aminothiazole derivatives has also been explored. Certain compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.[11]

Data Presentation

The following tables summarize the biological activities of representative bioactive heterocycles prepared from this compound.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives (IC50 Values)

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference
Dasatinib Analog (Compound 21 )K562 (Leukemia)0.002[12]
PI3Kα Inhibitor (Compound 3b )PI3Kα enzyme0.086[7]
Aurora A Kinase Inhibitor (Compound 29 )Aurora A enzyme0.079[13]
2-Aminothiazole-Oxazole Derivative (Compound 10 )PI3Kγ enzyme0.015[14]
Aminoimidazole Derivative (Compound 4k )SH-SY5Y (Neuroblastoma)1.5[15]
Thiazole Derivative (Compound 3a )Colon cancer HCC-2998Lethal effect[7]

Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives (MIC Values)

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Trifluoromethoxy substituted aminothiazoleMethicillin-Resistant Staphylococcus aureus (MRSA)2-16[12]
2-Aminothiazole-4-carboxylate Schiff base (2a )Staphylococcus aureus62.5[10]
2-Aminothiazole-4-carboxylate Schiff base (2b )Escherichia coli125[10]
2-Chloro-N-(thiazol-2-yl)acetamide derivativeBacillus subtilis50-100[4]
2-Chloro-N-(thiazol-2-yl)acetamide derivativeCandida albicans50-100[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Aryl-2-aminothiazoles

This protocol describes a facile one-pot synthesis of 4-aryl-2-aminothiazoles from aromatic methyl ketones and thiourea using copper(II) bromide.[3]

Materials:

  • Aromatic methyl ketone (e.g., acetophenone) (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Copper(II) bromide (CuBr₂) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • Ethyl acetate (EtOAc) (5 mL)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a solution of the aromatic methyl ketone (1.0 mmol) and thiourea (1.2 mmol) in ethyl acetate (5 mL), add copper(II) bromide (1.0 mmol) and potassium carbonate (1.0 mmol).

  • Reflux the reaction mixture and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the desired 4-aryl-2-aminothiazole.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of 2-(Aryloxy)-N-(thiazol-2-yl)acetamide Derivatives

This protocol outlines the synthesis of antimicrobial 2-(aryloxy)-N-(thiazol-2-yl)acetamide derivatives starting from 2-aminothiazole.[4]

Step 1: Synthesis of 2-chloro-N-(thiazol-2-yl)acetamide

  • In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) and potassium carbonate (K₂CO₃) (1.5 eq) in chloroform.

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise with stirring.

  • After the addition is complete, reflux the mixture for 12 hours at 80°C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-chloro-N-(thiazol-2-yl)acetamide. This can be used in the next step without further purification.

Step 2: Synthesis of 2-(aryloxy)-N-(thiazol-2-yl)acetamide

  • To a solution of 2-chloro-N-(thiazol-2-yl)acetamide (1.0 eq) in acetone, add the desired substituted phenol (1.0 eq) and potassium carbonate (K₂CO₃) (1.5 eq).

  • Reflux the reaction mixture for 12 hours at 80°C.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final 2-(aryloxy)-N-(thiazol-2-yl)acetamide derivative.

  • Characterize the product by IR, ¹H NMR, and elemental analysis.

Protocol 3: Evaluation of Anticancer Activity using MTT Assay

This protocol describes the determination of the cytotoxic effects of synthesized 2-aminothiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized 2-aminothiazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the synthesized compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the determination of the MIC of synthesized 2-aminothiazole derivatives against bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized 2-aminothiazole derivatives

  • DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Prepare a stock solution of the synthesized compound in DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways Targeted by 2-Aminothiazole Derivatives

The following diagrams illustrate key signaling pathways that are often targeted by bioactive 2-aminothiazole derivatives.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation 2_Aminothiazole_Inhibitor 2-Aminothiazole PI3K Inhibitor (e.g., Alpelisib) 2_Aminothiazole_Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by 2-aminothiazole derivatives.

Src_Kinase_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Src Src Kinase Receptor->Src activates Downstream_Pathways Downstream Signaling Pathways (e.g., RAS-MAPK, STAT3) Src->Downstream_Pathways activates Proliferation_Survival_Metastasis Proliferation, Survival, Metastasis Downstream_Pathways->Proliferation_Survival_Metastasis 2_Aminothiazole_Inhibitor 2-Aminothiazole Src Inhibitor (e.g., Dasatinib) 2_Aminothiazole_Inhibitor->Src

Caption: Src kinase signaling pathway and its inhibition by 2-aminothiazole derivatives.

Aurora_Kinase_Pathway Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) Aurora_Kinase Aurora Kinase Mitotic_Events Mitotic Events (Centrosome separation, Spindle assembly) Aurora_Kinase->Mitotic_Events regulates Cell_Division Proper Cell Division Mitotic_Events->Cell_Division 2_Aminothiazole_Inhibitor 2-Aminothiazole Aurora Kinase Inhibitor 2_Aminothiazole_Inhibitor->Aurora_Kinase

Caption: Aurora kinase signaling in mitosis and its inhibition.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of 2-aminothiazole derivatives.

Synthesis_Workflow Start Starting Materials (2-Aminothiazole HCl, α-haloketone, etc.) Reaction Chemical Synthesis (e.g., Hantzsch, MCR) Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Bioactive Heterocycle Characterization->Final_Product

Caption: General workflow for the synthesis of bioactive 2-aminothiazole derivatives.

Bioactivity_Workflow Synthesized_Compound Synthesized 2-Aminothiazole Derivative Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Synthesized_Compound->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (MTT Assay) Data_Analysis_Anticancer Data Analysis (Calculate IC50) Anticancer_Screening->Data_Analysis_Anticancer Data_Analysis_Antimicrobial Data Analysis (Determine MIC) Antimicrobial_Screening->Data_Analysis_Antimicrobial Lead_Identification Lead Compound Identification Data_Analysis_Anticancer->Lead_Identification Data_Analysis_Antimicrobial->Lead_Identification

Caption: Workflow for the biological evaluation of 2-aminothiazole derivatives.

References

Application Notes and Protocols for the Analytical Characterization of 2-Aminothiazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-aminothiazole hydrochloride derivatives. These compounds are significant scaffolds in medicinal chemistry, known for their diverse biological activities.[1][2] Accurate and robust analytical methods are crucial for their purity assessment, quantification, and structural elucidation throughout the drug development process.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of 2-aminothiazole derivatives and quantifying their content in various samples, including analytical solutions and biological matrices.[3][4][5] Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[3]

Application Note:

The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. A C18 column is often a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid additive like orthophosphoric acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol).[3][4][6] The choice of acidifier is important; formic acid is suitable for mass spectrometry (MS) compatibility.[6] UV detection is commonly employed, with the detection wavelength set to the maximum absorbance of the specific 2-aminothiazole derivative, often around 272 nm.[3][4]

Experimental Protocol: Purity Determination of a Novel 2-Aminothiazole Derivative by HPLC-UV[3][4]

Instrumentation:

  • HPLC system equipped with a UV detector (e.g., Shimadzu LC-2050C)[3]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm particle size)[3][4]

  • Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[3][4]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 40 °C[3]

  • Injection Volume: 10 µL[3]

  • Detection Wavelength: 272 nm[3][4]

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound derivative standard in a suitable solvent (e.g., DMSO or the mobile phase). Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh and dissolve the sample containing the this compound derivative in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Determine the retention time of the peak corresponding to the 2-aminothiazole derivative.

    • Calculate the purity of the sample by determining the peak area of the main component as a percentage of the total peak area in the chromatogram.

    • Quantify the amount of the derivative in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

For highly sensitive and selective quantification, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3][5]

Application Note:

LC-MS/MS combines the separation capabilities of HPLC with the mass analysis of tandem mass spectrometry. This technique allows for the identification and quantification of compounds based on their specific mass-to-charge ratios (m/z) of precursor and product ions.[3] Electrospray ionization (ESI) in positive mode is commonly used for the analysis of aminothiazole derivatives.[5] Sample preparation often involves protein precipitation for biological samples to remove interferences.[3][5]

Experimental Protocol: Quantification of a Novel 2-Aminothiazole Derivative in Rat Plasma by LC-MS/MS[5]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm)[5]

  • Mobile Phase: A mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid, and 15% of 5 mM ammonium formate solution.[5]

  • Flow Rate: 1.0 mL/min[5]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific to the analyte and internal standard.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add a precipitation agent (e.g., acetonitrile or methanol).

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the sample to pellet the precipitated proteins.[3]

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.[3]

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

  • Data Analysis:

    • Identify the compound based on its retention time and the specific precursor-to-product ion transition.

    • Quantify the compound using a calibration curve prepared by spiking known concentrations of the standard into the same biological matrix.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile or semi-volatile 2-aminothiazole derivatives. For non-volatile derivatives, derivatization is often required to increase their volatility.

Application Note:

Silylation is a common derivatization technique where active hydrogen atoms are replaced by a trimethylsilyl group, making the compound more volatile and thermally stable.[3] The derivatized compound is then separated on a GC column and detected by a mass spectrometer.

Experimental Protocol: GC-MS Analysis of a 2-Aminothiazole Derivative after Silylation[3]

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

Procedure:

  • Derivatization (Silylation):

    • Ensure the 2-aminothiazole sample is completely dry.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).[3]

    • Heat the mixture to facilitate the reaction.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC inlet.

    • Separation: The derivatized compound is separated on a capillary column (e.g., a non-polar column like DB-5ms).[3]

    • Ionization and Detection: The separated compound is ionized using electron ionization (EI) and detected by the mass spectrometer.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure by probing the chemical environment of each proton and carbon atom.[3] The chemical shifts, coupling constants, and integration of the signals are used to piece together the structure of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Analysis [7]

Instrumentation:

  • NMR spectrometer (e.g., Bruker AVANCE 300 or 500 MHz)[7]

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[3]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and signal integrations to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8] The resulting spectrum shows characteristic absorption bands for different functional groups, which can confirm the presence of key structural features in 2-aminothiazole derivatives.

Experimental Protocol: FTIR Analysis [9]

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the 2-aminothiazole derivative (e.g., N-H, C=N, C=C, C-S bonds).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analytical characterization of 2-aminothiazole derivatives.

Table 1: HPLC-UV Data for a Novel 2-Aminothiazole (21MAT) [4]

ParameterValue
Retention Time2.16 ± 0.03 min
λmax272 nm

Table 2: LC-MS/MS Data for a Novel 2-Aminothiazole (21MAT) in Rat Plasma [5]

ParameterValue
Linearity Range1.25–1250 ng/mL
Lower Limit of Quantification (LLOQ)1.25 ng/mL

Table 3: Representative ¹H NMR Data for 2-Aminothiazole Derivatives in DMSO-d₆ [7]

DerivativeProtonChemical Shift (δ, ppm)Multiplicity
N-(4-methoxyphenyl)thiazol-2-amineOCH₃3.80s
Thiazole-H6.80d
Ar-H7.05d
Thiazole-H7.23d
Ar-H7.72d
NH12.64brs
N-(4-cyanophenyl)thiazol-2-amineThiazole-H6.90d
Thiazole-H7.30d
Ar-H7.95d
Ar-H8.02d
NH12.96s

Table 4: Representative ¹³C NMR Data for a 2-Aminothiazole Derivative in DMSO-d₆ [7]

DerivativeCarbonChemical Shift (δ, ppm)
N-(4-cyanophenyl)thiazol-2-amineThiazole-C109.0
Ar-C114.5
CN117.9
Ar-C124.8
Ar-C126.5
Ar-C133.3
Ar-C146.3
Thiazole-C169.3

Diagrams

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Injection Inject into HPLC System Standard->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Purity Purity Assessment Detection->Purity Quantification Quantification Detection->Quantification

Caption: HPLC analysis workflow for purity and quantification.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Extraction Supernatant Extraction Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS analysis workflow for quantification in plasma.

Structural_Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Compound 2-Aminothiazole Hydrochloride Derivative NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for structural elucidation of 2-aminothiazole derivatives.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Aminothiazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-aminothiazole hydrochloride derivatives. The information is curated to address the challenges of transitioning from laboratory-scale to pilot-plant or industrial-scale production.

Introduction

2-Aminothiazole and its derivatives are crucial structural motifs in a vast array of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents. The Hantzsch thiazole synthesis, the condensation of an α-haloketone with a thiourea derivative, remains the most prevalent and industrially viable method for preparing these compounds.

While the fundamental chemistry of the Hantzsch synthesis is straightforward, its scale-up presents several challenges. These include managing the exothermic nature of the reaction, ensuring efficient mixing in large reactors, controlling impurity formation, and developing robust and scalable purification and isolation procedures for the hydrochloride salt. This document provides practical guidance and detailed protocols to navigate these challenges effectively.

Pre-Production Planning and Safety Considerations

Successful and safe scale-up requires meticulous planning. Key considerations include:

  • Hazard Analysis: The Hantzsch synthesis is often exothermic. A thorough risk assessment, including reaction calorimetry, is essential to understand the thermal profile and design appropriate cooling and emergency shutdown procedures.

  • Raw Material Specifications: Consistent quality of starting materials, such as the α-haloketone and thiourea, is critical for reproducible results. Impurities in the raw materials can lead to side reactions and complicate purification.

  • Equipment Selection: Reactors should be chosen based on the batch size and the need for efficient heat transfer and agitation. Glass-lined or stainless steel reactors are commonly used.

  • Handling of Thiourea: Thiourea is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used, especially when handling the powder. Ensure adequate ventilation to minimize dust inhalation.

  • In-Process Controls (IPCs): Develop and validate analytical methods (e.g., HPLC, TLC) to monitor reaction progress, ensure completion, and track the formation of impurities.

Synthetic Methodology: The Hantzsch Thiazole Synthesis

The general reaction involves the cyclocondensation of an α-haloketone with a substituted or unsubstituted thiourea. The resulting 2-aminothiazole is then typically converted to its hydrochloride salt for improved stability and handling properties.

General Reaction Scheme:

Data Presentation: Comparative Synthesis Parameters

The following tables summarize typical reaction conditions and outcomes at different scales, compiled from various literature and patent sources.

Table 1: Lab-Scale vs. Pilot-Scale Synthesis of a Generic 2-Aminothiazole Derivative

ParameterLaboratory Scale (10-50 g)Pilot Scale (10-50 kg)Key Scale-up Considerations
Reactants
α-Haloketone1.0 eq1.0 eqEnsure consistent purity and assay.
Thiourea1.0 - 1.2 eq1.0 - 1.1 eqMolar ratio may be optimized to minimize unreacted starting material.
Solvent Ethanol, Methanol, IsopropanolEthanol, Isopropanol, WaterSolvent choice impacts reaction kinetics, solubility, and work-up.
Volume (L/kg of α-haloketone)5 - 104 - 8Reduced solvent volume at scale improves throughput but may require better mixing.
Reaction Conditions
Temperature50 - 80°C60 - 70°CPrecise temperature control is crucial to manage exotherm and minimize side reactions.
Addition Time of α-haloketone30 - 60 min2 - 4 hoursSlower addition at scale is necessary to control the exotherm.
Reaction Time2 - 6 hours4 - 8 hoursReaction time may increase with scale; monitor with IPCs.
Work-up and Isolation
NeutralizationAq. NaHCO₃ or NaOH solutionAq. NaHCO₃ or NaOH solutionControlled addition of base is required to manage potential foaming and exotherms.
Product IsolationFiltration of precipitated free baseFiltration or centrifugationEfficient solid-liquid separation is key.
Hydrochloride Salt Formation
Solvent for Salt FormationIsopropanol, Acetone, Ethyl AcetateIsopropanol, EthanolSolvent choice affects crystal form and purity.
HCl SourceConcentrated HCl, HCl in IPAHCl gas, HCl in IsopropanolGaseous HCl provides a non-aqueous environment, potentially improving purity.
Overall Performance
Yield75 - 90%80 - 95%Yields can often be improved at scale due to better process control.
Purity (HPLC)>98%>99%Purity is highly dependent on the control of impurities and the crystallization process.

Experimental Protocols

5.1. Laboratory-Scale Synthesis of 2-Amino-4-phenylthiazole Hydrochloride (Example)

This protocol is for illustrative purposes and should be adapted for specific derivatives.

Materials:

  • 2-Bromoacetophenone (19.9 g, 0.1 mol)

  • Thiourea (7.6 g, 0.1 mol)

  • Ethanol (200 mL)

  • Aqueous Sodium Bicarbonate Solution (5%)

  • Isopropanol (150 mL)

  • Concentrated Hydrochloric Acid

Procedure:

  • Charge a 500 mL round-bottom flask with thiourea and ethanol. Stir to dissolve.

  • Heat the solution to 60°C.

  • Add 2-bromoacetophenone portion-wise over 30 minutes, maintaining the temperature between 60-65°C. An exotherm may be observed.

  • After the addition is complete, stir the reaction mixture at 65°C for 3 hours. Monitor the reaction by TLC or HPLC until the 2-bromoacetophenone is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add the 5% sodium bicarbonate solution until the pH is ~8, precipitating the 2-amino-4-phenylthiazole free base.

  • Filter the solid, wash with water, and dry under vacuum.

  • Suspend the dry free base in isopropanol.

  • Cool the suspension to 0-5°C and slowly add concentrated hydrochloric acid until the pH is ~1-2.

  • Stir the resulting slurry at 0-5°C for 1 hour.

  • Filter the 2-amino-4-phenylthiazole hydrochloride, wash with cold isopropanol, and dry under vacuum at 50°C.

5.2. Pilot-Scale Synthesis of a Generic this compound Derivative

This protocol outlines the key steps and considerations for a larger-scale synthesis.

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirring, temperature control unit, and reflux condenser.

  • Addition vessel.

  • Filter-dryer or centrifuge and vacuum oven.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Perform a pressure test.

  • Charging: Charge the reactor with thiourea (e.g., 5.0 kg) and ethanol (e.g., 40 L).

  • Heating: Heat the mixture to 65°C with stirring.

  • Reactant Addition: Dissolve the α-haloketone (e.g., 1.0 eq) in ethanol in the addition vessel. Add the α-haloketone solution to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature at 65-70°C. The cooling jacket will be required to manage the exotherm.

  • Reaction Monitoring: After the addition, maintain the temperature at 70°C. Take samples periodically for IPC (HPLC) to monitor the disappearance of the α-haloketone. The reaction is typically complete in 4-6 hours.

  • Cooling and Neutralization: Cool the reactor contents to 20-25°C. Slowly add a pre-prepared solution of sodium bicarbonate to adjust the pH to 8. Vent the reactor to manage any CO₂ evolution.

  • Isolation of Free Base: The product (free base) will precipitate. Stir the slurry for 1 hour, then filter using a filter-dryer or centrifuge. Wash the cake with water.

  • Drying of Free Base (Optional but Recommended): Dry the free base under vacuum.

  • Hydrochloride Salt Formation: Charge a clean reactor with the dry free base and isopropanol. Cool the slurry to 0-5°C.

  • HCl Addition: Introduce gaseous HCl below the surface of the stirred slurry or add a solution of HCl in isopropanol at a controlled rate, maintaining the temperature below 10°C.

  • Crystallization: Once the pH is stable at 1-2, stir the slurry at 0-5°C for 2-4 hours to allow for complete crystallization.

  • Final Isolation and Drying: Isolate the this compound by filtration or centrifugation. Wash the cake with cold isopropanol and dry under vacuum at 50-60°C until a constant weight is achieved.

Mandatory Visualizations

G cluster_raw_materials Raw Materials cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_salt_formation Hydrochloride Salt Formation cluster_final_product Final Product alpha-Haloketone alpha-Haloketone Thiourea Derivative Thiourea Derivative Reactor Jacketed Reactor Thiourea Derivative->Reactor Solvent Solvent Solvent->Reactor IPC1 IPC-1 (Reaction Completion) Reactor->IPC1 Sampling Neutralization Neutralization (pH Adjustment) IPC1->Neutralization Proceed if complete Filtration1 Filtration/Centrifugation Neutralization->Filtration1 Drying1 Drying (Free Base) Filtration1->Drying1 Crystallizer Crystallization Vessel Drying1->Crystallizer Filtration2 Filtration/Centrifugation Crystallizer->Filtration2 HCl_Addition HCl Addition HCl_Addition->Crystallizer Drying2 Final Product Drying Filtration2->Drying2 Final_Product 2-Aminothiazole Hydrochloride API Drying2->Final_Product

Caption: Scale-up workflow for this compound synthesis.

G Issue Issue Cause Cause Solution Solution I1 Low Yield C1a Incomplete Reaction I1->C1a C1b Product Loss in Mother Liquor I1->C1b I2 High Impurity Levels C2a Side Reactions (High Temp) I2->C2a C2b Poor Quality Raw Materials I2->C2b I3 Exotherm Runaway C3a Addition Rate Too Fast I3->C3a C3b Inadequate Cooling I3->C3b I4 Poor Filtration C4a Fine Particle Size I4->C4a C4b Gummy/Oily Product I4->C4b S1a Increase reaction time/temp. Check catalyst activity. C1a->S1a S1b Optimize crystallization solvent/temp. Consider mother liquor rework. C1b->S1b S2a Improve temperature control. Optimize reaction temp. C2a->S2a S2b Qualify raw material vendors. Implement stringent specs. C2b->S2b S3a Reduce addition rate. Use dosing pump for control. C3a->S3a S3b Ensure adequate heat transfer fluid flow. Check for jacket fouling. C3b->S3b S4a Optimize crystallization cooling profile. Introduce seeding. C4a->S4a S4b Use anti-solvent. Ensure complete neutralization. C4b->S4b

Caption: Troubleshooting guide for scale-up synthesis issues.

One-Pot Synthesis of 5-Substituted-2-aminothiazoles from 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities. The functionalization of the thiazole ring, particularly at the C5 position, is a key strategy for modulating the pharmacological properties of these compounds and exploring structure-activity relationships (SAR). This document provides detailed protocols for the one-pot synthesis of 5-substituted-2-aminothiazole derivatives, including 5-amino- and 5-thio-substituted analogues, starting from readily available 2-aminothiazoles. The described methods involve a sequential halogenation and nucleophilic substitution without the isolation of the intermediate halogenated species, offering an efficient route to novel substituted thiazoles.[1]

Overview of the Synthetic Strategy

The one-pot synthesis of 5-substituted-2-aminothiazoles is achieved through a two-step process:

  • In situ Halogenation: The C5 position of the 2-aminothiazole ring is first halogenated.

  • Nucleophilic Substitution: A suitable nucleophile is then added to the reaction mixture, which displaces the halogen at the C5 position to yield the desired substituted product.

This methodology avoids the isolation of the potentially unstable 5-halo-2-aminothiazole intermediate, thus streamlining the synthetic process and improving overall efficiency.[1]

Experimental Protocols

Three distinct methods are presented for this one-pot transformation. The choice of method may depend on the desired substituent and the nature of the starting 2-aminothiazole.

Note on Starting Material: While the protocols specify 2-aminothiazole derivatives, 2-aminothiazole hydrochloride can be used by in situ neutralization with a suitable base (e.g., NaHCO3) prior to the reaction.

Protocol 1: Iodination followed by Nucleophilic Substitution

This method is suitable for the synthesis of bis(2-aminothiazole)sulfide derivatives.

Materials:

  • Substituted 2-aminothiazole

  • Iodine (I2)

  • Thiourea or Sodium Sulfide (Na2S)

  • Ethanol (EtOH)

  • Water (H2O)

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminothiazole (2 mmol) in a mixture of ethanol and water.

  • Add iodine (2 mmol) to the solution and stir at room temperature for the appropriate time to facilitate C5 iodination.

  • Introduce the nucleophile (thiourea or Na2S, 1 mmol) to the reaction mixture.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Upon completion, the reaction mixture is worked up by evaporation of the solvent, followed by washing the residue with water.

  • The crude product is purified by recrystallization or column chromatography.[1]

Protocol 2: Bromination with Br2/NaHCO3 followed by Nucleophilic Substitution

This method can be employed for the synthesis of both 5-amino and 5-thio substituted 2-aminothiazoles.

Materials:

  • Substituted 2-aminothiazole

  • Bromine (Br2)

  • Sodium bicarbonate (NaHCO3)

  • Dimethylformamide (DMF)

  • Appropriate amine or thiourea/Na2S

Procedure:

  • Dissolve the substituted 2-aminothiazole (2 mmol) in DMF.

  • Add sodium bicarbonate to neutralize the hydrobromide formed during the reaction.

  • Slowly add bromine (2 mmol) and stir the mixture to form the 5-bromo-2-aminothiazole intermediate in situ.

  • Add the desired nucleophile (amine, 2.5 mmol; diamine, 1 mmol; or Na2S, 1 mmol) to the reaction mixture.

  • Stir the reaction at an appropriate temperature until completion.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is washed with water and the pure product is obtained by recrystallization or column chromatography.[1]

Protocol 3: Bromination with CuBr2 followed by Nucleophilic Substitution

This method offers an alternative for the synthesis of 5-amino and 5-thio substituted 2-aminothiazoles using a copper(II) bromide as the brominating agent.

Materials:

  • Substituted 2-aminothiazole

  • Copper(II) bromide (CuBr2)

  • Acetonitrile (CH3CN)

  • Appropriate amine or Sodium Sulfide (Na2S)

Procedure:

  • In a reaction vessel, dissolve the substituted 2-aminothiazole (2 mmol) and CuBr2 (2 mmol) in acetonitrile (10 mL).

  • Stir the reaction mixture at 60°C for 3 hours to effect C5 bromination.

  • Add the nucleophile (amine, 2.5 mmol; diamine, 1 mmol; or Na2S, 1 mmol) to the mixture.

  • Continue stirring at 60°C for another 3 hours.

  • Evaporate the solvent under reduced pressure.

  • Wash the residue with water and dry.

  • Purify the product by recrystallization or column chromatography.[1]

Data Presentation

Table 1: Synthesis of 5,5'-bis(2-aminothiazole)sulfide Derivatives
EntryR-group on ThiazoleProductYield (%) Method IYield (%) Method IIYield (%) Method III
1MethylBS1807585
2PhenylBS2858090
3m-NO2-phenylBS3757080
4p-NO2-phenylBS4706578
5p-MeO-phenylBS5827888
62-naphthylBS6888292

Data extracted from reference[1]

Table 2: Synthesis of 5-amino-containing 2-aminothiazole Derivatives
EntryR-group on ThiazoleAmineProductYield (%) Method IIYield (%) Method III
1PhenylpiperidineAT16075
2PhenylMorpholineAT26580
3PhenylHydrazineAT35570
4PhenylPiperazineAT45065

Data extracted from reference[1]. Method I was reported as not successful for the synthesis of amine derivatives.[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_neutralization In situ Neutralization (Optional) cluster_halogenation Step 1: In situ Halogenation cluster_substitution Step 2: Nucleophilic Substitution start 2-Aminothiazole Hydrochloride neutralization Add Base (e.g., NaHCO3) start->neutralization Dissolve in appropriate solvent free_base 2-Aminothiazole (Free Base) neutralization->free_base halogenation Add Halogenating Agent (I2, Br2, or CuBr2) free_base->halogenation intermediate 5-Halo-2-aminothiazole (Not Isolated) halogenation->intermediate substitution Add Nucleophile (Amine or Thio-compound) intermediate->substitution product 5-Substituted-2-aminothiazole substitution->product

Caption: Experimental workflow for the one-pot synthesis of 5-substituted-2-aminothiazoles.

logical_relationship cluster_reagents Reaction Components start 2-Aminothiazole Derivative product 5-Substituted-2-aminothiazole start->product One-Pot Reaction halogen Halogenating Agent (I2, Br2, or CuBr2) halogen->product nucleophile Nucleophile (Amine or Thio-compound) nucleophile->product solvent Solvent (EtOH/H2O, DMF, or CH3CN) solvent->product

Caption: Logical relationship of components in the one-pot synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 2-aminothiazole hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I fix this?

A: Low or no yield in this compound synthesis is a common issue that can often be traced back to the quality of reagents, reaction conditions, or the work-up procedure. Here’s a step-by-step guide to troubleshoot this problem:

Possible Causes & Solutions:

  • Poor Quality of Chloroacetaldehyde: Chloroacetaldehyde is notoriously unstable and prone to polymerization.[1][2] Using a poor-quality or aged reagent is a primary reason for low yields.

    • Solution: Use freshly prepared chloroacetaldehyde or a stabilized equivalent like a cyclic acetal or diethylchloroacetal.[1][2] If using a commercial aqueous solution of chloroacetaldehyde, be aware that it may contain impurities that can interfere with the reaction and product purification.[3] Depolymerizing a monochloroacetaldehyde (MCA) trimer by heating it in the presence of an acid catalyst can produce high-purity MCA for the reaction.[3]

  • Presence of Water: While some protocols use aqueous media, the presence of excess water can be detrimental to the isolation and purification of 2-aminothiazole, as it is relatively soluble in water.[3] This can lead to low yields of the crystalline product.

    • Solution: For higher yields and easier purification, it is recommended to use an organic solvent with a low water content (not more than 5%).[3] Suitable solvents include alcohols (methanol, 2-propanol), aliphatic hydrocarbons, aromatic hydrocarbons, and dioxane.[3]

  • Incorrect Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed to completion. Conversely, if it is too high, it can lead to the formation of side products and decomposition.

    • Solution: The optimal reaction temperature is typically in the range of 40°C to the refluxing temperature of the solvent, with a preferred range of 45°C to 70°C.[3] It is advisable to monitor the reaction temperature closely.

  • Improper Stoichiometry: An incorrect molar ratio of reactants can lead to a low yield.

    • Solution: The reaction is an equimolar reaction between chloroacetaldehyde and thiourea.[3] However, it is common practice to use a slight excess of chloroacetaldehyde.[3]

  • Inefficient Neutralization and Extraction: The initial product of the reaction is the hydrochloride salt. To isolate the free base of 2-aminothiazole, a neutralization step is required. Incomplete neutralization or inefficient extraction will result in product loss.

    • Solution: After the reaction, neutralize the mixture with a base like sodium bicarbonate or a concentrated solution of sodium hydroxide (30-40%).[1] Ensure the pH is basic before extraction. Use an appropriate organic solvent for extraction, such as diethyl ether, and perform multiple extractions to maximize the recovery of the product.[1][3]

Problem 2: Dark or Tarry Reaction Mixture

Q: My reaction mixture has turned dark brown or black, and I'm getting a tarry, unworkable product. What's happening and what can I do?

A: A dark or tarry reaction mixture is usually an indication of polymerization of chloroacetaldehyde or the formation of degradation byproducts.

Possible Causes & Solutions:

  • Polymerization of Chloroacetaldehyde: As mentioned, chloroacetaldehyde is unstable and can easily polymerize, especially in the presence of impurities or at elevated temperatures.[1][2]

    • Solution: Use a stabilized form of chloroacetaldehyde, such as its diethyl acetal, or generate it in situ.[1][2] Avoid high reaction temperatures for extended periods.

  • Side Reactions: At higher temperatures or with impure reactants, various side reactions can occur, leading to the formation of colored impurities.

    • Solution: Maintain the recommended reaction temperature and use pure starting materials. After the reaction, treating the product mixture with activated carbon can help to remove some of the colored impurities before proceeding with neutralization and extraction.[1]

Problem 3: Difficulty in Product Crystallization/Purification

Q: I have isolated the crude product, but I'm having trouble getting it to crystallize, or the final product is impure. What are the best purification strategies?

A: Purification of 2-aminothiazole can be challenging due to its relative instability and the presence of persistent impurities.

Possible Causes & Solutions:

  • Presence of Impurities: Impurities from the starting materials or side reactions can inhibit crystallization or co-crystallize with the product, leading to low purity.

    • Solution:

      • Activated Carbon Treatment: Before isolating the product, treating the reaction mixture with activated carbon can help remove colored and some organic impurities.[1]

      • Recrystallization: The solid product can be recrystallized from a suitable solvent like ethanol or benzene to improve its purity.[1][3]

      • Purification via Bisulfite Adduct: A highly effective method for purification involves reacting the crude 2-aminothiazole with sulfur dioxide to form a relatively insoluble bisulfite adduct. This adduct can be precipitated, filtered, and then decomposed to yield pure 2-aminothiazole.

  • Residual Water: The presence of water can make the purification of 2-aminothiazole difficult, often resulting in low-purity crystals at a low yield.[3]

    • Solution: Ensure that the extraction solvent is thoroughly dried with a drying agent like anhydrous magnesium sulfate before removing the solvent to obtain the crude product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for the synthesis of this compound?

A1: The reported yields for the synthesis of 2-aminothiazole vary widely, from around 50% to over 90%, depending on the specific method, purity of reactants, and purification procedure used.[1] With optimized conditions, such as using high-purity monochloroacetaldehyde and an organic solvent with low water content, synthesis yields of 85-93% have been reported.[3]

Q2: Can I use a different halogenated aldehyde or ketone in this synthesis?

A2: Yes, the Hantzsch thiazole synthesis is a general method for the synthesis of thiazole derivatives and can be carried out with various α-haloketones or α-haloaldehydes and a thioamide.[4] The choice of the starting materials will determine the substituents on the resulting thiazole ring.

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a crucial role in the Hantzsch thiazole synthesis. It needs to dissolve the reactants to a sufficient extent to allow the reaction to proceed. More importantly, using an organic solvent with a low water content can significantly improve the yield and purity of the final product by simplifying its isolation and purification.[3]

Q4: My final product is an oil instead of a solid. What should I do?

A4: If you obtain an oily product, it is likely due to the presence of impurities that are preventing crystallization. You can try the following:

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or petroleum ether. This may induce crystallization of the desired product while the impurities remain dissolved.

  • Purification via Bisulfite Adduct: As mentioned in the troubleshooting section, converting the oily product to its solid bisulfite adduct, followed by filtration and regeneration of the free base, is an effective purification method.

  • Column Chromatography: If other methods fail, purifying the crude product by column chromatography on silica gel may be necessary.

Q5: How can I confirm the identity and purity of my this compound product?

A5: The identity and purity of your product can be confirmed using standard analytical techniques:

  • Melting Point: Compare the melting point of your product with the literature value.

  • Spectroscopy: Use techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of the compound.

  • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction.

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-Aminothiazole

SolventWater ContentReaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
Methanol≤ 0.07%50392.699.8[3]
2-Propanol≤ 0.3%602Not specifiedNot specified[3]
BenzeneNot specifiedNot specifiedNot specified85.299.9[3]

Table 2: Comparison of Different Synthetic Approaches and Yields

Aldehyde/Ketone SourceThioamideSolventKey ConditionsReported Yield (%)Reference
ChloroacetaldehydeThioureaEthanolRecrystallization from ethanol50-90+[1]
DiethylchloroacetalThioureaNot specifiedNot specifiedNot specified[1]
MCA from trimerThioureaMethanolWater content ≤ 0.07%92.6[3]
Cyclic acetalsThioureaNot specifiedNot specifiedExcellent[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiazole from Monochloroacetaldehyde (MCA) and Thiourea in an Organic Solvent

This protocol is based on a high-yield procedure described in a patent.[3]

Materials:

  • Monochloroacetaldehyde (MCA), freshly prepared from its trimer

  • Thiourea

  • Methanol (water content ≤ 0.07%)

  • Aqueous 20% sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Benzene (for recrystallization)

Procedure:

  • In a three-neck distillation flask equipped with a thermometer, a stirrer, and a reflux condenser, place 22.0 g (0.28 mol) of MCA and 20.6 g (0.27 mol) of thiourea.

  • Add 200 ml of methanol (water content ≤ 0.07%) to the flask.

  • Heat the reaction mixture to 50°C and maintain this temperature for 3 hours with stirring.

  • After the reaction is complete, cool the mixture to 30°C.

  • Add 100 g of an aqueous 20% sodium hydroxide solution to the reaction mixture and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the product five times with 100 ml of diethyl ether each time.

  • Combine the ether extracts and dry them over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether by distillation to deposit crystals of 2-aminothiazole.

  • Recrystallize the crude product from benzene to obtain pure 2-aminothiazole.

Expected Yield: Approximately 88.9% with a purity of 99.9%.[3]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine Reactants (MCA & Thiourea) solvent 2. Add Solvent (e.g., Methanol) reagents->solvent reaction 3. Heat & Stir (e.g., 50°C, 3h) solvent->reaction neutralize 4. Neutralize (e.g., NaOH solution) reaction->neutralize Cool down extract 5. Extract (e.g., Diethyl Ether) neutralize->extract dry 6. Dry Organic Layer (e.g., MgSO4) extract->dry evaporate 7. Evaporate Solvent dry->evaporate recrystallize 8. Recrystallize (e.g., from Benzene) evaporate->recrystallize Crude Product final_product Final Product recrystallize->final_product Pure 2-Aminothiazole

Caption: Experimental workflow for the synthesis of 2-aminothiazole.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 2-Aminothiazole HCl cause1 Poor Reagent Quality (esp. Chloroacetaldehyde) start->cause1 cause2 Incorrect Reaction Conditions (Temp, Time) start->cause2 cause3 Presence of Water start->cause3 cause4 Inefficient Work-up /Purification start->cause4 sol1 Use fresh/stabilized chloroacetaldehyde cause1->sol1 sol2 Optimize temperature (45-70°C) & time cause2->sol2 sol3 Use anhydrous solvents cause3->sol3 sol4 Ensure complete neutralization & extraction cause4->sol4

Caption: Troubleshooting logic for low yield in 2-aminothiazole synthesis.

References

Technical Support Center: Purification of 2-Aminothiazole Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of 2-aminothiazole hydrochloride via recrystallization. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to assist in overcoming common challenges encountered during this purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixture of ethanol and water is a commonly effective solvent system. This compound's solubility is significantly higher in hot ethanol and water than in cold mixtures, which is the key principle for successful recrystallization. Isopropanol can also be a suitable solvent. The ideal ratio of ethanol to water will depend on the purity of your starting material and should be determined empirically.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly, especially if impurities are present that depress the melting point.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent (e.g., the ethanol portion of an ethanol/water system) to decrease the supersaturation.

    • Allow the solution to cool much more slowly. You can do this by letting the flask stand at room temperature before moving it to an ice bath.

    • If the problem persists, consider a different solvent system.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?

A3: This is a common issue that can arise from several factors.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.

    • Concentrate the Solution: It's possible that too much solvent was used. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.

    • Add an Anti-Solvent: If you are using a single solvent like ethanol, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then reheat until it is clear and cool slowly.

Q4: The purity of my this compound did not improve after recrystallization. Why?

A4: There are a few potential reasons for this outcome.

  • Possible Causes and Solutions:

    • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow cooling process.

    • Insufficient Washing: The surfaces of the crystals may be coated with the impure mother liquor. Wash the filtered crystals with a small amount of the ice-cold recrystallization solvent.

    • Inappropriate Solvent Choice: The chosen solvent may not be effective at leaving the specific impurities in the solution. You may need to experiment with different solvent systems.

Q5: What are the common impurities in crude this compound?

A5: The most common synthesis route is the Hantzsch thiazole synthesis from thiourea and a chloroacetaldehyde equivalent.[1] Potential impurities include:

  • Unreacted thiourea.

  • Polymerization byproducts of chloroacetaldehyde.

  • Side-products from the reaction.

  • Isomeric substituted thiazoles, depending on the specific reactants used.[2]

Quantitative Data: Solubility of 2-Aminothiazole and its Hydrochloride

CompoundSolventTemperatureSolubility
2-AminothiazoleWater20 °C100 g/L[4]
This compound1 M Hydrochloric AcidNot Specified50 mg/mL[5]
2-Aminothiazole (Free Base)EthanolHotSoluble[6]
2-Aminothiazole (Free Base)Diethyl EtherNot SpecifiedSoluble[4]
Amine Hydrochlorides (General)IsopropanolNot SpecifiedOften a good recrystallization solvent
Amine Hydrochlorides (General)EthanolNot SpecifiedGenerally soluble, especially when heated

Experimental Protocols

Detailed Methodology for Recrystallization of this compound from an Ethanol/Water Mixture

This protocol provides a general procedure. The optimal volumes of solvents may need to be adjusted based on the initial purity and quantity of the crude material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar (optional)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a 1:1 mixture of ethanol and water.

    • Gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual impurities from the mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period.

    • For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point, or dry under vacuum.

Mandatory Visualization

Troubleshooting Workflow for Recrystallization

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Recrystallization of 2-Aminothiazole HCl start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Product Oils Out? cool->oil_out crystals_form Crystals Form? good_crystals Collect, Wash, and Dry Crystals crystals_form->good_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oil_out->crystals_form No oiling_out Oiling Out oil_out->oiling_out Yes end Pure Product good_crystals->end troubleshoot_no_crystals Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: 1. Reheat Solution 2. Add More Solvent 3. Cool Slowly oiling_out->troubleshoot_oil troubleshoot_no_crystals->cool Retry troubleshoot_oil->dissolve Retry

Caption: A flowchart for troubleshooting common recrystallization problems.

References

common side products in the Hantzsch synthesis of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Hantzsch synthesis of 2-aminothiazoles. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Hantzsch synthesis of 2-aminothiazoles?

A1: The most frequently encountered side product is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. This byproduct is particularly prevalent when the reaction is conducted under acidic conditions.[1] Other potential, though often less common, side products can arise from the self-condensation of the α-haloketone starting material and the decomposition of thiourea under the reaction conditions.

Q2: How does pH affect the formation of side products?

A2: The pH of the reaction medium plays a critical role in determining the regioselectivity of the Hantzsch synthesis. In neutral or basic conditions, the reaction typically yields the desired 2-aminothiazole. However, under acidic conditions, the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer is significantly favored.[1]

Q3: What are the signs of α-haloketone self-condensation?

A3: The self-condensation of α-haloketones, such as phenacyl bromide, can lead to the formation of colored, oily byproducts which can complicate the purification of the desired 2-aminothiazole.[2] If you observe a darkening of the reaction mixture beyond the expected color change and encounter difficulties in isolating a clean solid product, self-condensation may be a contributing factor.

Q4: Can thiourea decompose during the reaction?

A4: Yes, thiourea can be thermally unstable, especially at elevated temperatures. Its decomposition can produce substances like ammonia, hydrogen sulfide, and cyanamide, which may lead to the formation of undesired byproducts and a reduction in the yield of the target 2-aminothiazole.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Aminothiazole
Possible Cause Suggested Solution
Incorrect Reaction pH For the synthesis of 2-aminothiazoles, maintain a neutral or slightly basic pH. If acidic conditions are necessary for other reasons, be prepared for the potential formation of the isomeric 2-imino-2,3-dihydrothiazole.
Suboptimal Temperature While heating is often required, excessive temperatures can promote the decomposition of thiourea and self-condensation of the α-haloketone. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to avoid prolonged heating.
Impure Starting Materials Ensure the purity of the α-haloketone and thiourea. Impurities in the starting materials can lead to a variety of side reactions.
Incorrect Stoichiometry A slight excess of thiourea is sometimes used to ensure the complete consumption of the α-haloketone, which can be prone to self-condensation.
Issue 2: Presence of an Isomeric Impurity (3-Substituted 2-Imino-2,3-dihydrothiazole)

This is a common issue when working under acidic conditions. The formation of the 2-imino isomer is a competing reaction pathway.

Quantitative Impact of Reaction Conditions on Product Distribution:

Reaction Conditions 2-Aminothiazole Yield (%) 2-Imino-2,3-dihydrothiazole Yield (%) Reference
Neutral Solvent (e.g., Ethanol)Predominant ProductMinor or Undetected[1]
10M-HCl-EtOH (1:2), 80 °C, 20 min2773[1]

Mitigation and Separation Strategies:

  • pH Control: The most effective way to avoid the formation of the 2-imino isomer is to conduct the reaction under neutral or slightly basic conditions.

  • Chromatographic Separation: If the formation of the isomer is unavoidable, separation can be achieved using column chromatography. Due to the differences in polarity between the two isomers, a careful selection of the eluent system (e.g., ethyl acetate/hexane) can allow for their separation. HPLC methods have also been developed for the separation of thiazole isomers.[4][5]

  • Recrystallization: In some cases, careful recrystallization from a suitable solvent may selectively precipitate the desired 2-aminothiazole, leaving the more soluble isomer in the mother liquor.

Issue 3: Formation of Oily or Colored Byproducts

This is often indicative of the self-condensation of the α-haloketone or decomposition of reactants.

Troubleshooting Steps:

  • Lower Reaction Temperature: As a first step, reduce the reaction temperature to minimize these side reactions.

  • Optimize Reagent Addition: Adding the α-haloketone slowly to the solution of thiourea can help to ensure it reacts with the thiourea before it has a chance to self-condense.

  • Purification: If oily byproducts are present, purification can be challenging. After the reaction, quenching with water may precipitate the desired product, which can then be collected by filtration and washed with a non-polar solvent like petroleum ether to remove oily impurities.[2] Further purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Minimizing Side Products)

This protocol is adapted for the synthesis of 2-amino-4-phenylthiazole with an emphasis on minimizing side product formation by maintaining neutral conditions.

Materials:

  • Phenacyl bromide (2-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

  • To this solution, add phenacyl bromide (1.0 equivalent).

  • Heat the mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. The 2-amino-4-phenylthiazole will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4-phenylthiazole.

Protocol 2: Purification of 2-Aminothiazole from Isomeric Impurities

This protocol outlines a general procedure for the separation of a 2-aminothiazole from its 2-imino-2,3-dihydrothiazole isomer using column chromatography.

Procedure:

  • Adsorb the crude product mixture onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable solvent system. The polarity of the eluent will depend on the specific substitution pattern of the thiazole derivatives. A good starting point is a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).

  • Carefully load the adsorbed crude product onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired 2-aminothiazole. The 2-aminothiazole is typically more polar and will have a lower Rf value than the 2-imino isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminothiazole.

Visualizing Reaction Pathways and Troubleshooting

Hantzsch Synthesis: Main Reaction vs. Side Product Formation

Hantzsch_Synthesis_Pathways Start α-Haloketone + Thiourea Intermediate Thiouronium Salt Intermediate Start->Intermediate Nucleophilic Attack Self_Condensation α-Haloketone Self-Condensation Start->Self_Condensation High Temp. Thiourea_Decomposition Thiourea Decomposition Start->Thiourea_Decomposition High Temp. Neutral_Conditions Neutral/Basic Conditions Intermediate->Neutral_Conditions Acidic_Conditions Acidic Conditions Intermediate->Acidic_Conditions Product 2-Aminothiazole (Desired Product) Neutral_Conditions->Product Cyclization & Dehydration Side_Product 2-Imino-2,3-dihydrothiazole (Isomeric Side Product) Acidic_Conditions->Side_Product Alternative Cyclization Oily_Byproducts Oily/Colored Byproducts Self_Condensation->Oily_Byproducts Decomposition_Products Decomposition Products Thiourea_Decomposition->Decomposition_Products Troubleshooting_Workflow Start Start Hantzsch Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Troubleshoot Yield: - Check pH (aim for neutral) - Optimize temperature - Verify stoichiometry - Check starting material purity Check_Yield->Troubleshoot_Yield Yes Success Successful Synthesis Check_Purity->Success No Isomer_Check Isomeric Impurity Present? Check_Purity->Isomer_Check Yes End End Success->End Troubleshoot_Yield->Start Oily_Check Oily/Colored Impurities? Isomer_Check->Oily_Check No Purify_Isomer Purification: - Column Chromatography - Recrystallization Isomer_Check->Purify_Isomer Yes Oily_Check->Success No Purify_Oily Purification: - Aqueous wash - Non-polar solvent wash - Column Chromatography Oily_Check->Purify_Oily Yes Purify_Isomer->Success Purify_Oily->Success

References

troubleshooting low yield in 2-Aminothiazole hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminothiazole hydrochloride synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazole?

The most widely used method for synthesizing 2-aminothiazole and its derivatives is the Hantzsch thiazole synthesis.[1][2][3] This method involves the condensation reaction between an α-haloketone and a thiourea.[2][4] For the synthesis of the parent 2-aminothiazole, chloroacetaldehyde or a precursor is typically reacted with thiourea.[5]

Q2: My 2-aminothiazole synthesis is resulting in a very low yield. What are the potential causes?

Low or no product yield can stem from several factors:

  • Inappropriate Solvent: The choice of solvent is critical. Common solvents include ethanol, methanol, and water, or mixtures thereof.[6]

  • Suboptimal Reaction Temperature: The reaction may require heating, often to reflux, to proceed efficiently.[6]

  • Absence of a Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can be beneficial.[6]

  • Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can lead to side reactions and reduced yields.[6] Chloroacetaldehyde, in particular, is known to be unstable and can polymerize.[5]

  • Incorrect Stoichiometry: The molar ratios of the reactants must be carefully controlled.[6]

  • Atmospheric Moisture: Some reactants may be sensitive to moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).[6]

Q3: How can I optimize the reaction conditions to improve the yield of this compound?

Optimizing reaction conditions is key to improving yields.[6] Consider the following parameters:

  • Solvent Screening: Test different solvents such as ethanol, methanol, or even water to find the optimal medium for your specific reactants.[6]

  • Temperature Optimization: Systematically vary the reaction temperature. Refluxing or using microwave heating can often improve yields and reduce reaction times.[6]

  • Catalyst Introduction: The use of acidic or basic catalysts, or phase-transfer catalysts, can significantly enhance the reaction rate.[6] Heterogeneous catalysts like silica-supported tungstosilisic acid or silica chloride have also been used effectively.[4]

  • Reactant Purity: Ensure the purity of your starting materials, particularly the α-haloketone and thiourea.[6]

Q4: Are there more environmentally friendly ("greener") methods for synthesizing 2-aminothiazole?

Yes, several eco-friendly approaches have been developed. These include:

  • The use of water as a solvent.[6]

  • Employing reusable catalysts like silica-supported tungstosilisic acid.[6]

  • Solvent-free grinding methods.[6]

  • Microwave-assisted synthesis, which often requires less energy and time.[6]

Q5: I'm observing the formation of significant impurities and side products. What could be the cause?

The formation of impurities or side products can be attributed to:

  • Excessive Reaction Temperature or Time: Over-refluxing or allowing the reaction to proceed for too long can lead to degradation and side product formation. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[6]

  • Incorrect pH: The pH of the reaction mixture can influence the reaction pathway. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[6]

  • Reactive Functional Groups: The presence of other reactive functional groups on your starting materials can lead to unintended side reactions. It may be necessary to use protecting groups.[6]

Q6: I'm having difficulty with the isolation and purification of my 2-aminothiazole product. What are some solutions?

Product isolation and purification can be challenging due to the properties of 2-aminothiazole.

  • High Solubility: If the product is highly soluble in the reaction solvent, precipitation can be induced by adding a non-solvent or by cooling the reaction mixture.[6]

  • Complex Product Mixture: If a complex mixture of products is formed, column chromatography is a common method for purification.[6]

  • Catalyst Removal: Heterogeneous catalysts can be easily filtered off. For homogeneous catalysts, appropriate workup procedures are necessary.[4][6] 2-aminothiazole is also known to be a relatively unstable compound, which can complicate purification by distillation, often leading to low yields.[7]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inappropriate solventScreen different solvents (e.g., ethanol, methanol, water) or solvent mixtures.[6]
Suboptimal reaction temperatureOptimize the reaction temperature; consider reflux or microwave heating.[6]
Ineffective or no catalystIntroduce an acidic or basic catalyst, or a phase-transfer catalyst.[6]
Poor quality of starting materialsEnsure the purity of the α-haloketone and thiourea.[6]
Incorrect stoichiometryVerify the molar ratios of your reactants.[6]
Atmospheric moistureConduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are moisture-sensitive.[6]
Issue 2: Formation of Impurities or Side Products
Possible Cause Suggested Solution
Reaction temperature is too high or reaction time is too longMonitor the reaction progress using TLC to determine the optimal reaction time and temperature.[6]
Incorrect pH of the reaction mixtureAdjust the pH; some variations of the Hantzsch synthesis benefit from acidic conditions.[6]
Presence of reactive functional groups on starting materialsProtect sensitive functional groups on your reactants before the condensation reaction.[6]
Issue 3: Difficult Product Isolation/Purification
Possible Cause Suggested Solution
Product is highly soluble in the reaction solventAfter reaction completion, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[6]
Formation of a complex mixture of productsEmploy column chromatography for purification.[6]
Catalyst is difficult to remove from the productUse a heterogeneous catalyst that can be easily filtered off.[4][6]

Experimental Protocols

General Protocol for Hantzsch Synthesis of 2-Aminothiazole

This is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Thiourea Addition: Add thiourea (1-1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) to precipitate the free base of 2-aminothiazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visual Guides

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_stoichiometry Verify Stoichiometry check_purity->check_stoichiometry Purity OK success Yield Improved check_purity->success Impure optimize_temp Optimize Temperature check_stoichiometry->optimize_temp Ratios Correct check_stoichiometry->success Incorrect optimize_solvent Optimize Solvent optimize_temp->optimize_solvent add_catalyst Add Catalyst (Acidic/Basic) optimize_solvent->add_catalyst use_inert_atm Use Inert Atmosphere add_catalyst->use_inert_atm use_inert_atm->success hantzsch_synthesis alpha_halo_ketone α-Haloketone reaction_conditions Solvent Heat/Catalyst alpha_halo_ketone->reaction_conditions thiourea Thiourea thiourea->reaction_conditions aminothiazole 2-Aminothiazole (Hydrochloride Salt) reaction_conditions->aminothiazole Condensation

References

Technical Support Center: Purification of 2-Aminothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-aminothiazole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, often synthesized from thiourea and a chloroacetaldehyde equivalent, can contain several impurities.[1] These may include unreacted starting materials, side-reaction products, and colored degradation products. The acidic reaction mixture itself can contribute to the presence of impurities.[1]

Q2: My purified this compound is still colored. How can I remove the color?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[2][3] The activated carbon adsorbs the colored molecules.[3] This is typically done by heating the solution with a small amount of activated carbon, followed by hot filtration to remove the carbon particles.

Q3: After recrystallization, the purity of my this compound has not significantly improved. What could be the issue?

A3: Several factors could contribute to this issue. The chosen recrystallization solvent may not be optimal for separating the desired product from the specific impurities present. It is also possible that the impurities have very similar solubility properties to this compound in the chosen solvent. Consider trying a different solvent system or a multi-step purification approach, such as an initial treatment with activated carbon followed by recrystallization.

Q4: The recovery of my this compound after purification is very low. What are the likely causes and how can I improve it?

A4: Low recovery can result from several factors during purification. During recrystallization, using too much solvent, cooling the solution too quickly, or premature crystallization can lead to loss of product. In activated carbon treatment, using an excessive amount of carbon can lead to adsorption of the product itself.[4] To improve recovery, carefully optimize the solvent volume for recrystallization, allow for slow cooling, and use the minimum effective amount of activated carbon.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Persistent Color in Final Product - Incomplete removal of colored impurities.- Treat a solution of the product with activated carbon. - Perform a second recrystallization.
Low Purity After Recrystallization - Inappropriate solvent choice. - Co-precipitation of impurities.- Experiment with different recrystallization solvents or solvent mixtures. - Purify via an alternative method, such as precipitation with sodium bisulfite.[1]
Poor Yield - Product loss during transfers. - Using too much recrystallization solvent. - Excessive use of activated carbon.- Ensure careful handling and transfer of materials. - Use the minimum amount of hot solvent required to dissolve the solid for recrystallization. - Use a minimal amount of activated carbon (e.g., 1-2% w/w).
Oily Product Instead of Crystals - Presence of impurities that lower the melting point.- Attempt to triturate the oil with a non-polar solvent to induce crystallization. - Purify the crude material using column chromatography before recrystallization.

Quantitative Data

Property 2-Aminothiazole This compound Reference(s)
Melting Point 86-93 °C~151 °C (for a derivative)[5]
Solubility in Water 100 g/L (20 °C)Soluble[5][6]
Solubility in 1 M HCl -50 mg/mL
Solubility in Alcohols SolubleLikely soluble[6]
Solubility in Diethyl Ether SolubleLikely sparingly soluble[6]

Experimental Protocols

Recrystallization of this compound
  • Solvent Selection : Based on solubility data and preliminary small-scale tests, select a suitable solvent. Ethanol or a mixture of ethanol and water are common starting points for hydrochloride salts.

  • Dissolution : In a flask, add the crude this compound and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution.

  • Hot Filtration : If activated carbon was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.

  • Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying : Dry the purified crystals under vacuum.

Activated Carbon Treatment for Decolorization
  • Dissolution : Dissolve the crude this compound in a suitable solvent (e.g., water or ethanol) with heating.

  • Carbon Addition : Add a small amount of activated carbon (typically 1-5% w/w of the crude material) to the solution.

  • Heating : Heat the mixture at reflux for a short period (e.g., 15-30 minutes) with stirring.

  • Hot Filtration : While still hot, filter the mixture through a pad of celite or filter paper to remove the activated carbon.

  • Product Isolation : The decolorized solution can then be used for subsequent steps like recrystallization, or the solvent can be removed to isolate the purified product.

Visualizations

Troubleshooting_Workflow start Crude 2-Aminothiazole HCl recrystallization Recrystallization start->recrystallization analysis Analyze Purity and Color recrystallization->analysis pure_product Pure Product analysis->pure_product Acceptable issue_color Product is Colored analysis->issue_color Colored issue_purity Purity is Low analysis->issue_purity Low Purity activated_carbon Activated Carbon Treatment issue_color->activated_carbon change_solvent Change Recrystallization Solvent issue_purity->change_solvent activated_carbon->recrystallization change_solvent->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Workflow start Crude 2-Aminothiazole HCl Solution decolorize Decolorize with Activated Carbon (Optional) start->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool_solution Cool Solution to Crystallize hot_filtration->cool_solution vacuum_filtration Vacuum Filtration to Collect Crystals cool_solution->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry final_product Pure 2-Aminothiazole HCl dry->final_product

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4,5-Disubstituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4,5-disubstituted 2-aminothiazoles. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,5-disubstituted 2-aminothiazoles, and what are its main challenges?

The most widely employed method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[1][2] While versatile, the primary challenges include:

  • Regioselectivity: Controlling the substitution pattern to obtain the desired 4,5-disubstituted isomer instead of other regioisomers can be difficult.[3][4]

  • Side Reactions: The formation of byproducts can lower the yield and complicate purification.

  • Reaction Conditions: The reaction often requires elevated temperatures and prolonged reaction times, which can be optimized using microwave or ultrasound assistance.[5]

Q2: How can I control the regioselectivity to favor the formation of 4,5-disubstituted 2-aminothiazoles?

Achieving high regioselectivity for 4,5-disubstituted 2-aminothiazoles is a significant challenge. The substitution pattern is influenced by the reaction conditions and the nature of the starting materials. Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3]

Strategies to enhance regioselectivity include:

  • Use of Specific Starting Materials: The choice of α-haloketone and thiourea derivative is crucial. The substitution pattern of the ketone directly influences the final substitution on the thiazole ring.

  • Reaction Condition Optimization: Fine-tuning the solvent, temperature, and reaction time can favor the formation of the desired isomer. For instance, base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with specific isocyanides has been shown to be highly regioselective.[4]

Q3: What are the common side products in the Hantzsch synthesis of 2-aminothiazoles, and how can they be minimized?

Common side products can include isomeric thiazoles, and in some Hantzsch syntheses, byproducts like 1,2-dihydropyridines, cyclic amides, and substituted hydroxamic acids have been reported, particularly when using sterically hindered or electronically challenging substrates.[6] The formation of these is often attributed to steric hindrance and the electronic nature of the substituents.

To minimize side product formation:

  • Control Stoichiometry: Use a slight excess of the thiourea component to ensure the complete consumption of the α-haloketone.

  • Optimize Temperature: Avoid excessively high temperatures that can promote side reactions.

  • Purification: Careful purification by column chromatography or recrystallization is often necessary to remove isomeric impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Consider using microwave or ultrasound irradiation to enhance the reaction rate.[5] - Ensure efficient stirring.
Formation of side products.- Optimize reaction conditions (solvent, temperature, catalyst). - Use a slight excess of one reagent (typically the thiourea derivative).
Degradation of starting materials or product.- Use purified reagents and dry solvents. - Perform the reaction under an inert atmosphere if substrates are sensitive to air or moisture.
Formation of Isomeric Impurities Lack of regioselectivity in the cyclization step.- Modify the substituents on the α-haloketone to sterically or electronically favor the desired cyclization pathway. - Explore alternative synthetic routes that offer better regiocontrol.[4] - Carefully choose the solvent and base system.
Difficult Purification Product and impurities have similar polarities.- Utilize a different solvent system for column chromatography with a shallower gradient. - Consider derivatization of the amino group to alter the polarity for easier separation, followed by deprotection. - Recrystallization from a suitable solvent system can be effective.
Oily product that is difficult to crystallize.- Try trituration with a non-polar solvent to induce crystallization. - Purify by column chromatography to remove impurities that may be inhibiting crystallization.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the yields and reaction times for various methods used in the synthesis of substituted 2-aminothiazoles.

Synthetic Method General Yields Reaction Time Key Advantages Common Drawbacks
Conventional Hantzsch Synthesis 70-95%2-24 hoursWell-established, broad substrate scope.Often requires high temperatures and long reaction times.
Microwave-Assisted Hantzsch 85-98%5-30 minutesSignificantly reduced reaction times, often higher yields.[5]Requires specialized microwave equipment.
Ultrasound-Assisted Synthesis High20-35 minutesRapid, efficient, and can be performed at room temperature.[5]Requires an ultrasonic bath or probe.
One-Pot Synthesis 79-90%VariesAvoids isolation of intermediates, improving efficiency.[5]Optimization of conditions for multiple steps can be complex.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4,5-Disubstituted 2-Aminothiazoles

This protocol describes a general one-pot procedure for the synthesis of 4,5-disubstituted 2-aminothiazoles from an α,β-unsaturated ketone.[4]

Materials:

  • α,β-Unsaturated ketone

  • Thiourea

  • Reagent for α-halogenation (e.g., N-Bromosuccinimide)

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., Potassium carbonate)

Procedure:

  • Dissolve the α,β-unsaturated ketone in the chosen solvent in a round-bottom flask.

  • Add the α-halogenating agent portion-wise at room temperature and stir until the reaction is complete (monitor by TLC).

  • To the reaction mixture, add thiourea and a base.

  • Heat the mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Formation cluster_purification Purification start1 α-Haloketone reaction Condensation & Cyclization start1->reaction start2 Thiourea start2->reaction intermediate Thiazoline Intermediate reaction->intermediate Nucleophilic Attack product 4,5-Disubstituted 2-Aminothiazole intermediate->product Dehydration purification Work-up & Purification product->purification

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield problem Low Yield cause1 Incomplete Reaction? problem->cause1 cause2 Side Product Formation? problem->cause2 cause3 Degradation? problem->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a Yes solution1b Use Microwave/Ultrasound cause1->solution1b Yes solution2a Optimize Conditions cause2->solution2a Yes solution2b Adjust Stoichiometry cause2->solution2b Yes solution3a Use Pure Reagents cause3->solution3a Yes solution3b Inert Atmosphere cause3->solution3b Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

preventing polymerization of 2-Aminothiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of 2-Aminothiazole Hydrochloride, with a focus on preventing its polymerization.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown and forming precipitates. What is happening?

A1: This discoloration and precipitation are likely signs of degradation and polymerization. 2-Aminothiazole is susceptible to oxidative polymerization, which can be initiated by exposure to air (oxygen), light, heat, and the presence of metal ions. The hydrochloride salt is generally more stable, but improper handling and storage can still lead to these issues.

Q2: What are the primary causes of this compound polymerization?

A2: The primary cause is chemical oxidation. The amino group (-NH2) on the thiazole ring can be oxidized, leading to the formation of radical species that initiate polymerization. This process can be accelerated by:

  • Oxidizing agents: Contaminants with oxidizing properties can trigger polymerization.

  • Heat: Elevated temperatures can increase the rate of degradation and polymerization reactions.

  • Light: Exposure to UV or visible light can provide the energy to initiate polymerization.

  • High pH: In basic conditions, the free amino group is more susceptible to oxidation.

Q3: How should I properly store this compound to prevent polymerization?

A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dark place, preferably refrigerated.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Light: Protect from light by using amber-colored vials or by storing in a light-blocking container.

  • Moisture: Keep in a tightly sealed container to prevent moisture absorption, which can contribute to hydrolysis.

Troubleshooting Guide: Unwanted Polymerization

This guide will help you troubleshoot and prevent the unwanted polymerization of this compound during your experiments.

Issue 1: Polymerization in Solid Form During Storage
Symptom Possible Cause Troubleshooting Step
The solid has changed color (e.g., from off-white to yellow or brown).Exposure to air, light, or heat over time.Discard the discolored solid as it is likely impure. For future storage, ensure the compound is in a tightly sealed container, protected from light, and stored at a low temperature under an inert atmosphere.
The solid has become clumpy or has a different texture.Moisture absorption.Use a desiccator for storage. Ensure the container is properly sealed.
Issue 2: Polymerization in Solution
Symptom Possible Cause Troubleshooting Step
The solution quickly turns yellow or brown after preparation.Oxidation of the 2-aminothiazole.Prepare solutions fresh before use. Use deoxygenated solvents by sparging with an inert gas (argon or nitrogen) prior to use.
Precipitate forms in the solution over a short period.Polymerization is occurring.Consider adding a radical scavenger or antioxidant to the solution.
Inconsistent reaction yields when using this compound as a reactant.The starting material is partially polymerized or is polymerizing during the reaction.Confirm the purity of the this compound before use (see Experimental Protocols). If the reaction is run at elevated temperatures, consider adding a polymerization inhibitor.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect the presence of degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 3)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the this compound in the mobile phase to a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of the main 2-aminothiazole peak can be used to quantify its purity.

Protocol 2: Forced Degradation Study

This protocol can be used to intentionally degrade this compound to understand its stability profile and identify potential degradation products.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Heat the solutions at 60°C for a specified period (e.g., 24 hours).

  • Neutralize the solutions and analyze by HPLC.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Analyze the solution by HPLC.

3. Thermal Degradation:

  • Store a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 48 hours).

  • Dissolve the sample in the mobile phase and analyze by HPLC.

4. Photodegradation:

  • Expose a solution of this compound to a UV light source for a specified period.

  • Analyze the solution by HPLC.

Visualization of Key Processes

Workflow for Investigating Polymerization

G cluster_0 Observation cluster_1 Initial Troubleshooting cluster_2 Analysis cluster_3 Preventative Measures A Discoloration or Precipitation B Check Storage Conditions (Temp, Light, Atmosphere) A->B C Prepare Fresh Solution with Deoxygenated Solvent B->C D HPLC Purity Analysis C->D E Add Polymerization Inhibitor (e.g., Radical Scavenger) D->E If Impurities Detected F Optimize Reaction Conditions (Lower Temp, Inert Atmosphere) D->F If Purity is Low G cluster_0 Degradation Stressors cluster_1 Degradation Products A This compound B Oxidation (Air, H2O2) A->B C Hydrolysis (Acid/Base) A->C D Photolysis (UV Light) A->D E Poly(2-aminothiazole) B->E F Hydrolyzed Species C->F G Photodegradants D->G

Technical Support Center: Solvent Effects on the Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to solvent effects in the Hantzsch thiazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the Hantzsch thiazole synthesis, with a focus on how solvent choice can be the root cause and solution.

Issue 1: Low or No Product Yield

  • Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What solvent-related factors could be causing this?

  • Answer:

    • Inadequate Solubility of Reactants: The α-haloketone and the thioamide must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. If the reactants are not dissolving, consider switching to a more suitable solvent. For instance, polar solvents like ethanol, methanol, or DMF are often effective.[1]

    • Incorrect Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate and yield. One study demonstrated that polar solvents like water, ethanol, and methanol provided higher yields compared to non-polar solvents like toluene, xylene, hexane, and benzene.[1] Water was identified as an excellent solvent choice in some cases, leading to high yields in short reaction times.[1]

    • Reaction Conditions Not Optimized for the Solvent: The optimal reaction temperature is often dependent on the boiling point of the solvent. Ensure you are refluxing the reaction at the appropriate temperature for the solvent you are using.[2] Some syntheses may also benefit from ultrasound irradiation, which can lead to higher yields in shorter times under milder conditions.[2]

    • Solvent-Free Conditions as an Alternative: In some cases, solvent-free synthesis can provide excellent yields and shorter reaction times.[3] This approach can also be more environmentally friendly.[3][4]

Issue 2: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating my thiazole product. It seems to be soluble in the reaction mixture. How can I resolve this?

  • Answer:

    • Formation of a Soluble Salt: The Hantzsch synthesis often produces the thiazole product as a salt (e.g., hydrobromide salt), which can be soluble in polar solvents like methanol.[5] To precipitate the neutral product, you need to neutralize the reaction mixture with a base. A common procedure involves pouring the cooled reaction mixture into a solution of sodium carbonate (e.g., 5% Na2CO3).[5][6]

    • Precipitation by Changing Solvent Polarity: After neutralization, if the product still does not precipitate, adding a more polar solvent in which the product is insoluble, such as water, can induce precipitation.[5]

    • Work-up Procedure: A typical work-up involves filtering the precipitated solid, washing it with water to remove any remaining salts, and then drying it.[6]

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. Can the solvent be a contributing factor?

  • Answer:

    • Solvent-Induced Regioselectivity Issues: In the synthesis of certain substituted thiazoles, the choice of solvent and reaction conditions (e.g., neutral vs. acidic) can influence the regioselectivity of the cyclization, potentially leading to a mixture of isomers. For instance, performing the reaction under acidic conditions in a solvent mixture like ethanol and hydrochloric acid can lead to the formation of 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles.[7]

    • "Green" Solvents to Minimize Side Reactions: Utilizing environmentally friendly solvents like water can sometimes lead to cleaner reactions with higher yields and easier work-up procedures, potentially reducing the formation of unwanted byproducts.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for the Hantzsch thiazole synthesis?

    • A1: There is no single "best" solvent, as the optimal choice depends on the specific substrates and reaction conditions. However, polar protic solvents like ethanol, methanol, and even water have been shown to be effective, often providing good to excellent yields.[1][2] In some modern, environmentally friendly protocols, water is highlighted as a superior solvent.[1] Solvent-free conditions have also proven to be highly efficient.[3][4]

  • Q2: How does solvent polarity affect the Hantzsch thiazole synthesis?

    • A2: Solvent polarity plays a crucial role. Polar solvents generally lead to higher yields compared to non-polar solvents.[1] This is likely due to their ability to better solvate the reactants and stabilize the charged intermediates formed during the reaction.

  • Q3: Can the Hantzsch thiazole synthesis be performed without a solvent?

    • A3: Yes, solvent-free Hantzsch thiazole synthesis is a viable and often advantageous method.[3][4] This "green chemistry" approach can lead to shorter reaction times, enhanced reaction rates, improved yields, and high selectivity.[3] The work-up is often simpler, involving techniques like grinding the reactants at room temperature.[3]

  • Q4: Is heating always necessary for the Hantzsch thiazole synthesis?

    • A4: While many traditional protocols involve heating or refluxing the reaction mixture, modern variations can often be performed at room temperature, especially when using techniques like ultrasound irradiation or under solvent-free conditions.[2][3]

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the yield of 2,4-diphenyl thiazole synthesis under ultrasonication.

SolventPolarityYield (%)Reaction Time (min)
WaterHigh9710
EthanolHigh4525
MethanolHigh4825
Dichloromethane (DCM)Medium3530
Dimethylformamide (DMF)High5225
1,4-DioxaneLow2335
TolueneLow3330
XyleneLow2535
HexaneLow2040
BenzeneLow2835

Data extracted from a study on lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives under ultrasound assistance.[1]

Experimental Protocols

Below is a general experimental protocol for the Hantzsch thiazole synthesis, with notes on where solvent choice is critical.

General Procedure for the Synthesis of 2-Amino-4-Phenylthiazole [6]

  • Reactant Preparation: In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of methanol). The solvent should be selected to ensure good solubility of the reactants.

  • Reaction: Add a stir bar and heat the mixture with stirring on a hot plate. The temperature and reaction time will depend on the solvent and substrates (e.g., 100°C for 30 minutes in methanol).[6] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.

  • Product Precipitation: Pour the reaction mixture into a beaker containing a base solution (e.g., 20 mL of 5% Na2CO3) to neutralize the acid formed during the reaction and precipitate the free thiazole base.[5][6] Swirl to mix thoroughly.

  • Isolation: Collect the solid product by filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a solvent in which the product is insoluble but the impurities are soluble (e.g., water) to remove any remaining salts or unreacted starting materials.[6]

  • Drying: Spread the collected solid on a watch glass and allow it to air dry or dry in an oven at a suitable temperature.

  • Characterization: Determine the mass of the product and calculate the percent yield. Characterize the product using techniques such as melting point determination, NMR spectroscopy, and TLC.

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation α-Haloketone α-Haloketone Solvent Addition Solvent Addition α-Haloketone->Solvent Addition Thioamide Thioamide Thioamide->Solvent Addition Heating/Stirring Heating/Stirring Solvent Addition->Heating/Stirring Neutralization (Base) Neutralization (Base) Heating/Stirring->Neutralization (Base) Precipitation Precipitation Neutralization (Base)->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Product Product Washing->Product

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Solvent_Effects cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes Polarity Polarity Yield Yield Polarity->Yield High polarity often increases yield Reaction Rate Reaction Rate Polarity->Reaction Rate Polar solvents can accelerate the reaction Protic/Aprotic Protic/Aprotic Product Purity Product Purity Protic/Aprotic->Product Purity Can influence side reactions Choice of Solvent Choice of Solvent Choice of Solvent->Polarity Choice of Solvent->Protic/Aprotic

Caption: Logical relationship between solvent properties and reaction outcomes.

References

alternative catalysts for the synthesis of 2-Aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazole derivatives using alternative catalysts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-aminothiazole derivatives.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent selection.- Suboptimal reaction temperature.- Ineffective or deactivated catalyst.- Poor quality or impurity of starting materials (α-haloketone, thiourea).- Incorrect stoichiometry of reactants.- Screen a variety of solvents such as ethanol, methanol, water, or mixtures thereof to find the optimal medium for your specific substrates and catalyst.[1]- Optimize the reaction temperature. Techniques like reflux or microwave heating can significantly improve yields.[1][2]- Consider using acidic or basic catalysts, or phase-transfer catalysts, which have been shown to be beneficial.[1]- Ensure the purity of your starting materials. Impurities can interfere with the reaction.- Verify the molar ratios of your reactants to ensure they are correct for the specific protocol being followed.
Formation of Impurities or Side Products - Reaction temperature is too high or the reaction time is too long, leading to degradation or side reactions.- Incorrect pH of the reaction mixture.- Presence of other reactive functional groups on the starting materials that can participate in side reactions.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-running the reaction.- Adjust the pH of the reaction mixture. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[1]- Protect any sensitive functional groups on your reactants before performing the condensation reaction to prevent unwanted side products.
Difficult Product Isolation or Purification - The product is highly soluble in the reaction solvent, making precipitation difficult.- Formation of a complex mixture of products, complicating purification.- The catalyst is difficult to remove from the final product.- If the product is soluble, try precipitating it by adding a non-solvent or by cooling the reaction mixture after the reaction is complete.- Employ column chromatography for the purification of complex mixtures.- Utilize heterogeneous or magnetically separable catalysts that can be easily removed by filtration or with an external magnet.[3][4]
Poor Reproducibility of Results - Variability in the quality and purity of reagents.- Atmospheric moisture affecting the reaction, especially with sensitive reagents.- Use reagents from the same batch or ensure consistent purity for all experiments.- If your reactants are sensitive to moisture, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods for 2-aminothiazole synthesis?

A1: Alternative catalysts offer several advantages over traditional Hantzsch synthesis, which often involves harsh conditions. These modern catalysts can provide higher yields, shorter reaction times, and milder reaction conditions. Many of the newer catalytic systems are also designed to be more environmentally friendly ("greener") by using less hazardous reagents, employing reusable catalysts, and sometimes utilizing aqueous or solvent-free conditions.[1][5][6]

Q2: How can I improve the yield and reduce the reaction time of my 2-aminothiazole synthesis?

A2: Optimizing reaction conditions is key. This includes selecting the most appropriate solvent and temperature for your specific substrates and catalyst.[1] The use of energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields.[2][7][8][9] For example, microwave-assisted synthesis can often be completed in minutes compared to hours required for conventional heating.[2][9]

Q3: Are there any "green" or environmentally friendly methods available for synthesizing 2-aminothiazole derivatives?

A3: Yes, significant research has been dedicated to developing greener synthetic routes. These methods include:

  • Using water as a solvent: This avoids the use of volatile organic compounds.[1]

  • Employing reusable catalysts: Heterogeneous catalysts, such as silica-supported tungstosilisic acid or magnetically separable nanocatalysts, can be recovered and reused for multiple reaction cycles.[1][3][4]

  • Solvent-free conditions: Some reactions can be carried out by grinding the reactants together, eliminating the need for a solvent.[1]

  • Microwave and Ultrasound-Assisted Synthesis: These techniques often require less energy and time compared to conventional heating methods.[1][7][8][10]

Q4: What types of alternative catalysts are commonly used for 2-aminothiazole synthesis?

A4: A variety of alternative catalysts have been successfully employed, including:

  • Ionic Liquids: These can act as both the solvent and the catalyst.[11]

  • Organocatalysts: Asparagine has been used as a green organocatalyst.[5]

  • Nanocatalysts: Multifunctional and magnetically separable nanocatalysts, such as Ca/4-MePy-IL@ZY-Fe3O4, have shown high efficiency.[3][12]

  • Heterogeneous Catalysts: Solid-supported catalysts like silica chloride and ammonium-12-molybdophosphate are easily separable from the reaction mixture.[4]

  • Biocatalysts: Modified chitosan has been used as an eco-friendly biocatalyst, particularly in ultrasound-assisted synthesis.[10][13]

Q5: How do I choose the best alternative catalyst for my specific synthesis?

A5: The choice of catalyst will depend on several factors, including the specific substrates you are using, the desired reaction conditions (e.g., temperature, solvent), and considerations for green chemistry (e.g., reusability). The tables below provide a comparative overview of the performance of different catalysts to aid in your selection.

Comparative Performance of Alternative Catalysts

The following table summarizes the performance of various alternative catalysts for the synthesis of 2-aminothiazole derivatives, highlighting their key advantages.

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key Advantages
Ca/4-MePy-IL@ZY-Fe₃O₄ Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHighMagnetically separable and reusable; replaces toxic iodine with TCCA.[3][12]
Asparagine Methylcarbonyls, Thiourea, Iodine, DMSO, 80°CNot SpecifiedExcellentGreen and clean conditions, easy product isolation, and high purity.[5]
Silica Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes; Conventional heating or ultrasonic irradiationNot Specified79-90Reusable and efficient under both conventional heating and ultrasound.
Aqueous Neem Leaf Extract Phenacyl bromide derivatives, Thiourea, Water, Room Temperature45 minHighEnvironmentally friendly, uses a biocatalyst in an aqueous medium.
Acidic Ionic Liquid Acetophenone, Thiourea, [NMP], Room TemperatureShortFair to ExcellentActs as both solvent and catalyst, mild reaction conditions.[11]
NaHSO₄-SiO₂ Substituted acetophenone, Thiourea, Microwave irradiation (320W)10-15 minHighSolvent-free conditions under microwave irradiation.[2]
Ammonium-12-molybdophosphate (AMP) Phenacyl bromides, Thioamides/Thiourea, MeOH, Room Temperature20 minExcellentHeterogeneous catalyst that is easily handled and removed by filtration.[4]
NiFe₂O₄ Nanoparticles α-halo carbonyl compound, Thiosemicarbazide, Anhydrides, EtOH:Water (1:1), 75°C60 min90Reusable catalyst, one-pot three-component reaction.[14][15]

Experimental Protocols

1. Synthesis using a Magnetically Separable Nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄)

  • Procedure: A mixture of an acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL) is stirred at 80°C for 25 minutes. The formation of the intermediate α-haloketone is monitored by TLC. Upon completion, thiourea (1.0 mmol) is added to the reaction mixture. The reaction is stirred at 80°C until completion as monitored by TLC. The nanocatalyst is then separated using an external magnet. The mixture is neutralized with a 10% sodium bicarbonate solution. The resulting solid product is filtered, washed with water, and dried.[3][16]

2. Synthesis using an Organocatalyst (Asparagine)

  • Procedure: In a reaction vessel, combine the methylcarbonyl compound, thiourea, and a catalytic amount of asparagine in DMSO. Add iodine as an oxidizing agent. Heat the mixture at 80°C and monitor the reaction progress by TLC. After completion, the product can be isolated through standard work-up procedures.[5]

3. Ultrasound-Assisted Synthesis using a Biocatalyst (Modified Chitosan)

  • Procedure: A mixture of the appropriate starting materials and a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) catalyst is subjected to ultrasonic irradiation. The reaction progress is monitored by TLC. Upon completion, the catalyst is recovered by simple filtration. The product is then isolated from the filtrate. The catalyst can be washed, dried, and reused.[10][13]

Diagrams

experimental_workflow General Experimental Workflow for Catalyst Screening cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reactants Reactants (Ketone, Thiourea) mixing Mixing & Stirring reactants->mixing catalyst Alternative Catalyst catalyst->mixing solvent Solvent solvent->mixing heating Heating (Conventional, MW, or US) mixing->heating monitoring Monitoring (TLC) heating->monitoring separation Catalyst Separation (Filtration/Magnet) monitoring->separation Reaction Complete isolation Product Isolation (Precipitation/Extraction) separation->isolation purification Purification (Chromatography) isolation->purification analysis Analysis (Yield, Purity) purification->analysis

Caption: A generalized workflow for benchmarking catalyst performance in 2-aminothiazole synthesis.

hantzsch_mechanism Proposed Mechanism for Catalyzed Hantzsch-type Synthesis ketone Methyl Ketone alpha_halo α-Haloketone Intermediate ketone->alpha_halo Activation & Halogenation catalyst Catalyst (e.g., Lewis Acidic Site) catalyst->ketone intermediate_c Thiol Attack Intermediate catalyst->intermediate_c Activation halogen_source Halogen Source (e.g., TCCA) halogen_source->ketone alpha_halo->intermediate_c Nucleophilic Attack thiourea Thiourea thiourea->alpha_halo thiazole_salt Cyclized Thiazole Salt intermediate_c->thiazole_salt Intramolecular Condensation product 2-Aminothiazole Product thiazole_salt->product Neutralization

References

Validation & Comparative

Unlocking the Therapeutic Potential of 2-Aminothiazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 2-aminothiazole scaffold represents a privileged structure with remarkable versatility. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. Understanding the nuanced relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of novel therapeutics. This guide provides a comprehensive comparison of 2-aminothiazole hydrochloride derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The therapeutic efficacy of 2-aminothiazole derivatives can be significantly modulated by substitutions at the N-2, C-4, and C-5 positions of the thiazole ring. Strategic modifications at these sites influence the compound's potency, selectivity, and pharmacokinetic properties. This guide delves into these structure-activity relationships (SARs), offering a comparative analysis of various derivatives against different biological targets.

Comparative Anticancer Activity of 2-Aminothiazole Derivatives

A significant body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this anti-proliferative activity. The following tables summarize the in vitro anticancer activity of selected 2-aminothiazole derivatives, showcasing the impact of structural modifications on their efficacy.

Table 1: In Vitro Anticancer Activity (IC50) of Selected 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 Value
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[1]
Compound with 4,5-butylidene and benzylic amine substitutionsH1299 (Lung Cancer)4.89 µM[2]
SHG-44 (Glioma)4.03 µM[2]
Thiazole derivative with 3-cyano-5-oxo-1H-pyrrole moietyPC12 (Pheochromocytoma)0.309 mM[2]
HepG2 (Liver Cancer)0.51 mM[2]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8 µM[3]
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideAGS (Gastric Adenocarcinoma)4.0 µM[4]
HT-29 (Colorectal Adenocarcinoma)4.4 µM[4]
HeLa (Cervical Cancer)5.8 µM[4]
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideAGS (Gastric Adenocarcinoma)7.2 µM[4]
HT-29 (Colorectal Adenocarcinoma)11.2 µM[4]
HeLa (Cervical Cancer)13.8 µM[4]
2-(3'-methyl-4'-aminophenyl)benzothiazoleMCF-7 (Breast Cancer)Potent, in the nanomolar range
2-aminobenzothiazole with 4-nitroaniline and piperazine-4-nitroanilineA549 (Lung Cancer)22.13 - 61.03 µM[5]
MCF-7 (Breast Cancer)22.13 - 61.03 µM[5]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitutions on the Thiazole Ring: The introduction of lipophilic groups such as methyl, bromo, phenyl, or butylidene at the C4 and/or C5 positions can enhance cytotoxicity.[2] For instance, derivatives with a 4,5-butylidene and benzylic amines showed potent activity against lung and glioma cell lines.[2]

  • N-2 Position Modifications: Acylation of the 2-amino group or its incorporation into a larger heterocyclic system is a common strategy to modulate activity. The nature of the substituent on the N-2 position significantly influences the anticancer potency. For example, the presence of a 4-methoxyphenylsulfonamide group at the N-2 position resulted in a compound with an IC50 value of 4.0 µM against gastric adenocarcinoma cells.[4]

  • Aryl Substituents: The nature and position of substituents on aryl rings attached to the 2-aminothiazole core are critical. For instance, a meta-halogen on a phenyl ring attached to the N-2 position showed better antitumor activity than a meta-methyl group.[2] In another series, a 3'-methyl substituent on a 2-(4-aminophenyl)benzothiazole scaffold conferred potent, nanomolar-range activity against breast cancer cell lines.

Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial efficacy.

Table 2: In Vitro Antimicrobial Activity (MIC) of Selected 2-Aminothiazole Derivatives

Compound/DerivativeMicroorganismMIC Value (µg/mL)
Piperazinyl derivative with a free NH piperazine moietyStaphylococcus aureus2 - 128
Escherichia coli2 - 128
Pseudomonas aeruginosa2 - 128
Thiazolyl-thiourea derivative with a 3,4-dichlorophenyl groupStaphylococcus aureus4 - 16
Staphylococcus epidermidis4 - 16
Derivative with OCH3 and CH3 substitutionsEscherichia coliNoteworthy efficacy
Naphthalimide aminothiazole with 4-Br and 4-Cl groupsVarious microorganismsHigh efficacy (based on inhibition zone)

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • Substituents on the Thiazole Ring: The presence of specific aryl groups at the C-4 position can confer significant antibacterial activity.

  • N-2 Position Modifications: The incorporation of a piperazine moiety at the N-2 position can lead to broad-spectrum antimicrobial agents.[3] Thiourea derivatives at this position have also shown promising activity, particularly against staphylococcal species.[3]

  • Halogenation: The introduction of halogen atoms, such as chlorine and bromine, on aryl substituents can enhance antimicrobial potency.

Key Signaling Pathways and Mechanisms of Action

The biological effects of 2-aminothiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. A prominent mechanism of their anticancer activity is the inhibition of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival.

Signaling_Pathway cluster_0 2-Aminothiazole Derivative Action cluster_1 Kinase Inhibition cluster_2 Cellular Processes cluster_3 Cellular Outcomes Derivative 2-Aminothiazole Derivative Aurora_Kinase Aurora Kinase Derivative->Aurora_Kinase Inhibition LIM_Kinase LIM Kinase Derivative->LIM_Kinase Inhibition Mitosis Mitosis Aurora_Kinase->Mitosis Regulation Cytoskeletal_Dynamics Cytoskeletal Dynamics LIM_Kinase->Cytoskeletal_Dynamics Regulation Cell_Cycle_Arrest Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Reduced_Invasion Reduced Cell Invasion & Metastasis Cytoskeletal_Dynamics->Reduced_Invasion Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

As illustrated in Figure 1, 2-aminothiazole derivatives can inhibit key kinases such as Aurora kinases and LIM kinases. Inhibition of Aurora kinases disrupts mitotic progression, leading to cell cycle arrest and apoptosis.[6] Similarly, targeting LIM kinases affects cytoskeletal dynamics, which can reduce cancer cell invasion and metastasis.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential. The following sections provide methodologies for key assays used in the evaluation of 2-aminothiazole derivatives.

Hantzsch Synthesis of 2-Aminothiazoles

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.

Hantzsch_Synthesis Start α-Haloketone + Thiourea/Thioamide Reaction Reaction in Suitable Solvent (e.g., Ethanol) Start->Reaction Product 2-Aminothiazole Derivative Reaction->Product

Figure 2: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Protocol:

  • Reactant Preparation: Dissolve the appropriate α-haloketone and thiourea or a substituted thioamide in a suitable solvent, such as ethanol.

  • Reaction: The reaction mixture is typically heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis Seed_Cells Seed Cancer Cells in 96-well Plates Treat_Cells Treat with 2-Aminothiazole Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50

Figure 3: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) for a specified duration (e.g., 48 or 72 hours).[9]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7][8][10]

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[7][9]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9][10]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve by plotting cell viability against the logarithm of the compound concentration.[9]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: Serial twofold dilutions of the 2-aminothiazole derivatives are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as Aurora kinase.

Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Signal Detection Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Mix_Components Mix Components in Assay Plate Prepare_Reagents->Mix_Components Incubate_Reaction Incubate at 30°C Mix_Components->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Generate_Signal Generate Luminescent Signal Stop_Reaction->Generate_Signal Read_Luminescence Read Luminescence Generate_Signal->Read_Luminescence

Figure 4: General experimental workflow for a luminescence-based kinase inhibition assay.

Protocol (Adapted from ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare the kinase assay buffer, kinase enzyme, substrate (e.g., kemptide for Aurora kinase A), ATP, and serial dilutions of the 2-aminothiazole inhibitor.[11]

  • Reaction Initiation: In a 96- or 384-well plate, combine the kinase, substrate/ATP mix, and the test inhibitor. The reaction is typically initiated by the addition of the kinase.[6][12]

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the kinase to phosphorylate the substrate.[6]

  • Signal Detection:

    • Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.[6][12]

    • Add a detection reagent to convert the ADP generated in the kinase reaction to ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal.[6][12]

  • Luminescence Measurement: Read the luminescence using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal in the presence of the inhibitor indicates inhibition.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to design and evaluate novel compounds with enhanced therapeutic properties. Further exploration into the diverse chemical space of 2-aminothiazoles holds immense promise for the discovery of next-generation drugs to combat a range of diseases.

References

A Comparative Analysis of 2-Aminothiazole Hydrochloride and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides an objective comparison of 2-Aminothiazole hydrochloride and its analogs, focusing on their physicochemical properties, biological activities, and toxicological profiles. The information herein is supported by experimental data to aid researchers in the rational design of novel therapeutics.

Physicochemical and Toxicological Properties

The physicochemical properties of 2-aminothiazole and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. This compound, the salt form of the parent compound, generally exhibits increased aqueous solubility, a desirable trait for drug formulation. The parent compound, 2-aminothiazole, is a crystalline solid with a melting point in the range of 86-93 °C and is soluble in water, alcohols, and diethyl ether.[1] Its oral LD50 in rats is reported as 480 mg/kg, indicating moderate acute toxicity.[2][3]

Substitutions on the 2-aminothiazole ring significantly influence properties such as lipophilicity (logP) and acidity (pKa), which in turn affect cell permeability and target engagement.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKaAcute Toxicity (LD50, oral, rat)
2-AminothiazoleC₃H₄N₂S100.1486-93[1]Soluble in water (100 g/L at 20°C)[1][2], alcohols, and diethyl ether.[1]5.36 (at 20°C)[4]480 mg/kg[2][3]
This compoundC₃H₅ClN₂S136.60[5]Not specifiedSoluble in 1 M HCl (50 mg/mL).Not specifiedNot specified
N-(4-methoxybenzenesulfonyl)-2-aminothiazoleC₁₀H₁₀N₂O₃S₂286.33200-201[6]Not specifiedNot specifiedNot specified
N-(4-cyanobenzenesulfonyl)-2-aminothiazoleC₁₀H₇N₃O₂S₂265.31205-206[6]Not specifiedNot specifiedNot specified
Ethyl 2-((2-hydroxybenzylidene)amino)thiazole-4-carboxylateC₁₃H₁₂N₂O₃S276.31198-199[7]Not specifiedNot specifiedNot specified

Comparative Biological Activities

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, with anticancer, antimicrobial, and antioxidant properties being the most extensively studied. The nature and position of substituents on the thiazole ring are critical for both the potency and selectivity of these compounds.

Anticancer Activity

Numerous 2-aminothiazole analogs have exhibited potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of protein kinases, which are crucial components of cellular signaling pathways frequently dysregulated in cancer.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Compound with 4,5-butylidene and benzylic amine substitutionsH1299 (Lung Cancer)4.89 µM[8]
SHG-44 (Glioma)4.03 µM[8]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[8]
Derivative with meta-chloro substitution on phenyl ringHT29 (Colon Cancer)0.63 µM[8]
Thiazole derivatives 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[8]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[8]
Antimicrobial Activity

The 2-aminothiazole scaffold is a key component of several clinically used antibiotics. Its derivatives have shown significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Piperazinyl derivative 121dS. aureus 292132-128 (µM)[9]
E. coli 259222-128 (µM)[9]
Thiazolyl-thiourea derivative with 3,4-dichlorophenylS. aureus4-16[9]
S. epidermidis4-16[9]
2-((2-hydroxybenzylidene)amino)thiazole-4-carboxylate (2a)S. epidermidis (MDR)250[7]
P. aeruginosa (MDR)375[7]
2-((4-hydroxy-3-methoxybenzylidene)amino)thiazole-4-carboxylate (2d)S. aureus (MDR)250[7]
E. coli (MDR)375[7]
Antioxidant Activity

Certain 2-aminothiazole sulfonamide derivatives have been investigated for their antioxidant properties, demonstrating significant radical scavenging activity.

Compound/DerivativeAssayActivityReference
2-aminothiazole sulfonamide derivative 8DPPH90.09% scavenging[6]
SOD-mimic99.02% activity[6]

Experimental Protocols

Standardized experimental protocols are essential for the reproducible evaluation of 2-aminothiazole derivatives.

Synthesis: Hantzsch Thiazole Synthesis (General Protocol)

The Hantzsch thiazole synthesis is a classical and widely used method for constructing the 2-aminothiazole scaffold.

  • Reaction Setup: Dissolve the α-haloketone and thiourea in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Reaction Conditions: Stir the mixture at room temperature or heat under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If an acidic byproduct is formed, neutralize it with a weak base like sodium carbonate solution.

  • Isolation and Purification: The product can be isolated by filtration if it precipitates or by extraction with an appropriate organic solvent. Further purification is achieved by recrystallization or column chromatography.

Biological Assay: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well.

  • Formazan Solubilization: Viable cells will metabolize the MTT into a purple formazan product. Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC50 value.[10]

Biological Assay: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform serial dilutions of the 2-aminothiazole derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Relationships and Processes

Chemical Structure Relationships

The following diagram illustrates the structural relationship between the parent 2-aminothiazole and its hydrochloride salt, along with common sites for analog derivatization.

G Structural Relationships of 2-Aminothiazole Derivatives 2-Aminothiazole 2-Aminothiazole 2-Aminothiazole_HCl 2-Aminothiazole Hydrochloride 2-Aminothiazole->2-Aminothiazole_HCl Protonation Analogs Substituted Analogs 2-Aminothiazole->Analogs Derivatization R1_Sub Substitution at R1 (e.g., acyl, alkyl) Analogs->R1_Sub R2_Sub Substitution at R2 (e.g., aryl, alkyl) Analogs->R2_Sub

Caption: Relationship between 2-Aminothiazole, its hydrochloride, and substituted analogs.

Experimental Workflow: Hantzsch Thiazole Synthesis

This diagram outlines the key steps in the Hantzsch synthesis of 2-aminothiazole derivatives.

Hantzsch Thiazole Synthesis Workflow cluster_start Reactants cluster_reaction Reaction cluster_workup Work-up & Purification alpha_haloketone α-Haloketone condensation Condensation in Solvent (e.g., Ethanol) alpha_haloketone->condensation thiourea Thiourea thiourea->condensation neutralization Neutralization (if necessary) condensation->neutralization isolation Isolation (Filtration/Extraction) neutralization->isolation purification Purification (Recrystallization/ Column Chromatography) isolation->purification product 2-Aminothiazole Derivative purification->product Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Signaling_Cascade Apoptosis Apoptosis Receptor_Kinase->Apoptosis Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation 2AT_Derivative 2-Aminothiazole Derivative 2AT_Derivative->Receptor_Kinase Inhibition

References

A Comparative Analysis of the Biological Activities of 2-Aminothiazole Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Anticancer and Antimicrobial Potential of 2-Aminothiazole Scaffolds in Comparison to Pyrazole, Imidazole, Triazole, and Pyridine Analogues.

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. Among the myriad of molecular scaffolds explored, heterocyclic compounds have consistently emerged as privileged structures in drug discovery. This guide provides a comprehensive comparison of the biological activities of 2-aminothiazole derivatives against other prominent nitrogen-containing heterocycles, namely pyrazoles, imidazoles, triazoles, and pyridines. By presenting quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to equip researchers with the critical information needed to navigate the complex landscape of heterocyclic drug development.

Anticancer Activity: A Tale of Diverse Mechanisms and Potencies

The development of effective anticancer agents is a paramount challenge in modern medicine. Heterocyclic compounds have demonstrated significant potential in this arena, often acting on various cellular targets to induce cancer cell death.

Comparative Cytotoxicity

The in vitro cytotoxicity of a compound, typically expressed as the half-maximal inhibitory concentration (IC50), is a primary indicator of its potential as an anticancer agent. The following table summarizes the IC50 values of representative derivatives from each heterocyclic class against a panel of human cancer cell lines.

Heterocycle ClassDerivativeCancer Cell LineIC50 Value (µM)Reference
2-Aminothiazole Compound with benzylic amine at position 2 and 4,5-butylidene substitutionH1299 (Lung Cancer)4.89[1]
SHG-44 (Glioma)4.03[1]
TH-39K562 (Leukemia)0.78[1]
DasatinibVariousnM to sub-nM range[2]
2-anilino-4-amino-5-aroylthiazole derivativeHeLa (Cervical Cancer)G2/M arrest[3]
Pyrazole 1,3-diphenyl pyrazole derivativeS. aureus1-8 µg/mL (MIC)[4]
Pyrazole-thiazole hybridMRSA<0.2 µM (MBC)[4]
Spiro-pyridine derivative 7Caco-2 (Colon)7.83 ± 0.5[5]
Pyrazole derivative 3fMDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[6]
Imidazole Imidazole derivative 5HCC827 (Lung)0.010[7]
NCI-H1975 (Lung)0.21[7]
Benzimidazole-cinnamide derivative 21A549 (Lung)0.29[8]
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric)0.05[9]
Triazole Data for specific triazole derivatives' IC50 values against cancer cell lines was not prominently available in the initial search results. Further targeted searches would be required to populate this section comprehensively.
Pyridine Pyridine-urea derivative 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[10]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[10]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)HepG2 (Liver)4.5 ± 0.3[11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and the specific derivatives tested.

Mechanisms of Anticancer Action

The anticancer activity of these heterocyclic derivatives is often attributed to their ability to interfere with critical cellular processes.

1. Kinase Inhibition: A significant number of anticancer drugs target protein kinases, which are crucial regulators of cell signaling pathways.

  • 2-Aminothiazole Derivatives: The 2-aminothiazole scaffold is a key component of several kinase inhibitors.[12] Dasatinib, a potent inhibitor of multiple tyrosine kinases, features this core structure.[2][12] Other derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[13][14]

  • Other Heterocycles: Pyrazole, imidazole, and pyridine derivatives have also been extensively developed as kinase inhibitors, targeting enzymes like VEGFR, EGFR, and various CDKs.[5][15][16][17]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase_Cascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Growth_Factor_Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates CDK_Cyclin CDK/Cyclin Complex Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Drives Transcription_Factors->Cell_Cycle_Progression Promotes Heterocycle_Inhibitor Heterocyclic Kinase Inhibitor (2-Aminothiazole, Pyrazole, etc.) Heterocycle_Inhibitor->Growth_Factor_Receptor Inhibits Heterocycle_Inhibitor->CDK_Cyclin Inhibits

Fig. 1: Simplified signaling pathway of kinase inhibition by heterocyclic compounds.

2. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Their disruption is a validated anticancer strategy.

  • 2-Aminothiazole Derivatives: Several 2-aminothiazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][18]

  • Other Heterocycles: Imidazole and pyridine-based compounds have also been reported to interfere with microtubule dynamics.

Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Heterocycle_Inhibitor Tubulin Polymerization Inhibitor (2-Aminothiazole, Imidazole, etc.) Heterocycle_Inhibitor->Tubulin_Dimers Binds to Heterocycle_Inhibitor->Microtubule Inhibits Polymerization

Fig. 2: Mechanism of tubulin polymerization inhibition by heterocyclic compounds.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds have shown considerable promise in this area, targeting various bacterial and fungal pathogens.

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for representative heterocyclic derivatives against selected pathogens.

Heterocycle ClassDerivativeMicroorganismMIC Value (µg/mL)Reference
2-Aminothiazole 2-aminobenzothiazole-based DNA gyrase B inhibitorS. aureus<0.03[19]
E. coli4-16[19]
Pyrazole Aminoguanidine-derived 1,3-diphenyl pyrazoleS. aureus1-8[4]
E. coli1[4]
Imidazo-pyridine substituted pyrazoleE. coli, K. pneumoniae, P. aeruginosa, S. typhimurium<1[4]
Pyrano[2,3-c] pyrazole derivative 5cK. pneumoniae6.25[20]
Imidazole Imidazole derivative HL2S. aureus, MRSA625[21]
E. coli, P. aeruginosa, A. baumannii2500[21]
5-nitroimidazole/1,3,4-oxadiazole hybrid 62hE. coli4.9-17 µM[22]
Triazole (Data for specific triazole derivatives' MIC values was not prominently available in the initial search results. Further targeted searches would be required to populate this section comprehensively.)
Pyridine (Data for specific pyridine derivatives' MIC values was not prominently available in the initial search results. Further targeted searches would be required to populate this section comprehensively.)
Mechanisms of Antimicrobial Action

The antimicrobial effects of these heterocycles are mediated through various mechanisms, including the inhibition of essential enzymes and disruption of cellular structures.

1. DNA Gyrase Inhibition: DNA gyrase is a bacterial topoisomerase that is essential for DNA replication, repair, and recombination. Its inhibition leads to bacterial cell death.

  • 2-Aminothiazole Derivatives: Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of DNA gyrase B, exhibiting broad-spectrum antibacterial activity.[19]

  • Other Heterocycles: Pyrazole-based compounds have also been shown to target bacterial topoisomerases.[4]

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Relaxes Relaxed_DNA->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death Heterocycle_Inhibitor DNA Gyrase Inhibitor (2-Aminothiazole, Pyrazole) Heterocycle_Inhibitor->DNA_Gyrase Inhibits

References

A Comparative Guide to the In-Vitro Validation of 2-Aminothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2][3] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4] This guide provides an objective comparison of the in-vitro performance of various 2-aminothiazole-based compounds, supported by experimental data from multiple studies.

Data Presentation: Comparative In-Vitro Activity

The biological activity of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring.[1][2] The following tables summarize the in-vitro anticancer and antimicrobial activities of selected derivatives, offering a basis for comparative analysis.

Anticancer Activity of 2-Aminothiazole Derivatives

The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of in-vitro anticancer activity.[1][2]

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a Unsubstituted Phenyl at C4Various>100BenchChem[1]
1c Chloro-substituted Phenyl at C4Various10-50BenchChem[1]
1d Constrained cyclic structure (R1 & R2)Various<10BenchChem[1]
2d 3-chlorobenzoyl on 2-amino groupVarious<5BenchChem[1]
8a 2-acetamido, aromatic substitutionVariousBroad-spectrum activityEl-Messery et al.[3]
21 Acetylamide (Dasatinib analog)K562 (Leukemia)16.3Alizadeh et al.[3]
27 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa1.6 ± 0.8Wu et al.[3]
46b 4β-(thiazol-2-yl)amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinA549 (Lung), HepG2 (Liver)0.16 ± 0.06, 0.13 ± 0.05Alizadeh et al.[3]
Compound 31 N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamideKPNB1 expressing cellsPotent InhibitionEl-Sayed et al.[5]
Thiourea derivative 88 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8El-Sayed et al.[5]
Antimicrobial Activity of 2-Aminothiazole Derivatives

The antimicrobial properties of 2-aminothiazole derivatives are typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[1]

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Unsubstituted 2-AT -E. coli, S. aureusWeak activityBenchChem[2]
Compound 6 Arylazo group at C5E. coliSignificant activityBenchChem[2]
Compound 7 Arylazo group at C5S. aureusSignificant activityBenchChem[2]
Compound 8 Arylazo group at C5A. nigerSignificant activityBenchChem[2]
Compound 9 Arylazo group at C5A. oryzaeSignificant activityBenchChem[2]
Thiourea derivative 124 3,4-dichlorophenylS. aureus, S. epidermidis4 - 16El-Sayed et al.[4]

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below.

In-Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, the cytotoxic effects of chemical compounds on cancer cell lines.[1]

Procedure:

  • Cell Culture: Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and a positive control (e.g., a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Following the incubation period, an MTT solution is added to each well.[1]

  • Formazan Solubilization: Viable cells metabolize the yellow MTT into a purple formazan product. A solubilization solution is then added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage of the control, and the IC50 value is determined.

In-Vitro Antimicrobial Activity (Kirby-Bauer Disk Diffusion Method)

This method is a standard for evaluating the antimicrobial susceptibility of bacteria.[6]

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Impregnation: Sterile filter paper disks are impregnated with a known concentration of the test compound solution.[6]

  • Disk Placement: The impregnated disks, along with positive and negative control disks, are placed on the surface of the inoculated agar plate.[6]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[6]

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. The size of this zone indicates the antimicrobial activity.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by 2-aminothiazole derivatives and typical experimental workflows for their in-vitro characterization.

G cluster_pathway Kinase Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase Kinase Protein Kinase (e.g., TNIK, PI3K) Receptor->Kinase Activates Compound 2-Aminothiazole Derivative Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cell Proliferation & Survival PhosphoSubstrate->CellProliferation Promotes

Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

G cluster_workflow In-Vitro Anticancer Assay Workflow Start Start CellCulture Culture Cancer Cell Lines Start->CellCulture CellSeeding Seed Cells into 96-well Plates CellCulture->CellSeeding CompoundTreatment Treat with 2-Aminothiazole Derivatives CellSeeding->CompoundTreatment Incubation Incubate for 48-72 hours CompoundTreatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilization Add Solubilization Solution MTT->Solubilization Readout Measure Absorbance Solubilization->Readout Analysis Calculate IC50 Values Readout->Analysis End End Analysis->End

A typical workflow for the in-vitro MTT assay.

G cluster_tubulin Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerizes Compound 2-Aminothiazole Derivative Compound->Tubulin Binds to Colchicine Site MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Forms CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Mechanism of tubulin polymerization inhibition by 2-aminothiazole derivatives.

References

A Comparative Guide to the Efficacy of 2-Aminothiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic potential. This guide provides a comparative overview of the efficacy of various 2-aminothiazole-based kinase inhibitors, focusing on those targeting Src/Abl, Aurora, and VEGFR kinases. The information presented is collated from preclinical studies to aid in the evaluation and selection of compounds for further research and development.

Data Presentation: Comparative Efficacy of 2-Aminothiazole Kinase Inhibitors

The following tables summarize the in vitro efficacy of selected 2-aminothiazole-based inhibitors against their primary kinase targets and in cellular assays. It is important to note that these data are compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Efficacy of Dasatinib and Analogs against Src and Abl Kinases

CompoundTarget KinaseBiochemical IC50 (nM)Cellular AssayCell LineCellular IC50 (nM)
DasatinibSrc0.5ProliferationK562<1
Abl<1ProliferationK562<1
Analog 8b--ProliferationK562similar to Dasatinib
Analog 8c--ProliferationK562similar to Dasatinib
Analog 9b--ProliferationK562similar to Dasatinib

Data for analogs 8b, 8c, and 9b are presented as having similar nanomolar inhibitory activity to dasatinib in K562 cells[1].

Table 2: Efficacy of 2-Aminothiazole-Based Aurora Kinase Inhibitors

CompoundTarget KinaseBiochemical IC50 (nM)Cellular AssayCell LineCellular Effect
Compound 29Aurora A79--High kinase selectivity
Compound 30Aurora A140--High kinase selectivity
Compound 31Aurora A/BPotent inhibitionMitotic H3 PhosphorylationCancer cell linesSuppression

Data for compounds 29, 30[2], and 31[2] are highlighted for their potency and selectivity.

Table 3: Efficacy of 2-Aminothiazole-Based VEGFR-2 Inhibitors

CompoundTarget KinaseBiochemical IC50 (nM)Cellular AssayCell LineCellular IC50 (µM)
Compound VIIVEGFR-297AntiproliferativeVarious cancer cell linesLow micromolar range
Compound 4aVEGFR-291AntiproliferativeHCT-1165.61
AntiproliferativeHEPG-27.92
AntiproliferativeMCF-73.84
Compound 11VEGFR-2190AntiproliferativeA54910.61
AntiproliferativeHepG-29.52
AntiproliferativeCaco-212.45
AntiproliferativeMDA11.52

Data for Compound VII[3], Compound 4a[3], and Compound 11[4] are presented.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Inhibitor Addition: Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent that stops the kinase reaction and initiates a process to convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor and incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.[6][7]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 2-aminothiazole-based inhibitors and a typical experimental workflow.

G cluster_0 Bcr-Abl Signaling Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos BcrAbl->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Dasatinib Dasatinib Dasatinib->BcrAbl

Bcr-Abl signaling pathway and the point of inhibition by Dasatinib.

G cluster_1 Aurora Kinase Signaling Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Mitosis Proper Mitotic Progression Centrosome->Mitosis Inhibitor 2-Aminothiazole Aurora Kinase Inhibitor Inhibitor->AuroraA

Simplified Aurora A kinase signaling pathway and its inhibition.

G cluster_2 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor 2-Aminothiazole VEGFR-2 Inhibitor Inhibitor->VEGFR2

VEGFR-2 signaling cascade and the action of 2-aminothiazole inhibitors.

G cluster_3 Experimental Workflow for Inhibitor Efficacy Testing A Prepare Kinase, Substrate, and Inhibitor B Perform In Vitro Kinase Assay A->B C Determine Biochemical IC50 B->C D Culture Cancer Cell Lines E Treat Cells with Inhibitor D->E F Perform Cell Viability Assay (MTT) E->F G Determine Cellular IC50 F->G

References

2-Aminothiazole Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular frameworks that can serve as a foundation for new therapeutics is perpetual. Among these, the 2-aminothiazole core has emerged as a "privileged structure," a molecular scaffold that is capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological activities. This guide provides an objective comparison of the performance of 2-aminothiazole-based drugs with other alternatives, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

The versatility of the 2-aminothiazole moiety is underscored by its presence in a range of clinically successful drugs, from the anticancer agent Dasatinib to the anti-ulcer medication Famotidine and the antibiotic Cefdinir. Its ability to be readily functionalized at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it a cornerstone in medicinal chemistry.[1][2][3][4]

Comparative Analysis of Biological Activity

The true measure of a privileged structure lies in the quantifiable biological activity of its derivatives. The following tables present a comparative summary of the in vitro efficacy of various 2-aminothiazole-containing compounds against cancer cell lines and microbial pathogens, juxtaposed with established therapeutic agents.

Anticancer Activity: A Potent Player in Oncology

2-Aminothiazole derivatives have demonstrated significant cytotoxic effects across a multitude of cancer cell lines. Their mechanism of action often involves the inhibition of key protein kinases that are critical for tumor growth and survival.

Table 1: In Vitro Anticancer Activity (IC₅₀) of 2-Aminothiazole Derivatives Compared to Standard Chemotherapeutics

Compound/DrugCancer Cell LineTarget(s)IC₅₀ (µM)Reference DrugIC₅₀ (µM) of Ref. Drug
Dasatinib K562 (Chronic Myeloid Leukemia)BCR-ABL, Src family kinases<0.001Imatinib0.25
Dasatinib MCF-7 (Breast Cancer)Src family kinases~0.015Doxorubicin~0.1
Dasatinib HT-29 (Colon Cancer)Src family kinases~0.0205-Fluorouracil~5.0
Derivative 21 K563 (Leukemia)Not specified16.3Dasatinib11.08
Derivative 20 H1299 (Lung Cancer)Not specified4.89Cisplatin~2.5
Derivative 20 SHG-44 (Glioma)Not specified4.03Temozolomide>100

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Antimicrobial Activity: A Broad Spectrum of Efficacy

The 2-aminothiazole scaffold is also a key component in the development of novel antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.

Table 2: In Vitro Antimicrobial Activity (MIC) of 2-Aminothiazole Derivatives Compared to Standard Antibiotics

Compound/DrugBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL) of Ref. Drug
Cefdinir Streptococcus pneumoniae≤0.06 - 1Penicillin≤0.06 - 8
Cefdinir Haemophilus influenzae≤0.03 - 0.5Amoxicillin≤0.25 - 4
Derivative 21 MRSA2-4Ceftriaxone>64
Piperazinyl derivative 121d S. aureus2Vancomycin1-2
Piperazinyl derivative 121d E. coli8Ciprofloxacin0.015 - 1

Note: MIC values can vary depending on the specific strain and testing methodology.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed methodologies for the synthesis of 2-aminothiazole derivatives and the key biological assays used to evaluate their performance.

Synthesis of 2-Aminothiazole Derivatives: The Hantzsch Reaction

The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5]

General Procedure:

  • Preparation of α-Haloketone: An appropriate ketone is halogenated at the α-position. For instance, an acetophenone derivative can be brominated using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, with a radical initiator such as benzoyl peroxide. The reaction is typically refluxed, and the product is isolated after removal of the solvent.

  • Cyclocondensation: The α-haloketone is then reacted with a thiourea or a substituted thiourea in a solvent like ethanol. The mixture is heated to reflux for a period of 2-4 hours.

  • Work-up and Purification: Upon cooling, the reaction mixture is often neutralized with a base, such as sodium bicarbonate solution. The precipitated solid, the 2-aminothiazole derivative, is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 2-aminothiazole test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The cells are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

  • Preparation of Antimicrobial Solutions: The 2-aminothiazole test compounds are dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of 2-aminothiazole-containing drugs are a direct result of their interaction with specific biological targets. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these compounds.

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and also targets Src family kinases, which are often overactive in various solid tumors.[8][9]

Dasatinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Integrin Integrin FAK FAK Integrin->FAK BCR_ABL BCR-ABL (constitutively active) BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 Src Src Src->FAK Paxillin Paxillin Src->Paxillin Ras Ras Grb2_Sos->Ras PI3K PI3K Grb2_Sos->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation FAK->Src Migration Gene Transcription (Migration, Invasion) Paxillin->Migration Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src

Caption: Dasatinib inhibits BCR-ABL and Src kinases, blocking downstream signaling pathways.

Famotidine: A Histamine H2 Receptor Antagonist

Famotidine reduces gastric acid secretion by blocking the action of histamine on H2 receptors in the stomach's parietal cells.[1][10][11][12]

Famotidine_Mechanism cluster_lumen Stomach Lumen cluster_membrane Parietal Cell Membrane cluster_cytoplasm Parietal Cell Cytoplasm Proton_Pump_out H⁺ H2_Receptor Histamine H2 Receptor Gs Gs protein H2_Receptor->Gs Proton_Pump H⁺/K⁺ ATPase (Proton Pump) Proton_Pump->Proton_Pump_out secretes Histamine Histamine Histamine->H2_Receptor Famotidine Famotidine Famotidine->H2_Receptor blocks AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->Proton_Pump activates

Caption: Famotidine blocks histamine H2 receptors, reducing gastric acid secretion.

Cefdinir: An Inhibitor of Bacterial Cell Wall Synthesis

Cefdinir, a cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall, leading to cell lysis.[2][3][4]

Cefdinir_Mechanism cluster_synthesis Bacterial Cell Wall Synthesis Precursors Peptidoglycan Precursors (NAG-NAM-peptide) Transglycosylation Transglycosylation Precursors->Transglycosylation Linear_PG Linear Peptidoglycan Chains Transglycosylation->Linear_PG Transpeptidation Transpeptidation (Cross-linking) Linear_PG->Transpeptidation Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidation->Crosslinked_PG Cell_Lysis Cell Lysis Transpeptidation->Cell_Lysis inhibition leads to PBP Penicillin-Binding Proteins (PBPs) PBP->Transpeptidation catalyzes Cefdinir Cefdinir Cefdinir->PBP inhibits

Caption: Cefdinir inhibits penicillin-binding proteins (PBPs), disrupting cell wall synthesis.

Conclusion

The 2-aminothiazole scaffold continues to be a highly fruitful area of research in drug discovery. Its proven track record in marketed drugs and the consistent emergence of new derivatives with potent and diverse biological activities solidify its status as a privileged structure. The comparative data and detailed protocols provided in this guide aim to equip researchers with the necessary information to further explore the vast potential of this remarkable heterocyclic core in the development of next-generation therapeutics.

References

Assessing the Metabolic Stability of 2-Aminothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. A critical determinant of the in vivo efficacy, safety, and overall druggability of these derivatives is their metabolic stability. This guide provides an objective comparison of the metabolic stability of various 2-aminothiazole derivatives, supported by experimental data, to aid in the selection and optimization of drug candidates.

Comparative Metabolic Stability of 2-Aminothiazole Derivatives

The metabolic stability of a compound is often assessed by its half-life (t½) in a liver microsomal assay. A longer half-life generally indicates greater stability. The following table summarizes the metabolic stability of a series of 2-aminothiazole derivatives in mouse liver microsomes, highlighting the impact of structural modifications on their metabolic fate.

Compound IDStructureMicrosomal Stability (t½, min)
1 4-biphenyl-4-yl-thiazol-2-yl)-(6-methyl-pyridin-2-yl)-amine>60
15 (6-methyl-pyridin-2-yl)-[4-(4-pyridin-3-yl-phenyl)-thiazol-2-yl]-amine>60
34 cyclopropanecarboxylic acid (4-biphenyl-thiazol-2-yl)-amide>60
IND24 Structure not fully disclosed30 - >60
IND81 Structure not fully disclosed30 - >60
55 N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine28 (in human liver microsomes)

Data for compounds 1, 15, and 34 are from a study on aminothiazoles for prion disease and were determined in mouse liver microsomes[1]. Data for IND24 and IND81 are also from a study on antiprion 2-aminothiazoles and were determined in liver microsomes, with the specific species not immediately detailed in the abstract[2]. Data for compound 55 is from a study on antitubercular 2-aminothiazoles and was determined in human liver microsomes.

Experimental Protocols

A standardized in vitro metabolic stability assay using liver microsomes is crucial for obtaining reliable and comparable data. The following protocol outlines a typical experimental workflow.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to predict its intrinsic clearance.

Materials:

  • Test 2-aminothiazole derivatives

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • On the day of the experiment, thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • A master mix is prepared containing phosphate buffer and the NADPH regenerating system.

    • The test compound is added to the master mix at a final concentration typically in the low micromolar range (e.g., 1 µM).

    • The reaction is initiated by the addition of the liver microsomes (final protein concentration is typically 0.5-1 mg/mL).

    • The reaction mixture is incubated at 37°C in a shaking water bath.

    • Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, containing the internal standard. This step also serves to precipitate the microsomal proteins.

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k

    • The intrinsic clearance (CLint) can also be calculated, which represents the inherent ability of the liver enzymes to metabolize the compound.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing metabolic stability and key signaling pathways targeted by 2-aminothiazole derivatives.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (2-Aminothiazole Derivative) Incubation_Mix Incubation at 37°C Test_Compound->Incubation_Mix Microsomes Liver Microsomes Microsomes->Incubation_Mix NADPH_System NADPH Regenerating System NADPH_System->Incubation_Mix Time_Points Sampling at Time Points (0, 5, 15, 30, 60 min) Incubation_Mix->Time_Points Quenching Reaction Quenching (Acetonitrile + IS) Time_Points->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Ubiquitination Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Aminothiazole 2-Aminothiazole Inhibitor (e.g., TNIK inhibitor) Aminothiazole->Destruction_Complex Modulation Aminothiazole->TCF_LEF Inhibition Beta_Catenin_N β-catenin Beta_Catenin_N->TCF_LEF

Caption: Wnt signaling pathway and potential inhibition by 2-aminothiazole derivatives.

Aurora_Kinase_Pathway Aurora_A Aurora Kinase A Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Aurora_B Aurora Kinase B Chromosome_Seg Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Seg Cell_Cycle Cell Cycle Progression (G2/M) Centrosome->Cell_Cycle Chromosome_Seg->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibition leads to Aminothiazole 2-Aminothiazole Aurora Kinase Inhibitor Aminothiazole->Aurora_A Inhibition Aminothiazole->Aurora_B Inhibition

Caption: Aurora kinase signaling and inhibition by 2-aminothiazole derivatives.

References

A Comparative Guide to In-Silico Modeling of 2-Aminothiazole Hydrochloride Derivatives' Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] In-silico modeling plays a pivotal role in the rational design and optimization of these derivatives by predicting their binding affinity and interaction with biological targets. This guide provides an objective comparison of various in-silico modeling techniques applied to 2-aminothiazole hydrochloride derivatives, supported by experimental data and detailed protocols.

Performance Comparison of In-Silico Modeling Techniques

The efficacy of in-silico methods in predicting the binding of 2-aminothiazole derivatives varies depending on the technique employed and the biological target. The following tables summarize quantitative data from several studies, offering a comparative overview of different computational approaches.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR studies are instrumental in predicting the biological activity of compounds based on their physicochemical properties.

Target QSAR Model Statistics Software Key Descriptors Reference
Hec1/Nek2 (Anticancer)R² = 0.8436, Q²_LOO = 0.7965, R²_ext = 0.6308QSARINSATSC1i (Moreau-Broto autocorrelation), MATS8c (Moran autocorrelation), RPSA (Relative Positive Surface Area)[5][6][7]
Aurora Kinase (Anticancer)Not specified in detail, but led to the design of potent inhibitors.QSARINSNot explicitly detailed[8]
Huntington's Disease ModulatorsHighly predictive 3D-QSAR pharmacophore modelPhaseNot explicitly detailed[9]
Molecular Docking and Binding Affinity Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The docking score and binding energy are key indicators of binding affinity.

Target Protein (PDB ID) Derivative/Compound Docking Score (kcal/mol) Binding Energy (kcal/mol) Software Reference
Aurora Kinase (1MQ4)Compound 1a-9.67-AutoDock v4.2.6[8][10]
Oxidoreductase (2CDU)Compound 3d-6.64-Not specified[11][12]
Oxidoreductase (3NM8)Compound 3d-6.64-Not specified[11][12]
mTOR (4DRH)Compound 1aStronger than doxorubicin and rapamycin-Not specified[13]
EGFR (4RJ3)Compound 2aStronger than doxorubicin and rapamycin-Not specified[13]
Carbonic Anhydrase I2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole--6.75Not specified[14]
Carbonic Anhydrase II2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole--7.61Not specified[14]
Acetylcholinesterase (AChE)2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole--7.86Not specified[14]
Butyrylcholinesterase (BChE)2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole--7.96Not specified[14]
FabH Inhibitors (3iL9)Standard drug griseofulvin-90.94 (MolDock Score)-Molegro Virtual Docker[15]
Molecular Dynamics (MD) Simulations and MM-GBSA

MD simulations provide insights into the dynamic behavior of the ligand-protein complex, while MM-GBSA is used to calculate the free energy of binding.

Target Protein Key Findings Simulation Time Software Reference
Hec1/Nek2Stable binding of designed molecules confirmed.Not specifiedNot specified[5][6][7]
Aurora Kinase (1MQ4)Stable binding of compound 1a confirmed by RMSD, RMSF, RoG, and H-bond analysis.100 nsNot specified[8][10]
mTOR and EGFRDemonstrated stability and flexibility of ligand-protein interactions.Not specifiedNot specified[13]
CDK5Revealed differences in binding affinities between five inhibitors; hydrogen bonds with Cys83 and van der Waals interactions with Ile10 are crucial.Not specifiedNot specified[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-silico results.

In-Silico Modeling Workflow

The following diagram illustrates a general workflow for the in-silico modeling of 2-aminothiazole derivatives.

G cluster_data Data Preparation cluster_modeling Modeling Techniques cluster_analysis Analysis and Validation ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) qsar QSAR Model Development ligand_prep->qsar docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation (PDB structure retrieval, adding hydrogens, removing water) protein_prep->docking admet ADMET Prediction qsar->admet md Molecular Dynamics Simulation docking->md binding_analysis Binding Mode and Interaction Analysis docking->binding_analysis mmgbsa MM-GBSA/PBSA Calculation md->mmgbsa mmgbsa->binding_analysis binding_analysis->admet experimental Experimental Validation (e.g., in vitro assays) admet->experimental

General in-silico modeling workflow.
Protocol 1: Quantitative Structure-Activity Relationship (QSAR)

  • Dataset Preparation : A dataset of 2-aminothiazole derivatives with their experimentally determined biological activities (e.g., IC50) is compiled.[5] The dataset is typically divided into a training set and a test set.[5]

  • Molecular Descriptor Calculation : 2D and 3D molecular descriptors, which encode the physicochemical properties of the molecules, are calculated using software like PaDEL-Descriptor.[5]

  • Model Generation : A linear or non-linear mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the molecular descriptors with the biological activity.[5][8]

  • Model Validation : The predictive power of the QSAR model is rigorously validated using internal (cross-validation) and external validation (test set) techniques.[5][7]

Protocol 2: Molecular Docking
  • Ligand Preparation : The 3D structures of the 2-aminothiazole derivatives are generated and optimized to their lowest energy conformation using force fields like MMFF94.[5]

  • Protein Preparation : The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Active Site Definition : The binding site on the protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation : A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the protein's active site.[8][10] The poses are scored based on a scoring function that estimates the binding affinity.

Protocol 3: Molecular Dynamics (MD) Simulation
  • System Setup : The best-docked pose of the ligand-protein complex is selected as the starting point. The complex is solvated in a water box with appropriate ions to neutralize the system.

  • Minimization and Equilibration : The system is subjected to energy minimization to remove steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to allow the system to relax.

  • Production Run : A long-duration MD simulation (typically nanoseconds) is performed to sample the conformational space of the complex.[8][10]

  • Trajectory Analysis : The trajectory from the simulation is analyzed to study the stability of the complex (RMSD, RMSF), hydrogen bond interactions, and other dynamic properties.[8]

Signaling Pathway and Experimental Workflow Visualization

Understanding the broader biological context is essential. The following diagram illustrates a simplified signaling pathway where a 2-aminothiazole derivative might act as an inhibitor.

G cluster_pathway Simplified Kinase Signaling Pathway ligand 2-Aminothiazole Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Inhibition of a kinase signaling pathway.

The experimental validation of in-silico findings is a critical step. The workflow for this process is depicted below.

G insilico In-silico Screening (Docking, QSAR) synthesis Chemical Synthesis of Hit Compounds insilico->synthesis invitro In-vitro Assays (e.g., Enzyme Inhibition, Cell Viability) synthesis->invitro invivo In-vivo Studies (Animal Models) invitro->invivo lead_opt Lead Optimization invitro->lead_opt invivo->lead_opt lead_opt->insilico

Drug discovery and validation workflow.

Alternative In-Silico Approaches

While QSAR, docking, and MD simulations are widely used, other computational methods can provide complementary insights:

  • Pharmacophore Modeling : This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. It is particularly useful for virtual screening of large compound libraries.[9]

  • Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) : These are more computationally intensive methods than MM-GBSA but can provide more accurate predictions of binding free energies.

  • Machine Learning and Artificial Intelligence : Advanced machine learning models are increasingly being used to develop more accurate QSAR models and to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5][8]

Conclusion

In-silico modeling is an indispensable tool in the discovery and development of novel this compound derivatives. A multi-faceted approach, combining techniques such as QSAR, molecular docking, and molecular dynamics simulations, provides a comprehensive understanding of their structure-activity relationships and binding mechanisms. The predictive power of these models, when validated by experimental data, can significantly accelerate the identification of potent and selective drug candidates. The choice of computational strategy should be guided by the specific research question, available computational resources, and the desired level of accuracy.

References

A Comparative Guide to the Synthetic Routes of 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. Its synthesis is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of the most common synthetic routes to 2-aminothiazole, offering a comprehensive overview of their methodologies, quantitative performance, and underlying chemical pathways.

Comparative Analysis of Synthetic Routes

The synthesis of 2-aminothiazole is dominated by the Hantzsch thiazole synthesis and its variations. However, alternative methods offer different approaches to this valuable scaffold. Below is a summary of the key quantitative data for several prominent synthetic routes.

Synthetic RouteKey ReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Hantzsch Synthesis (Classical) 2-Bromoacetophenone, ThioureaMethanol65-7030-60 min~90%[1]
One-Pot Hantzsch (CuBr₂) Acetophenone, Thiourea, Copper(II) BromideEthyl AcetateReflux4h87%[2]
Microwave-Assisted Hantzsch Substituted Acetophenone, Thiourea, IodineEthanolMicrowave (320W)10-15 min92%[3][4]
Cook-Heilborn Synthesis α-Aminonitrile, Carbon DisulfideNot specifiedRoom TemperatureNot specifiedModerate[5]
Propargyl Bromide Route Propargyl Bromide, ThioureaNot specifiedNot specifiedNot specifiedGood

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their replication and adaptation in a laboratory setting.

Hantzsch Thiazole Synthesis (Classical)

This method remains a widely used and reliable approach for the synthesis of 2-aminothiazoles.[1]

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.

  • After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl.

  • Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with cold deionized water.

  • Air dry the solid product on a watch glass to obtain 2-amino-4-phenylthiazole.

One-Pot Hantzsch Synthesis using Copper(II) Bromide

This one-pot variation avoids the pre-synthesis and isolation of the α-haloketone, improving the overall efficiency.[2]

Procedure:

  • To a solution of acetophenone (1 mmol) in refluxing ethyl acetate (10 mL), add copper(II) bromide (2.2 mmol).

  • Reflux the mixture for 2 hours.

  • Add thiourea (1.2 mmol) to the reaction mixture.

  • Continue refluxing for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Microwave-Assisted Hantzsch Synthesis

The use of microwave irradiation significantly reduces reaction times and can improve yields.[3]

Procedure:

  • In a pestle and mortar, grind a mixture of substituted acetophenone (0.01 mol), thiourea (0.01 mol), and a NaHSO₄–SiO₂ heterogeneous catalyst for 2-3 minutes.

  • Transfer the mixture to a 100 mL beaker.

  • Irradiate the mixture in a microwave oven at 320 W for 10-15 minutes.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Filter to remove the catalyst and concentrate the filtrate to obtain the product.

Cook-Heilborn Synthesis

This method provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or its derivatives.[5]

Procedure (General):

  • Dissolve the α-aminonitrile in a suitable solvent.

  • Add carbon disulfide and a base (e.g., an amine) to the solution at room temperature.

  • Stir the reaction mixture until the starting materials are consumed (monitored by TLC).

  • The intermediate dithiocarbamate cyclizes in situ.

  • Isolate the 5-aminothiazole product through appropriate workup and purification procedures.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the chemical transformations involved in the primary synthetic routes to 2-aminothiazole.

Hantzsch_Synthesis Hantzsch Thiazole Synthesis alpha_haloketone α-Haloketone intermediate Thiouronium Salt Intermediate alpha_haloketone->intermediate Nucleophilic Attack thiourea Thiourea thiourea->intermediate thiazoline Hydroxythiazoline Intermediate intermediate->thiazoline Intramolecular Cyclization aminothiazole 2-Aminothiazole thiazoline->aminothiazole Dehydration

Caption: The classical Hantzsch synthesis of 2-aminothiazole.

One_Pot_Hantzsch One-Pot Hantzsch Synthesis ketone Ketone alpha_haloketone_insitu α-Haloketone (in situ) ketone->alpha_haloketone_insitu halogenating_agent Halogenating Agent (e.g., CuBr₂) halogenating_agent->alpha_haloketone_insitu α-Halogenation aminothiazole 2-Aminothiazole alpha_haloketone_insitu->aminothiazole Hantzsch Condensation thiourea Thiourea thiourea->aminothiazole

Caption: A streamlined one-pot variation of the Hantzsch synthesis.

Cook_Heilbron_Synthesis Cook-Heilborn Synthesis alpha_aminonitrile α-Aminonitrile dithiocarbamate Dithiocarbamate Intermediate alpha_aminonitrile->dithiocarbamate cs2 Carbon Disulfide cs2->dithiocarbamate Addition aminothiazole 5-Aminothiazole dithiocarbamate->aminothiazole Intramolecular Cyclization

Caption: The Cook-Heilborn route to aminothiazole derivatives.

This guide provides a foundational understanding of the primary synthetic routes to 2-aminothiazole. The choice of a particular method will depend on factors such as the availability of starting materials, desired substitution patterns, and the scale of the synthesis. The Hantzsch synthesis and its modern variations offer high yields and operational simplicity, making them the most frequently employed methods in both academic and industrial research.

References

Navigating the ADME Landscape of 2-Aminothiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a chemical scaffold is paramount to successful drug discovery. The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinical candidates and approved drugs, including the kinase inhibitor dasatinib.[1][2] However, this scaffold also presents potential liabilities, being classified by some as a "toxicophore" due to possible metabolic activation.[3] This guide provides a comprehensive evaluation of the ADME properties of 2-aminothiazole-containing compounds, offering a comparative analysis with other common heterocyclic scaffolds, detailed experimental protocols for key ADME assays, and a visual workflow to guide your research.

Comparative ADME Properties at a Glance

The following table summarizes key in vitro ADME data for representative 2-aminothiazole-containing compounds and provides a general comparison with other common heterocyclic scaffolds. It is important to note that ADME properties are highly dependent on the specific substitutions and overall physicochemical properties of individual molecules.

Property2-Aminothiazole DerivativesOther Heterocyclic Scaffolds (General)
Aqueous Solubility Variable; can be a challenge. The parent 2-aminothiazole is soluble in water, but derivatives often have low solubility that may require formulation strategies.[4][5]Pyrazoles: Generally moderate to low solubility. Imidazoles & Oxazoles: Often exhibit good solubility.
Permeability (Caco-2) Generally moderate to high. Many 2-aminothiazole derivatives show good cell permeability. For example, a series of 2-aminothiazol-4(5H)-one derivatives all showed high Caco-2 permeability.[6]Pyrazoles, Imidazoles, Thiophenes: Permeability is variable and structure-dependent.
Metabolic Stability (HLM) Can be a liability. The 2-aminothiazole ring can be susceptible to metabolism. However, stability can be modulated through structural modifications. Stability in liver microsomes for some antiprion 2-aminothiazole analogs ranged from 30 to over 60 minutes.Pyrazoles & Imidazoles: Often susceptible to CYP-mediated metabolism. Thiophenes: Can undergo metabolic activation to reactive metabolites.
Plasma Protein Binding Typically high. For instance, a lassotide derivative showed 87% binding in human plasma.[7]Generally high for many heterocyclic drug candidates.
CYP Inhibition Can be an issue. Dasatinib, a prominent 2-aminothiazole-containing drug, is a mechanism-based inhibitor of CYP3A4.[8]A common challenge for many nitrogen-containing heterocyclic compounds.

In Vitro ADME Evaluation Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of ADME properties for drug discovery candidates.

ADME_Workflow cluster_Screening Primary ADME Screening cluster_Profiling Secondary ADME Profiling cluster_Decision Decision Making Solubility Kinetic Solubility Assay Permeability Caco-2 Permeability Assay Solubility->Permeability Metabolic_Stability Microsomal Stability Assay Permeability->Metabolic_Stability PPB Plasma Protein Binding Metabolic_Stability->PPB CYP_Inhibition CYP450 Inhibition Assay PPB->CYP_Inhibition Metabolite_ID Metabolite Identification CYP_Inhibition->Metabolite_ID Go_NoGo Go/No-Go Decision for In Vivo Studies Metabolite_ID->Go_NoGo Compound_Library Compound Library Compound_Library->Solubility

Figure 1. A streamlined workflow for in vitro ADME property evaluation.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on established methods and can be adapted to specific laboratory settings and compound characteristics.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early drug discovery screening conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) in a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line, which forms a monolayer mimicking the intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) is typically required.

  • Assay Initiation:

    • Apical to Basolateral (A-B) Transport: Add the test compound (at a final concentration, e.g., 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh assay buffer.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber, with fresh buffer in the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specific duration (e.g., 2 hours).

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers. Analyze the concentration of the test compound in each sample using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 is often indicative of active transport.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.

Methodology:

  • Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing the test compound (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Purpose: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to reach its target.

Methodology:

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cut-off of 5-10 kDa) separating two chambers in each well.

  • Sample Preparation: Add the test compound (e.g., at 1 µM) to plasma (human, rat, etc.) and place it in the donor chamber. Add an equal volume of protein-free buffer (e.g., PBS) to the receiver chamber.

  • Incubation: Incubate the dialysis plate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Determine the concentration of the compound in both the plasma and buffer samples using LC-MS/MS.

  • Calculation of Percent Bound:

    • Fraction unbound (fu) = Concentration in buffer / Concentration in plasma

    • Percent bound = (1 - fu) * 100

Conclusion

The 2-aminothiazole scaffold remains a valuable asset in the medicinal chemist's toolbox. While it presents certain ADME challenges, particularly concerning solubility and metabolic stability, these can often be addressed through careful molecular design and derivatization. A thorough and early evaluation of the ADME properties, using the standardized assays outlined in this guide, is crucial for the successful development of 2-aminothiazole-containing drug candidates. By understanding the potential liabilities and employing a systematic screening approach, researchers can effectively navigate the ADME landscape and unlock the full therapeutic potential of this versatile heterocyclic core.

References

Safety Operating Guide

Proper Disposal of 2-Aminothiazole Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 2-aminothiazole hydrochloride, ensuring operational integrity and laboratory safety.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side-shields, gloves, and a dust mask (type N95 or equivalent) to avoid inhalation of dust.[1] Work should be conducted in a well-ventilated area, and eyewash stations and safety showers must be readily accessible.[2][3]

In the event of a spill, all sources of ignition should be removed first.[4] The solid material should be dampened with 60-70% ethanol and transferred to a suitable container.[4] Any remaining material can be picked up with absorbent paper also dampened with 60-70% ethanol.[4] Contaminated surfaces should be washed first with the ethanol solution and then with soap and water.[4] Contaminated clothing and absorbent materials must be sealed in a vapor-tight plastic bag for eventual disposal.[4][5]

Disposal Procedures

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[2][3][6]

General Disposal Guidelines:

  • Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[7] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Containers: Do not reuse empty containers. They should be handled as the product itself and disposed of through an approved waste disposal plant.[3][8]

  • Waste Classification: In the United States, EPA guidelines for the classification of hazardous waste are listed in 40 CFR 261.3. Waste generators must consult these as well as state and local regulations.[6]

Quantitative Data Summary

While specific quantitative disposal limits are often subject to local regulations, the following table summarizes key hazard and safety data for 2-aminothiazole.

ParameterValueReference
Acute Oral Toxicity (LD50, Rat)480 mg/kg[9]
pH9.6 (100 g/l in H₂O at 20 °C)[9][10]
Solubility in Water100 g/L[9]
Hazard StatementsH302: Harmful if swallowed. H319: Causes serious eye irritation.[7][8]
Precautionary Statements (Disposal)P501: Dispose of contents/container to an approved waste disposal plant.[8][10]

Disposal Workflow

The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.

A Assess Waste Material (Unused product, contaminated materials, empty containers) B Consult Regulations (Local, Regional, National - e.g., EPA 40 CFR 261.3) A->B C Segregate Waste (Keep in suitable, closed, and labeled containers) B->C D Select Disposal Method C->D E Licensed Disposal Company (For surplus and non-recyclable solutions) D->E F Incineration (Mix with a combustible solvent and burn in a chemical incinerator) D->F G Approved Waste Disposal Plant (For contaminated containers and materials) D->G H Documentation (Maintain records of disposal) E->H F->H G->H

Figure 1. Logical workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminothiazole hydrochloride
Reactant of Route 2
2-Aminothiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.